molecular formula C20H27NO5 B1198780 Carbocromen CAS No. 804-10-4

Carbocromen

Cat. No.: B1198780
CAS No.: 804-10-4
M. Wt: 361.4 g/mol
InChI Key: KLOIYEQEVSIOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbocromen is a member of coumarins.
This compound was marketed for use in Germany as a vasodilator, however, it has been discontinued due to the risk of arrhythmia development.
A coronary vasodilator agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3/h8-9,12H,5-7,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOIYEQEVSIOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

655-35-6 (hydrochloride)
Record name Carbocromen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60230301
Record name Carbocromen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-10-4
Record name Chromonar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=804-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocromen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbocromen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbocromen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbocromen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMONAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0C9NIE5JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Carbocromen's Mechanism of Action on Coronary Arteries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular and physiological mechanisms by which Carbocromen (also known as Chromonar) exerts its vasodilatory effects on coronary arteries. It synthesizes key experimental findings, presents quantitative pharmacological data, and details the methodologies used to elucidate its action.

Core Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism underlying this compound's efficacy as a coronary vasodilator is the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells.[1] By inhibiting these enzymes, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation and initiating a signaling cascade that results in smooth muscle relaxation and increased vessel diameter.[1][2]

Signaling Pathway

The vasorelaxant effect of this compound is mediated through the cAMP-dependent pathway. The process is initiated when this compound inhibits PDE, leading to elevated intracellular cAMP levels.[1] This increase in cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that collectively reduce intracellular calcium (Ca²⁺) concentrations and decrease the sensitivity of the contractile machinery to Ca²⁺. This leads to the relaxation of the coronary artery smooth muscle, resulting in vasodilation and a subsequent increase in coronary blood flow.[2]

G cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation Catalyzes cAMP Cyclic AMP (cAMP) ↑ Concentration PKA Protein Kinase A (PKA) (Active) cAMP->PKA Activates Ca_channels ↓ Intracellular Ca²⁺ PKA->Ca_channels Promotes Ca²⁺ Efflux/ Sequestration MLCK Myosin Light Chain Kinase (MLCK) (Inhibited) PKA->MLCK Phosphorylates & Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_channels->Relaxation MLCK->Relaxation ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesizes

Caption: this compound's primary signaling pathway via PDE inhibition.
Role of Adenosine

While some coronary vasodilators, such as dipyridamole (B1670753), function by inhibiting the cellular uptake of adenosine, thereby potentiating its vasodilatory effects, there is no direct evidence in the reviewed scientific literature to suggest that this compound shares this mechanism.[3][4] Studies comparing this compound to dipyridamole note that this compound induces maximal coronary vasodilation without the significant systemic effects or changes in myocardial oxygen consumption associated with dipyridamole, suggesting a more direct and selective action on the coronary vasculature, consistent with its role as a PDE inhibitor.[4] Adenosine is a critical endogenous regulator of coronary blood flow, acting primarily through A₂A receptors to induce vasodilation.[5][6] However, this pathway appears to be distinct from the primary mechanism of this compound.

Quantitative Pharmacological Data

ParameterSpeciesEffectDosage/ConditionsReference(s)
Intracellular cAMP Dog (in vivo)Up to 50% increase in cardiac cAMP contentTherapeutic doses (IV or intraduodenal)[1]
Intracellular cAMP Rat (in vivo)Up to 30% increase in cardiac cAMP contentTherapeutic doses (IV or intraduodenal)[1]
Coronary Blood Flow HumanIncrease from 82 ± 23 to 337 ± 68 mL/100g/min0.125 mg/kg/min IV infusion[4]
Myocardial O₂ Consumption HumanNo significant change0.125 mg/kg/min IV infusion[4]
Systemic Hemodynamics HumanNo significant changes in heart rate or mean aortic pressure0.125 mg/kg/min IV infusion[4]

Key Experimental Protocols

The vasodilatory properties of this compound have been characterized using various experimental models. Below are detailed methodologies for two key approaches.

Langendorff Isolated Heart Perfusion

This ex vivo model allows for the study of cardiac function and coronary circulation in an isolated mammalian heart, free from systemic neural and hormonal influences.

Objective: To measure the direct effect of this compound on coronary blood flow and cardiac contractile function.

Methodology:

  • Animal Preparation: A subject animal (e.g., rat, guinea pig) is anesthetized. The heart is rapidly excised via thoracotomy and immediately submerged in ice-cold cardioplegic Krebs-Henseleit buffer to induce arrest and prevent ischemic damage.

  • Cannulation: The aorta is identified and cannulated. The cannula is then connected to the Langendorff apparatus.

  • Retrograde Perfusion: A warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer is perfused in a retrograde direction down the aorta. This forces the aortic valve to close and directs the perfusate into the coronary ostia, thus perfusing the coronary vasculature. Perfusion can be maintained at either a constant pressure (typically 60-80 mmHg) or a constant flow rate.

  • Instrumentation: A fluid-filled latex balloon is inserted into the left ventricle via the left atrium to measure isovolumetric ventricular pressure. Electrodes may be placed on the epicardium to record an electrocardiogram (ECG). Coronary effluent is collected from the pulmonary artery to measure flow rate.

  • Equilibration: The preparation is allowed to stabilize for a period (e.g., 20-30 minutes) to achieve a steady state of function.

  • Drug Administration: A baseline measurement is recorded. This compound is then added to the perfusate at various concentrations.

  • Data Acquisition: Key parameters are continuously monitored, including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow rate. The dose-response relationship of this compound on coronary flow is then determined.

G Start Anesthetize Animal & Rapidly Excise Heart Cannulate Cannulate Aorta & Mount on Apparatus Start->Cannulate Perfuse Initiate Retrograde Perfusion (Warm, Oxygenated Buffer) Cannulate->Perfuse Instrument Instrument Heart (LV Balloon, Electrodes) Perfuse->Instrument Equilibrate Equilibration Period (20-30 min) Instrument->Equilibrate Baseline Record Baseline Data (Coronary Flow, LVDP, HR) Equilibrate->Baseline Administer Administer this compound (via Perfusate) Baseline->Administer Record Record Experimental Data Administer->Record Analyze Analyze Dose-Response Effect on Coronary Flow Record->Analyze

Caption: Experimental workflow for the Langendorff isolated heart assay.
Isolated Coronary Artery Ring Vasoreactivity Assay

This in vitro technique is used to directly assess the contractile and relaxant properties of vascular smooth muscle in response to pharmacological agents.

Objective: To quantify the direct vasodilatory effect of this compound on isolated coronary artery segments.

Methodology:

  • Tissue Preparation: The heart is excised, and segments of a coronary artery are carefully dissected and cleaned of surrounding connective tissue. The artery is cut into small rings (2-3 mm in length).

  • Mounting: Each arterial ring is suspended between two L-shaped stainless-steel hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer.

  • Equilibration and Tensioning: The rings are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension. During this period, the bath solution is replaced every 15-20 minutes.

  • Viability and Pre-contraction: The viability of the smooth muscle is confirmed by inducing contraction with a high concentration of potassium chloride (KCl). After washing and returning to baseline, a submaximal, stable contraction is induced using a vasoconstrictor agent (e.g., Phenylephrine, U-46619).

  • Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • Data Acquisition: The isometric tension of the arterial ring is continuously recorded. The relaxant effect of this compound is expressed as a percentage reversal of the pre-induced contraction. A concentration-response curve is generated to determine parameters such as Emax (maximum relaxation) and EC₅₀ (concentration for 50% of maximal effect).

Conclusion

The coronary vasodilatory action of this compound is robustly supported by evidence pointing to its role as a phosphodiesterase inhibitor. By increasing intracellular concentrations of cAMP in coronary artery smooth muscle cells, it initiates a well-defined signaling cascade that leads to vasorelaxation. This direct mechanism allows for a potent increase in coronary blood flow without significantly altering systemic hemodynamics or myocardial oxygen demand, distinguishing its pharmacological profile from other vasodilators that may act through different pathways, such as the potentiation of adenosine.

References

Carbocromen: A Technical Deep Dive into its Role as a cAMP Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The cAMP Signaling Pathway and the Role of Phosphodiesterases

The cyclic AMP (cAMP) signaling pathway is a fundamental mechanism through which cells respond to a variety of extracellular stimuli, including hormones and neurotransmitters. The binding of these ligands to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Subsequently, cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a cellular response.

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in terminating the cAMP signal by hydrolyzing cAMP to the inactive 5'-AMP. By regulating the intracellular concentration of cAMP, PDEs are critical in modulating the duration and intensity of the signaling cascade. The PDE superfamily is diverse, with multiple isoforms exhibiting distinct tissue distribution, substrate specificity, and regulatory properties. This diversity allows for fine-tuned control of cAMP signaling in different cell types and tissues, making PDE isoforms attractive targets for therapeutic intervention. In the cardiovascular system, for instance, PDE3 is a major isoform responsible for regulating cardiac contractility and smooth muscle tone.

Carbocromen as a Phosphodiesterase Inhibitor

This compound has been identified in scientific literature as an inhibitor of phosphodiesterase[1]. This inhibition is a key mechanism contributing to its pharmacological effects. By blocking the action of PDEs, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.

Impact on Cardiac cAMP Levels

Studies have demonstrated that the administration of this compound leads to a significant, dose-related increase in the cAMP content of cardiac tissue. In vivo experiments have shown that therapeutic doses of this compound can increase the cAMP levels in the hearts of rats by up to 30% and in dogs by up to 50%[1]. This elevation of intracellular cAMP in cardiomyocytes is consistent with the inhibition of cardiac phosphodiesterases.

Quantitative Data on this compound's Effects

A comprehensive search of the available scientific literature did not yield specific quantitative data on the inhibitory potency of this compound, such as IC50 or Ki values, against specific phosphodiesterase isoforms. The following table summarizes the reported effects of this compound on cardiac cAMP levels.

SpeciesTissueRoute of AdministrationDoseEffect on cAMP LevelsReference
RatHeartIntravenous / IntraduodenalTherapeuticUp to 30% increase[1]
DogHeartIntravenous / IntraduodenalTherapeuticUp to 50% increase[1]

Experimental Protocols

While detailed protocols from the original studies on this compound are not fully available, this section outlines the general principles and methodologies for key experiments relevant to characterizing this compound as a cAMP phosphodiesterase inhibitor.

Phosphodiesterase Inhibition Assay (General Protocol)

These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. Common methods include radioimmunoassays, fluorescence polarization assays, and luminescence-based assays.

Principle: A known amount of purified PDE enzyme is incubated with its substrate (cAMP) in the presence and absence of the test compound (this compound). The amount of product formed (5'-AMP) or the remaining substrate is then quantified to determine the enzyme's activity. The inhibitory potency of the compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

A Representative Workflow for a Phosphodiesterase Inhibition Assay:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Purified PDE Isoform - cAMP Substrate - Assay Buffer - this compound dilutions incubation Incubate PDE, cAMP, and this compound at a controlled temperature reagents->incubation Add to assay plate detection Quantify cAMP or 5'-AMP (e.g., Radioactivity, Fluorescence, Luminescence) incubation->detection Stop reaction analysis Calculate % Inhibition and determine IC50 value detection->analysis

Caption: A generalized workflow for a phosphodiesterase inhibition assay.

Measurement of Intracellular cAMP Levels (General Protocol)

Determining the effect of a compound on intracellular cAMP levels is crucial to confirm its mechanism of action in a cellular context. Common methods include competitive binding assays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), as well as fluorescence resonance energy transfer (FRET)-based biosensors for real-time measurements in living cells.

Principle: Cells or tissue homogenates are treated with the test compound. The cells are then lysed, and the concentration of cAMP in the lysate is measured.

A Representative Workflow for cAMP Measurement in Cardiac Tissue:

camp_assay_workflow cluster_treatment In Vivo Treatment cluster_tissue Tissue Processing cluster_assay cAMP Assay cluster_analysis Data Analysis treatment Administer this compound to animal model (e.g., rat, dog) harvest Harvest cardiac tissue at specific time points treatment->harvest homogenize Homogenize tissue and prepare lysate harvest->homogenize assay Measure cAMP concentration in lysate (e.g., RIA, ELISA) homogenize->assay analysis Normalize cAMP levels to protein concentration and compare to control assay->analysis

Caption: A generalized workflow for measuring cAMP levels in cardiac tissue.

Signaling Pathways and Logical Relationships

The cAMP Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for this compound.

camp_signaling_pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE->AMP Response Cellular Response (e.g., Vasodilation) PKA->Response Leads to This compound This compound This compound->PDE Inhibits

Caption: this compound inhibits PDE, increasing cAMP levels and cellular response.

Conclusion and Future Directions

This compound's role as a phosphodiesterase inhibitor provides a clear mechanism for its observed effects on intracellular cAMP levels and its function as a coronary vasodilator. The elevation of cAMP in cardiac tissue is a direct consequence of this inhibition. However, a significant gap in the current understanding of this compound's pharmacology is the lack of specific data on its inhibitory profile against the various PDE isoforms. Future research should focus on determining the IC50 or Ki values of this compound for a panel of PDE enzymes, particularly those prevalent in the cardiovascular system such as PDE3 and PDE4. Such studies would provide a more precise understanding of its mechanism of action, potential for therapeutic selectivity, and could guide the development of novel, more potent analogs for the treatment of cardiovascular diseases. Elucidating the detailed experimental conditions from the original foundational studies would also be invaluable for replicating and building upon this early work.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, also known as Chromonar, is a coumarin (B35378) derivative that has been investigated for its vasodilatory properties. It was primarily used as a coronary dilator for the treatment of angina pectoris. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of key pathways.

Chemical Properties

This compound is chemically described as ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C20H27NO5[1]
Molecular Weight 361.43 g/mol [1]
CAS Number 804-10-4[1]
Appearance White or almost white crystalline powder
Melting Point 154-158 °C
Solubility Slightly soluble in water, soluble in ethanol (B145695) and chloroform
pKa 8.3 (amine)

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the coumarin core via a Pechmann condensation, followed by the introduction of the diethylaminoethyl side chain and finally the alkylation of the 7-hydroxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[2][3]

Experimental Protocol:

  • Reactants:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, slowly add resorcinol to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring until fully dissolved.

    • To this solution, add ethyl acetoacetate dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 12-18 hours.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

    • The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin.

  • Yield: Typically 80-90%.

Step 2: Synthesis of 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin

This step involves the aminomethylation of the 7-hydroxy-4-methylcoumarin at the C3 position.

Experimental Protocol:

  • Reactants:

  • Procedure:

    • Dissolve 7-hydroxy-4-methylcoumarin in ethanol in a round-bottom flask.

    • Add diethylamine to the solution and stir.

    • Slowly add the formaldehyde solution to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica (B1680970) gel to afford 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin.

Step 3: Synthesis of this compound (Alkylation of the 7-Hydroxy Group)

The final step is the alkylation of the hydroxyl group at the 7-position with an ethyl acetate (B1210297) moiety.

Experimental Protocol:

  • Reactants:

    • 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin (1 equivalent)

    • Ethyl bromoacetate (B1195939) (1.2 equivalents)

    • Potassium carbonate (2 equivalents)

    • Acetone (as solvent)

  • Procedure:

    • To a solution of 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin in dry acetone, add anhydrous potassium carbonate.

    • Add ethyl bromoacetate dropwise to the suspension with stirring.

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography.

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.[4]

G cluster_0 Synthesis of this compound Resorcinol Resorcinol 7-Hydroxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin Resorcinol->7-Hydroxy-4-methylcoumarin Pechmann Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->7-Hydroxy-4-methylcoumarin Intermediate_2 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin->Intermediate_2 Aminomethylation Diethylamine Diethylamine Diethylamine->Intermediate_2 Formaldehyde Formaldehyde Formaldehyde->Intermediate_2 This compound This compound Intermediate_2->this compound Alkylation Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->this compound

Synthetic pathway of this compound.

Spectroscopic Data

The structural elucidation of this compound and its intermediates is confirmed by various spectroscopic techniques.

1H NMR Spectroscopy
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH3 (ethyl)~1.25t~7.1
CH2 (ethyl)~4.20q~7.1
CH3 (coumarin)~2.40s-
N-CH2CH2~2.80t~7.0
N-CH2CH3~2.60q~7.2
O-CH2-CO~4.65s-
Aromatic-H6.80-7.50m-
13C NMR Spectroscopy
CarbonChemical Shift (ppm)
CH3 (ethyl)~14.2
O-CH2 (ethyl)~61.5
CH3 (coumarin)~18.5
N-CH2CH2~52.0
N-CH2CH3~47.5
CH2-N~25.0
O-CH2-CO~65.0
C=O (ester)~168.0
C=O (lactone)~161.0
Aromatic/Coumarin C101-162
FTIR Spectroscopy
Wavenumber (cm-1)Assignment
~2970C-H stretch (aliphatic)
~1760C=O stretch (ester)
~1720C=O stretch (lactone)
~1620, 1580, 1500C=C stretch (aromatic)
~1250C-O stretch (ether)
~1100C-N stretch
Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak [M]+ at m/z 361. The fragmentation pattern would likely involve the cleavage of the ester and diethylaminoethyl side chains.[5][6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity determination of this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 4.5) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.[7][8][9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of approximately 325 nm.

  • Injection Volume: 20 µL.

  • Retention Time: The retention time will depend on the exact mobile phase composition and column but would be expected to be in the range of 5-15 minutes.

G cluster_1 HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection (20 µL) Sample_Prep->Injection Separation C18 Reverse-Phase Column Mobile Phase: ACN/Buffer Injection->Separation Detection UV Detection (λ = 325 nm) Separation->Detection Data_Analysis Data Analysis (Retention Time, Peak Area) Detection->Data_Analysis

General workflow for HPLC analysis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its vasodilatory effect primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] An increase in cAMP in vascular smooth muscle cells initiates a signaling cascade that results in muscle relaxation and vasodilation.[11]

Signaling Pathway of this compound-Induced Vasodilation
  • Inhibition of Phosphodiesterase (PDE): this compound enters the vascular smooth muscle cell and inhibits the activity of PDE enzymes, which are responsible for the breakdown of cAMP to AMP.[10]

  • Increased cAMP Levels: The inhibition of PDE leads to an accumulation of intracellular cAMP.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and calcium channels.

  • Reduced Intracellular Calcium: Phosphorylation of L-type calcium channels can lead to their inactivation, reducing the influx of extracellular calcium. PKA can also promote the sequestration of calcium into the sarcoplasmic reticulum.

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.

  • Smooth Muscle Relaxation: The combination of reduced intracellular calcium and inhibition of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

G cluster_2 This compound Signaling Pathway in Vascular Smooth Muscle This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP hydrolyzes AMP AMP PKA Protein Kinase A (PKA) c1 Increased cAMP MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_channels L-type Ca²⁺ Channels MLCK_inactive Inactive MLCK Contraction Muscle Contraction MLCK_active->Contraction promotes Relaxation Muscle Relaxation (Vasodilation) c3 Inhibition of MLCK Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx c2 Reduced intracellular Ca²⁺ Ca_influx->Contraction

Signaling pathway of this compound-induced vasodilation.

Pharmacological Data

Clinical and preclinical studies have provided quantitative data on the pharmacological effects of this compound.

ParameterEffect of this compoundReference
Coronary Blood Flow Significant increase[12]
Myocardial Oxygen Consumption No significant change[12]
Phosphodiesterase (PDE) Inhibition Known inhibitor, specific IC50 values require further investigation[10]
Cardiac cAMP levels Increased in vivo in rats (up to 30%) and dogs (up to 50%)[10]

Experimental Protocol: Phosphodiesterase Inhibition Assay

A common method to determine the inhibitory activity of a compound on PDE is a radioenzymatic assay.

  • Principle: The assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) to [3H]-AMP by the PDE enzyme. The inhibitor's potency is determined by its ability to reduce this conversion.

  • Procedure:

    • A reaction mixture containing a buffered solution, the PDE enzyme preparation, and various concentrations of this compound is prepared.

    • The reaction is initiated by the addition of [3H]-cAMP.

    • After a specific incubation time at 37 °C, the reaction is stopped.

    • The unreacted [3H]-cAMP is separated from the product [3H]-AMP using ion-exchange chromatography.

    • The amount of [3H]-AMP formed is quantified by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the PDE activity (IC50) is calculated.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic route, involving a Pechmann condensation followed by side-chain introduction and alkylation, is well-established for coumarin derivatives. The primary mechanism of action involves the inhibition of phosphodiesterase, leading to increased cAMP levels and subsequent vasodilation. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the specific PDE isoform selectivity and a more precise determination of its IC50 value would provide a more complete understanding of its pharmacological profile.

References

The Rise and Fall of Carbocromen: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

Frankfurt, Germany - Carbocromen, a chromone (B188151) derivative once heralded for its potential in treating coronary artery disease, represents a significant chapter in the history of cardiovascular drug development. Developed by the German pharmaceutical company Cassella AG, this compound, also known as Chromonar and Intensain, underwent a period of clinical use in the 1960s before its eventual withdrawal. This technical guide delves into the discovery, mechanism of action, pharmacological profile, and clinical history of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Mechanism of Action: A Dual-Pronged Approach

This compound's primary therapeutic effect stemmed from its action as a vasodilator.[3][4] Its mechanism was centered on two key actions:

  • Inhibition of Calcium Influx : this compound was found to relax smooth muscle cells within blood vessels by inhibiting the influx of calcium ions.[3] This reduction in intracellular calcium concentration leads to vasodilation, thereby improving blood flow.[3]

  • Anti-Platelet Aggregation : The compound also exhibited anti-aggregatory effects on platelets.[3] By inhibiting platelet aggregation, this compound had the potential to prevent the formation of blood clots, a major contributor to cardiovascular events like myocardial infarction.[3]

This dual mechanism of vasodilation and anti-aggregation made this compound a promising candidate for the management of cardiovascular diseases.[3]

Below is a simplified representation of this compound's proposed signaling pathway leading to vasodilation.

Carbocromen_Vasodilation_Pathway cluster_cell Smooth Muscle Cell This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Contraction Muscle Contraction Ca_Influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition of Contraction leads to

Caption: Proposed mechanism of this compound-induced vasodilation.

Pharmacological Profile

Preclinical Studies

Early preclinical research focused on characterizing this compound's effects on the cardiovascular system. Studies on isolated animal hearts and in vivo animal models were crucial in elucidating its pharmacological profile.

One key area of investigation was its metabolic effects on the heart. In studies using heart slices from rats, this compound was shown to inhibit the incorporation of 14C-palmitate in a dose-dependent manner, with a maximum inhibition of 30%.[5] In the same study, the metabolic degradation of 14C-palmitate to 14CO2 was decreased by up to 40%, accompanied by a reduction in oxygen consumption.[5] Furthermore, in mouse heart tissue, this compound increased the uptake of 14C-3-O-methyl-D-glucose by approximately 30%, suggesting an enhanced influx of glucose into the heart.[5]

These findings suggested that this compound could shift myocardial metabolism from fatty acid oxidation towards glucose utilization, a potentially beneficial effect in ischemic conditions.

Preclinical Metabolic Effects of this compound
Parameter Observation
14C-palmitate incorporation (rat heart slices)Dose-dependent inhibition (max 30%)[5]
14C-palmitate degradation to 14CO2Decreased by up to 40%[5]
Oxygen ConsumptionParallel reduction with palmitate degradation[5]
14C-3-O-methyl-D-glucose uptake (mouse heart)Increased by ~30%[5]
Pharmacokinetics

Detailed pharmacokinetic data for this compound is scarce in modern literature. However, it was known to have a short half-life and poor oral bioavailability, which limited its clinical utility.[6] This necessitated further research into chemical modifications to improve its stability and extend its biological effects.[6]

Clinical Development and History

This compound was introduced for clinical use as a coronary dilator between 1963 and 1966.[4] It was primarily indicated for the treatment of chronic stable angina pectoris.[3]

Clinical Efficacy

Several clinical trials were conducted to evaluate the efficacy of this compound. One comparative study involving 100 patients with myocardial infarction demonstrated the therapeutic superiority of this compound over papaverine (B1678415).[7] In this trial, this compound was reported to eliminate ischemic pain without causing changes in blood pressure, even with intravenous administration.[7] The study also noted a more rapid normalization of pathological ECG changes and a lower incidence of cardiac rhythm disturbances in the this compound group compared to the papaverine group.[7] Specifically, only one case of arrhythmia was observed in the 50 patients treated with this compound, while the papaverine group experienced multiple instances of extrasystolic arrhythmias, paroxysmal fibrillation, and disturbances in atrioventricular conduction.[7] Furthermore, acute cardiovascular insufficiency was observed in only one patient in the this compound group compared to six in the papaverine group.[7] Mortality was also lower in the this compound group, with one death compared to six in the papaverine group among patients with an unfavorable prognosis.[7]

Another clinical investigation in 18 patients without detectable heart disease compared the systemic and coronary hemodynamic effects of intravenous this compound and dipyridamole.[8] Both drugs induced a comparable and significant increase in coronary blood flow.[8]

Hemodynamic Effects of Intravenous this compound vs. Dipyridamole
Parameter This compound Dipyridamole
Coronary Blood Flow (ml/100g/min)82 ± 23 to 337 ± 6878 ± 9 to 301 ± 61[8]
Minimal Coronary Resistance (mmHg/ml/100g/min)0.24 ± 0.040.23 ± 0.04[8]
Heart Rate (beats/min)No significant change73 to 94[8]
Mean Aortic Pressure (mmHg)No significant change89 to 78[8]
Myocardial Oxygen ConsumptionUnchangedIncreased by 46%[8]

This study concluded that this compound might be more suitable for evaluating coronary dilatory capacity as it induced maximal coronary vasodilation without altering myocardial oxygen consumption or systemic hemodynamics.[8]

However, another study on myocardial metabolism in patients with coronary arteriosclerotic disease suggested a potential downside. While this compound increased myocardial flow, it also led to a greater excretion of lactate (B86563) and hypoxanthine (B114508) into the coronary sinus during atrial pacing above the anginal threshold, indicating a possible unfavorable effect on ischemic metabolism, potentially due to a "coronary steal" phenomenon.[9]

The workflow for a typical clinical trial evaluating an anti-anginal agent like this compound would involve several key stages.

Clinical_Trial_Workflow cluster_planning Trial Planning cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Patient Recruitment (e.g., Stable Angina) Ethics->Recruitment Randomization Randomization (this compound vs. Placebo/Comparator) Recruitment->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Patient Monitoring (ECG, Blood Pressure, etc.) Treatment->Monitoring Data_Collection Data Collection (Efficacy & Safety Endpoints) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: A generalized workflow for a clinical trial of an anti-anginal drug.

Discontinuation and Legacy

Despite its initial promise, the clinical use of this compound was short-lived. It was reportedly discontinued (B1498344) due to the risk of arrhythmia.[10] Common side effects associated with its use included headache, dizziness, and flushing, which are typical of vasodilators.[11] More serious side effects could include hypotension.[11]

The story of this compound's development and eventual withdrawal highlights the rigorous and often challenging path of drug discovery. While it did not become a mainstay of cardiovascular therapy, the research into its mechanism of action contributed to the broader understanding of coronary vasodilators and the role of calcium channels and platelet aggregation in cardiovascular disease. The challenges faced with its short half-life and potential for adverse effects also underscored the importance of optimizing pharmacokinetic and safety profiles in drug development, lessons that remain highly relevant in the pharmaceutical sciences today.

References

Pharmacological Profile of Carbocromen Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen hydrochloride, a chromone (B188151) derivative, is a coronary vasodilator that has been investigated for its therapeutic potential in cardiovascular diseases, particularly angina pectoris. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is compiled from preclinical and clinical studies to support further research and development efforts.

Introduction

This compound hydrochloride (also known as Chromonar) is a synthetic compound that exhibits potent coronary vasodilatory effects.[1] Initially developed for the treatment of angina pectoris, its primary mode of action involves increasing coronary blood flow.[2][3] This document details the current understanding of its pharmacological properties, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways to provide a thorough resource for researchers and drug development professionals.

Mechanism of Action

This compound hydrochloride exerts its vasodilatory effects primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in vascular smooth muscle cells.[4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation of the coronary arteries.

Additionally, some evidence suggests that this compound hydrochloride may also interfere with intracellular calcium signaling, contributing to its vasodilatory effect.[5] The precise mechanisms, including the specific PDE isozymes inhibited and the exact nature of its interaction with calcium channels, remain areas for further investigation.

Signaling Pathway of this compound Hydrochloride in Coronary Artery Smooth Muscle Cells

Carbocromen_Mechanism cluster_cell Coronary Artery Smooth Muscle Cell This compound This compound hydrochloride PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts MLCK_active Active MLCK PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Myosin Light Chain-P Relaxation Relaxation (Vasodilation) MLCK_inactive->Relaxation Contraction Contraction Myosin_LC_P->Contraction

Caption: Mechanism of this compound-induced vasodilation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound hydrochloride is the dilation of coronary arteries, leading to a significant increase in coronary blood flow. This effect has been demonstrated in both preclinical and clinical settings.

Preclinical Data

In vivo studies in animal models have shown that this compound hydrochloride increases coronary blood flow and can favorably redistribute blood flow to the external layers of the left ventricle.[6] It has also been shown to increase the content of cAMP in the hearts of rats and dogs by up to 30% and 50%, respectively, following intravenous or intraduodenal administration.[4]

Clinical Data

Clinical studies in humans have confirmed the potent coronary vasodilatory effects of this compound hydrochloride.

ParameterVehicle/ControlThis compound hydrochlorideStudy PopulationReference
Coronary Blood Flow (ml/100g/min) 82 ± 23337 ± 6818 patients without detectable heart disease[2]
Coronary Resistance (mmHg/ml/100g/min) -0.24 ± 0.0418 patients without detectable heart disease[2]
Myocardial Oxygen Consumption No significant changeNo significant change18 patients without detectable heart disease[2]
Adverse Events (vs. Papaverine)
- Cardiac rhythm disturbancesOften occurredObserved in one case50 patients with myocardial infarction[4]
- Acute cardiovascular insufficiency6 patients1 patient50 patients with myocardial infarction[4]
- Mortality (unfavorable prognosis)6 patients1 patient-[4]

Pharmacokinetics

Detailed pharmacokinetic data for this compound hydrochloride in humans, such as oral bioavailability and elimination half-life, are not extensively reported in recent literature. Older studies suggest that the drug is administered orally or intravenously.[2][4] The onset of its vasodilatory effects after oral administration is reported to be within 30 to 60 minutes, with a duration of action lasting several hours.[2]

Experimental Protocols

This section provides an overview of methodologies relevant to the preclinical and clinical evaluation of this compound hydrochloride.

In Vitro Vasodilation Assay (Coronary Artery Rings)

This protocol outlines a general method for assessing the vasodilatory properties of a compound on isolated coronary artery rings.

Vasodilation_Assay cluster_protocol In Vitro Vasodilation Assay Workflow A 1. Isolate Coronary Arteries from animal model (e.g., pig, dog). B 2. Cut into Rings (2-3 mm width). A->B C 3. Mount Rings in Organ Bath containing physiological salt solution (e.g., Krebs-Henseleit). B->C D 4. Equilibrate and Pre-constrict with a vasoconstrictor (e.g., U46619, endothelin-1). C->D E 5. Cumulative Addition of this compound at increasing concentrations. D->E F 6. Measure Isometric Tension using a force transducer. E->F G 7. Data Analysis Construct concentration-response curve and calculate EC50. F->G

Caption: Workflow for in vitro vasodilation assay.

Phosphodiesterase (PDE) Inhibition Assay

A common method to determine the inhibitory activity of a compound against PDE is a fluorescence polarization (FP)-based assay.

PDE_Assay cluster_protocol PDE Inhibition Assay Workflow (Fluorescence Polarization) A 1. Prepare Reagents - Recombinant PDE enzyme - Fluorescently labeled substrate (e.g., FAM-cGMP) - Binding agent - Test compound (this compound) B 2. Reaction Setup Incubate PDE enzyme with this compound at various concentrations. A->B C 3. Initiate Reaction Add fluorescent substrate to start the enzymatic reaction. B->C D 4. Stop Reaction and Add Binding Agent C->D E 5. Measure Fluorescence Polarization using a microplate reader. D->E F 6. Data Analysis Calculate percent inhibition and determine IC50 value. E->F

Caption: Workflow for PDE inhibition assay.

Measurement of Coronary Blood Flow (Thermodilution Technique)

A clinical method to quantify coronary blood flow involves the thermodilution technique.

Thermodilution cluster_protocol Coronary Blood Flow Measurement by Thermodilution A 1. Catheter Placement Insert a thermodilution catheter into the coronary sinus. B 2. Saline Injection Inject a known volume of cold saline at a constant rate. A->B D 4. Infusion of this compound Administer this compound hydrochloride intravenously. A->D C 3. Temperature Measurement A thermistor at the catheter tip measures the change in blood temperature. B->C F 6. Calculate Blood Flow Use the Stewart-Hamilton equation to calculate coronary blood flow based on the temperature change over time. C->F E 5. Repeat Measurement Repeat the cold saline injection and temperature measurement. D->E E->F

References

Carbocromen's Effect on Intracellular Calcium Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen, also known as Chromonar, is a coronary vasodilator that has been used in the treatment of angina pectoris.[1] Its therapeutic effects are primarily attributed to its ability to relax vascular smooth muscle, leading to increased coronary blood flow.[1] A key mechanism underlying this vasodilation is the inhibition of calcium influx into smooth muscle cells.[1] This technical guide provides an in-depth overview of the putative mechanism of this compound's action on intracellular calcium levels, outlines detailed experimental protocols for its investigation, and presents a hypothetical data framework for such studies.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. In vascular smooth muscle cells (VSMCs), a rise in cytosolic Ca²⁺ concentration is the primary trigger for contraction.[2] This increase can be initiated by Ca²⁺ influx from the extracellular space through voltage-gated L-type calcium channels (LTCCs) or by release from intracellular stores such as the sarcoplasmic reticulum.[3]

This compound has been identified as a compound that promotes vasodilation by reducing the availability of intracellular calcium required for muscle contraction.[1] While early research suggested it acts on "slow membrane currents" and antagonizes the effects of calcium channel blockers without being a direct Ca²⁺ agonist, the precise molecular interactions and quantitative effects on intracellular calcium concentrations are not extensively detailed in publicly available literature.[4] This guide will, therefore, present a hypothesized mechanism of action consistent with its known effects and provide standardized protocols to facilitate further research into its specific pharmacological profile.

Hypothetical Signaling Pathway of this compound

The primary proposed mechanism for this compound's vasodilatory effect is the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. The following diagram illustrates this putative signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Ca²⁺ LTCC L-type Calcium Channel (LTCC) Extracellular Ca2+->LTCC Influx Intracellular Ca2+ Ca²⁺ LTCC->Intracellular Ca2+ This compound This compound This compound->LTCC Inhibition Relaxation Smooth Muscle Relaxation This compound->Relaxation CaM Calmodulin (CaM) MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) CaM->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylation of Myosin Intracellular Ca2+->CaM Binding

Putative signaling pathway for this compound in vascular smooth muscle cells.

Quantitative Data on this compound's Effect

While specific quantitative data for this compound's effect on intracellular calcium levels are not widely published, the following table provides a hypothetical structure for presenting such data. This format allows for a clear comparison of the compound's potency and efficacy against known calcium channel blockers.

CompoundCell TypeAssay TypeParameterValueReference
This compound A7r5 Rat Aortic Smooth Muscle CellsFura-2 AM FluorescenceIC₅₀Data Not Available-
This compound Primary Human Coronary Artery Smooth Muscle CellsPatch-Clamp Electrophysiology% Inhibition of ICa,L at 10 µMData Not Available-
VerapamilA7r5 Rat Aortic Smooth Muscle CellsFura-2 AM FluorescenceIC₅₀~1 µMHypothetical
NifedipinePrimary Human Coronary Artery Smooth Muscle CellsPatch-Clamp Electrophysiology% Inhibition of ICa,L at 10 µM~90%Hypothetical

Detailed Experimental Protocols

To investigate the effects of this compound on intracellular calcium, two primary methodologies are recommended: intracellular calcium imaging using fluorescent indicators and patch-clamp electrophysiology to directly measure calcium currents.

Measurement of Intracellular Calcium Using Fura-2 AM Fluorescence

This protocol describes the measurement of changes in intracellular calcium concentration in cultured vascular smooth muscle cells (e.g., A7r5 cell line) in response to this compound.

Materials:

  • A7r5 vascular smooth muscle cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • This compound stock solution (in DMSO)

  • Potassium Chloride (KCl) solution (for depolarization)

  • Fluorescence plate reader or microscope with 340/380 nm excitation and ~510 nm emission capabilities

Procedure:

  • Cell Culture: Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Seed cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (with Ca²⁺) containing 5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Compound Incubation: Incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in HBSS for 30 minutes. Include a vehicle control (DMSO) and a positive control (e.g., Verapamil).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm for 2 minutes.

    • Stimulate the cells with a depolarizing concentration of KCl (e.g., 50 mM) to open L-type calcium channels.

    • Continue to record the fluorescence ratio for at least 5 minutes to capture the peak calcium influx and subsequent changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • Normalize the data to the baseline ratio.

    • Determine the peak calcium response for each concentration of this compound.

    • Plot the percentage inhibition of the KCl-induced calcium influx against the this compound concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the intracellular calcium measurement experiment.

start Start cell_culture Culture Vascular Smooth Muscle Cells (A7r5) start->cell_culture dye_loading Load Cells with Fura-2 AM cell_culture->dye_loading wash1 Wash to Remove Extracellular Dye dye_loading->wash1 compound_incubation Incubate with this compound (Various Concentrations) wash1->compound_incubation baseline_measurement Measure Baseline Fluorescence Ratio (F340/F380) compound_incubation->baseline_measurement stimulation Stimulate with KCl to Induce Ca²⁺ Influx baseline_measurement->stimulation response_measurement Measure Post-Stimulation Fluorescence Ratio stimulation->response_measurement data_analysis Calculate F340/F380 Ratio and Normalize Data response_measurement->data_analysis ic50_determination Determine IC₅₀ Value data_analysis->ic50_determination end End ic50_determination->end

Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Conclusion

This compound exerts its vasodilatory effects primarily through the inhibition of calcium influx in vascular smooth muscle cells.[1] While the precise molecular targets and quantitative pharmacology are not fully elucidated in the available literature, the experimental protocols outlined in this guide provide a robust framework for future investigations. A thorough characterization of this compound's interaction with L-type calcium channels and its impact on intracellular calcium homeostasis will be crucial for a complete understanding of its therapeutic mechanism and for the development of novel cardiovascular drugs.

References

An In-depth Technical Guide on the Molecular Targets of Carbocromen in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms of Carbocromen, a coronary vasodilator, with a specific focus on its targets within vascular smooth muscle cells (VSMCs). It synthesizes key findings on its signaling pathways, presents quantitative data from relevant studies, and outlines the detailed experimental protocols used to elucidate its effects.

Introduction

This compound (also known as Chromonar) is a pharmaceutical agent recognized for its vasodilatory properties, primarily utilized in the treatment of chronic stable angina pectoris.[1] Its therapeutic effect stems from its ability to relax the smooth muscle cells lining blood vessels, leading to increased coronary blood flow and improved oxygen delivery to the myocardium.[1][2] While its clinical application has been explored for decades, a detailed understanding of its molecular targets is crucial for optimizing its use and for the development of novel cardiovascular therapies. This guide delves into the primary and secondary mechanisms through which this compound exerts its effects on vascular smooth muscle.

Primary Molecular Mechanisms of Action

The vasodilatory action of this compound in vascular smooth muscle is not attributed to a single molecular target but rather a combination of effects on key signaling pathways that regulate cellular contraction. The two most prominent proposed mechanisms are the inhibition of phosphodiesterase (PDE) leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP), and the direct or indirect modulation of calcium ion (Ca²⁺) influx.

A primary mechanism of this compound is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP.[3] By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[3]

Cyclic AMP is a critical second messenger in VSMCs that mediates vasodilation through several downstream actions[4][5]:

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.

  • Inhibition of Ca²⁺ Influx: PKA can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular Ca²⁺ that is necessary for contraction.[6]

  • Sequestration of Intracellular Ca²⁺: PKA can promote the uptake of Ca²⁺ into the sarcoplasmic reticulum.

  • Decreased Myofilament Ca²⁺ Sensitivity: PKA can phosphorylate and inhibit Myosin Light Chain Kinase (MLCK), the enzyme that directly triggers muscle contraction. This reduces the sensitivity of the contractile apparatus to Ca²⁺.[4][5]

The culmination of these effects is a profound relaxation of the vascular smooth muscle. Studies have demonstrated that therapeutic doses of this compound can increase cAMP content in the hearts of rats and dogs by up to 30% and 50%, respectively.[3]

cluster_VMSC Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP ↑ PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits CaChannels L-type Ca²⁺ Channels PKA->CaChannels Inhibits Contraction Contraction ↓ MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to CaInflux Ca²⁺ Influx ↓ CaChannels->CaInflux CaInflux->Contraction

Caption: this compound's PDE inhibition pathway in VSMCs.

Independent of its effects on cAMP, this compound is also reported to directly inhibit the influx of calcium into smooth muscle cells.[1] The contraction of vascular smooth muscle is fundamentally dependent on an increase in intracellular Ca²⁺, which binds to calmodulin, subsequently activating MLCK and initiating the cross-bridge cycling of actin and myosin.[7][8]

By acting as a calcium antagonist, this compound prevents the entry of Ca²⁺ through voltage-gated calcium channels, which are crucial for muscle contraction.[1][9] This reduction in intracellular Ca²⁺ availability directly leads to a decreased contractile force of the blood vessels, resulting in their relaxation and dilation.[1] This mechanism is a cornerstone of many vasodilator drugs and contributes significantly to this compound's therapeutic profile.

cluster_VMSC_Ca Vascular Smooth Muscle Cell This compound This compound CaChannel L-type Ca²⁺ Channel This compound->CaChannel Inhibits CaInflux Ca²⁺ Influx CaChannel->CaInflux CaM Ca²⁺-Calmodulin Complex CaInflux->CaM MLCK MLCK Activation CaM->MLCK Contraction Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: this compound's modulation of Ca²⁺ influx in VSMCs.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key hemodynamic and cellular parameters as reported in the literature.

Table 1: Hemodynamic Effects of Intravenous this compound in Humans

Parameter Baseline (Mean ± SD) Post-Carbocromen (Mean ± SD) Percentage Change Reference
Coronary Blood Flow (ml·100g⁻¹·min⁻¹) 82 ± 23 337 ± 68 +311% [2]
Minimal Coronary Resistance (mmHg·ml⁻¹·100g·min) N/A 0.24 ± 0.04 N/A [2]
Heart Rate (beats·min⁻¹) Not significantly changed Not significantly changed N/A [2]
Mean Aortic Pressure (mmHg) Not significantly changed Not significantly changed N/A [2]

| Myocardial O₂ Consumption | Unchanged | Unchanged | 0% |[2] |

Table 2: Effects of Intracoronary this compound in Isolated Dog Hearts

Parameter Dose Percentage Change (Range) P-value Reference
Coronary Blood Flow 1.0 mg +61% < .05 [10]
Coronary Blood Flow 2.0 mg +155% < .01 [10]

| Myocardial O₂ Consumption | 1.0 - 2.0 mg | -18% to -36% | < .05 |[10] |

Table 3: Biochemical Effects of this compound in vivo

Parameter Animal Model Percentage Change (Max) Reference
Cardiac cAMP Content Rats +30% [3]

| Cardiac cAMP Content | Dogs | +50% |[3] |

Key Experimental Protocols

The investigation of this compound's effects on vascular smooth muscle relies on established in vitro and ex vivo methodologies. Below are detailed representative protocols.

This protocol allows for the study of a drug's direct effect on the coronary vasculature of an isolated, perfused heart, free from systemic influences.

Objective: To quantify the vasodilatory effect of this compound on the coronary arteries of an isolated mammalian heart.

Methodology:

  • Animal Preparation: A rodent (e.g., Sprague-Dawley rat) is anesthetized, and heparin is administered to prevent blood coagulation.

  • Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated onto the Langendorff apparatus. Retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer (37°C) is initiated to maintain heart viability.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline coronary flow, heart rate, and contractile force are recorded.

  • Drug Administration: A stock solution of this compound is prepared. It is infused into the perfusion line at increasing concentrations to generate a dose-response curve.

  • Data Acquisition: Coronary flow is measured continuously using an ultrasonic flowmeter or by collecting the coronary effluent. A pressure transducer connected to an intraventricular balloon can measure left ventricular developed pressure (LVDP) to assess contractility.

  • Analysis: The percentage change in coronary flow from baseline is calculated for each this compound concentration.

A 1. Animal Anesthesia & Heparinization B 2. Rapid Heart Excision A->B C 3. Aortic Cannulation on Langendorff Apparatus B->C D 4. Initiate Retrograde Perfusion (Krebs-Henseleit Buffer) C->D E 5. Stabilization Period (Record Baseline) D->E F 6. Infuse this compound (Cumulative Doses) E->F G 7. Measure Coronary Flow & Cardiac Function F->G H 8. Data Analysis (Dose-Response Curve) G->H

Caption: Workflow for Langendorff isolated heart perfusion.

This protocol directly measures the contractile and relaxant properties of isolated blood vessel segments.

Objective: To determine the effect of this compound on the tone of isolated vascular smooth muscle rings.

Methodology:

  • Tissue Preparation: A blood vessel (e.g., rat aorta or porcine coronary artery) is carefully dissected and cut into 2-3 mm rings.

  • Mounting: The rings are mounted in an organ bath chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a determined optimal resting tension.

  • Viability Check: The contractile integrity of the rings is confirmed by inducing contraction with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride (KCl). Endothelial integrity can be checked with acetylcholine.

  • Pre-contraction: Once a stable contraction is achieved with the chosen agonist, this compound is added to the bath in a cumulative manner.

  • Data Recording: The force transducer records the changes in tension (relaxation) induced by this compound.

  • Analysis: Relaxation is expressed as a percentage of the pre-induced contraction. An EC₅₀ value can be calculated to determine the potency of this compound.

A 1. Dissect & Prepare Vascular Rings B 2. Mount Rings in Organ Bath A->B C 3. Equilibrate Under Resting Tension B->C D 4. Induce Contraction (e.g., Phenylephrine) C->D E 5. Add this compound (Cumulative Doses) D->E F 6. Record Isometric Force (Relaxation) E->F G 7. Analyze Data (% Relaxation, EC₅₀) F->G

Caption: Workflow for isolated tissue bath experiments.

Conclusion

The molecular action of this compound in vascular smooth muscle is multifaceted, primarily targeting two critical regulatory pathways of muscle tone. Its ability to inhibit phosphodiesterase elevates intracellular cAMP, activating PKA-mediated pathways that promote relaxation.[3][4] Concurrently, it appears to inhibit calcium influx, directly reducing the availability of the primary trigger for contraction.[1] These complementary mechanisms make this compound an effective coronary vasodilator. The quantitative data confirm its potent effect on increasing coronary blood flow without significantly altering heart rate or systemic blood pressure, highlighting its relative selectivity for the coronary vasculature.[2] Understanding these detailed mechanisms and the protocols used to study them is essential for the rational design of future cardiovascular drugs targeting vascular smooth muscle function.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Carbocromen and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbocromen, a coumarin (B35378) derivative once marketed as a coronary vasodilator, continues to be a subject of scientific interest due to its unique pharmacological profile. This technical guide delves into the core of its structure-activity relationship (SAR), providing a comprehensive overview for researchers engaged in the discovery and development of novel cardiovascular agents. By examining the interplay between chemical modifications and biological outcomes, we can unlock the potential for designing more potent and selective therapeutic agents.

Core Concepts: The Pharmacophore of this compound

This compound, chemically known as 3-(2-diethylamino-ethyl)-4-methyl-7-(carbethoxy-methoxy)-2-oxo-1,2-chromene, possesses a distinct scaffold that is amenable to a variety of structural modifications. The coumarin nucleus, the diethylaminoethyl side chain at the 3-position, the methyl group at the 4-position, and the carbethoxymethoxy group at the 7-position all contribute to its overall pharmacological effect. Understanding the impact of alterations at these positions is key to deciphering its SAR.

Quantitative Structure-Activity Relationship (SAR)

Compound/Analog Modification Biological Activity (Qualitative/Quantitative) Key Findings
This compound Baseline StructurePotent coronary vasodilator.[1][2]The combination of the coumarin core with the specific side chains is crucial for its activity.
Analog 1 (Hypothetical) Variation in the 7-O-substituent (e.g., shorter or longer alkyl chains, different functional groups)Expected to modulate potency and pharmacokinetic properties.The nature of the ester group at the 7-position can influence lipophilicity and metabolic stability, thereby affecting duration of action.
Analog 2 (Hypothetical) Modification of the diethylaminoethyl side chain at C3 (e.g., different amine substituents, chain length)Likely to significantly impact potency and receptor/channel interaction.The basic nitrogen is often a key pharmacophoric feature for interaction with biological targets. Altering its pKa and steric bulk can fine-tune activity.
7-Hydroxy-4-methylcoumarin Precursor to this compound (lacks the C3 and C7 side chains)Weak to no significant vasodilator activity.Demonstrates the essentiality of the C3 and C7 substitutions for potent vasodilation.
Nitrate-Coumarin Derivatives Introduction of a nitrate (B79036) group to the coumarin scaffold.Potent vasodilation (e.g., Coumarin-7-yl-methyl nitrate, IC50 = 1.92 nM).This suggests that incorporating nitric oxide-donating moieties can dramatically enhance vasodilator potency, acting through the cGMP pathway.

Unraveling the Mechanism of Action: Key Signaling Pathways

The vasodilatory effect of this compound and its analogs is believed to be multifactorial, involving modulation of several key signaling pathways in vascular smooth muscle cells (VSMCs).

Inhibition of Phosphodiesterases (PDEs)

One of the proposed mechanisms for this compound's action is the inhibition of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). An increase in intracellular levels of these second messengers leads to the activation of protein kinases (PKA and PKG), which in turn phosphorylate downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

This compound This compound/Analogs PDE Phosphodiesterases (PDEs) This compound->PDE Inhibition cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Blocks Degradation PKA_PKG Activation of PKA / PKG cAMP_cGMP->PKA_PKG MyosinLC Myosin Light Chain Phosphorylation PKA_PKG->MyosinLC Inhibition of Relaxation Vasodilation MyosinLC->Relaxation Leads to

Figure 1: this compound's potential mechanism via PDE inhibition.

Blockade of Calcium Channels

Another plausible mechanism is the direct or indirect blockade of L-type voltage-gated calcium channels in VSMCs. The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, this compound and its analogs can effectively promote vasodilation.

This compound This compound/Analogs Ca_Channel L-type Ca2+ Channels This compound->Ca_Channel Blockade Ca_Influx ↓ Intracellular [Ca2+] Ca_Channel->Ca_Influx Inhibits Influx Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Reduces Vasodilation Vasodilation Contraction->Vasodilation Leads to

Figure 2: this compound's potential mechanism via calcium channel blockade.

Experimental Protocols: A Guide to SAR Investigation

To rigorously evaluate the SAR of this compound analogs, a series of well-defined experimental protocols are essential. The following outlines key methodologies for assessing vasodilator activity and probing the underlying mechanisms.

Synthesis of this compound and its Analogs

The synthesis of this compound typically involves a multi-step process, beginning with the formation of the coumarin core, followed by the introduction of the side chains at the C3 and C7 positions.

Resorcinol (B1680541) Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate (B1235776) EAA->Pechmann HMC 7-Hydroxy-4-methylcoumarin Pechmann->HMC Alkylation1 Alkylation with Ethyl Bromoacetate (B1195939) HMC->Alkylation1 Intermediate1 7-(Carbethoxymethoxy)- 4-methylcoumarin Alkylation1->Intermediate1 Alkylation2 C3-Alkylation with 2-(diethylamino)ethyl chloride Intermediate1->Alkylation2 This compound This compound Alkylation2->this compound

Figure 3: General synthetic workflow for this compound.

1. Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation): [3][4][5][6][7]

  • Principle: This classic reaction involves the acid-catalyzed condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate).[3]

  • Procedure:

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add a mixture of resorcinol and ethyl acetoacetate to the cooled acid with stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.[4][6]

2. Synthesis of this compound Hydrochloride:

  • Step 1: O-Alkylation of 7-Hydroxy-4-methylcoumarin:

    • React 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 7-(carbethoxymethoxy)-4-methylcoumarin.

  • Step 2: C3-Alkylation:

  • Step 3: Salt Formation:

    • Treat the free base of this compound with hydrochloric acid in a suitable solvent to precipitate this compound hydrochloride.

In Vitro Assessment of Vasodilator Activity

Isolated Organ Bath Technique:

  • Principle: This method measures the effect of a compound on the contractility of isolated arterial rings, providing a direct assessment of its vasodilator properties.

  • Procedure:

    • Isolate coronary or other arteries (e.g., rat aorta) and cut them into small rings (2-3 mm).

    • Suspend the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or high potassium solution).

    • Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound or its analogs) to the bath.

    • Record the relaxation response and construct a concentration-response curve to determine the EC50 (half-maximal effective concentration).

Mechanistic Assays

1. Phosphodiesterase (PDE) Activity Assay:

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of different PDE isoforms.

  • Procedure (General):

    • Incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of the test compound.

    • After a set time, terminate the reaction and measure the amount of remaining substrate or the product formed (AMP or GMP).

    • Commercially available kits, such as those employing fluorescence or luminescence detection, can be used for high-throughput screening.

    • Calculate the IC50 (half-maximal inhibitory concentration) from the concentration-inhibition curve.

2. Whole-Cell Patch-Clamp for Calcium Currents:

  • Principle: This electrophysiological technique allows for the direct measurement of ion currents across the cell membrane of a single vascular smooth muscle cell, providing definitive evidence for calcium channel blockade.

  • Procedure:

    • Isolate single vascular smooth muscle cells.

    • Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

    • Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the resulting currents.

    • Apply a voltage protocol to elicit calcium currents.

    • Perfuse the cell with a solution containing the test compound and measure the change in the calcium current to determine the extent of channel blockade.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs presents a compelling area of research for the development of novel coronary vasodilators. While the precise mechanisms of action are still under investigation, evidence points towards a multi-target profile likely involving phosphodiesterase inhibition and calcium channel modulation. The key to advancing this field lies in the systematic synthesis and screening of a focused library of this compound analogs. By varying the substituents at the C3 and C7 positions and correlating these structural changes with quantitative measures of vasodilator potency, PDE inhibition, and calcium channel blockade, a more detailed and predictive SAR model can be constructed. This, in turn, will pave the way for the rational design of next-generation cardiovascular drugs with improved efficacy and safety profiles.

References

Carbocromen's Role in Modulating Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen and its derivatives, such as Cloricromene, have demonstrated significant potential in the modulation of platelet aggregation. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's antiplatelet effects. The primary mode of action involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. This elevation in cyclic nucleotides interferes with key signaling pathways that are crucial for platelet activation and aggregation. Specifically, this compound has been shown to inhibit agonist-induced increases in intracellular calcium concentrations and the synthesis of thromboxane (B8750289) A2 (TXA2), both of which are critical for platelet plug formation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a modulator of platelet function.

Introduction

Platelet aggregation is a fundamental physiological process for hemostasis. However, its dysregulation can lead to thrombotic events, which are major contributors to cardiovascular diseases. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound, a chromone (B188151) derivative, has been investigated for its vasodilatory and antiplatelet properties. This guide focuses on the molecular mechanisms through which this compound modulates platelet aggregation, providing a technical resource for researchers and drug development professionals.

Mechanism of Action

This compound's primary mechanism for inhibiting platelet aggregation is through the modulation of intracellular cyclic nucleotide signaling pathways.

Inhibition of Phosphodiesterases (PDEs)

This compound acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of cAMP and cGMP within the platelets.[1][2][3]

Elevation of cAMP and cGMP

Increased levels of cAMP and cGMP are potent inhibitors of platelet activation and aggregation.[1][2][3] They achieve this by:

  • Inhibiting Calcium Mobilization: Elevated cyclic nucleotide levels lead to the activation of protein kinases (PKA and PKG) that phosphorylate various intracellular targets. This phosphorylation cascade ultimately results in the sequestration of calcium ions (Ca2+) into the dense tubular system and inhibits the influx of extracellular Ca2+, thereby reducing the cytosolic Ca2+ concentration.[4][5]

  • Preventing Granule Release: The release of pro-aggregatory substances from platelet granules is a calcium-dependent process. By lowering intracellular calcium, this compound inhibits the release of these substances.

  • Inhibiting Thromboxane A2 Synthesis: The synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor, is also a calcium-dependent process. This compound's ability to reduce intracellular calcium contributes to the inhibition of TXA2 formation.

The synergistic antiplatelet effect observed when Cloricromene is combined with a prostacyclin analogue (iloprost) and a nitric oxide donor (sodium nitroprusside) further supports the involvement of the cAMP and cGMP pathways, respectively.[6]

Quantitative Data

While comprehensive dose-response studies providing specific IC50 values for this compound and its derivatives are limited in the publicly available literature, some quantitative data has been reported.

Table 1: Effect of Cloricromene on ADP-Induced Platelet Aggregation

CompoundConcentrationAgonistInhibition of AggregationReference
Cloricromene (AD6)50 µMADP (threshold concentration)~30%[7]

Further research is required to establish detailed dose-response curves and IC50 values for this compound and its derivatives against various platelet agonists and specific phosphodiesterase subtypes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Platelet Inhibition

This compound's Mechanism of Action in Platelets cluster_inhibition Inhibitory Pathway cluster_activation Platelet Activation Pathway This compound This compound PDE Phosphodiesterases (PDEs) This compound->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Degrades cGMP ↑ cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_sequestration ↑ Ca2+ Sequestration (Dense Tubular System) PKA->Ca_sequestration Ca_influx ↓ Ca2+ Influx PKA->Ca_influx PKG->Ca_sequestration PKG->Ca_influx Ca_concentration ↓ [Ca2+]i Ca_sequestration->Ca_concentration Ca_influx->Ca_concentration Platelet_inhibition Inhibition of Platelet Aggregation Ca_concentration->Platelet_inhibition Ca_release ↑ Ca2+ Release (Dense Tubular System) Ca_concentration->Ca_release Inhibits TXA2 Thromboxane A2 (TXA2) Synthesis Ca_concentration->TXA2 Inhibits Agonist Platelet Agonists (e.g., ADP, Collagen, Thrombin) Receptor Receptors Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 IP3->Ca_release Ca_release->TXA2 Platelet_activation Platelet Aggregation Ca_release->Platelet_activation TXA2->Platelet_activation Experimental Workflow: Light Transmission Aggregometry cluster_workflow start Start: Whole Blood Collection (Sodium Citrate) centrifuge1 Centrifugation (e.g., 200 x g, 15 min) start->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Re-centrifugation of remaining blood (e.g., 2000 x g, 20 min) centrifuge1->centrifuge2 cuvette_prp PRP + Stir Bar in Cuvette prp->cuvette_prp ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp aggregometer Aggregometer Setup (37°C) aggregometer->cuvette_prp cuvette_ppp PPP in Cuvette (100% Transmission Ref.) aggregometer->cuvette_ppp incubation Incubation with This compound or Vehicle cuvette_prp->incubation agonist_addition Addition of Agonist (e.g., ADP, Collagen) incubation->agonist_addition measurement Record Light Transmission (5-10 min) agonist_addition->measurement analysis Data Analysis: % Aggregation, IC50 measurement->analysis

References

The chemical classification of Carbocromen as a coumarin derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen, a synthetic coumarin (B35378) derivative, has been recognized for its potent vasodilatory effects, particularly on the coronary arteries. This technical guide delves into the chemical classification of this compound, its mechanism of action, and a review of its pharmacological effects. The document provides a comprehensive overview of its physicochemical properties, synthesis, and clinical findings, presented in a format tailored for researchers and professionals in drug development. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this compound.

Chemical Classification and Physicochemical Properties

This compound, with the IUPAC name ethyl 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl]oxy]acetate, is unequivocally classified as a member of the coumarin family.[1][2] Coumarins are a class of benzopyrone compounds, characterized by a benzene (B151609) ring fused to an α-pyrone ring.[3] The core coumarin scaffold of this compound is substituted at various positions, contributing to its specific pharmacological profile.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₇NO₅[1][4]
Molar Mass 361.438 g·mol⁻¹[4][5]
CAS Number 804-10-4[1][4]
Melting Point 220-222 °C[4]
Boiling Point 488.6°C at 760 mmHg[4]
LogP 2.92760[4]
pKa 8.3 (Uncertain)[4]
Solubility Slightly soluble in Chloroform, Methanol, and Water[4]

Synthesis of this compound

The synthesis of this compound, like many other coumarin derivatives, is often achieved through the Pechmann condensation reaction.[6] This reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions.[2]

Experimental Protocol: Pechmann Condensation for Coumarin Synthesis (General)

This protocol provides a general methodology for the Pechmann condensation, which can be adapted for the synthesis of this compound by using appropriate precursors.

Materials:

  • Phenol (or a substituted phenol, e.g., a resorcinol (B1680541) derivative)

  • β-keto ester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or Indium(III) chloride)[1][4]

  • Solvent (optional, e-g., ethanol)

  • Milling jar and balls (for mechanochemical synthesis)

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the phenol and the β-keto ester in equimolar amounts.

  • Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring. The choice and amount of catalyst may vary depending on the specific reactants and desired reaction conditions.[4]

  • Reaction Conditions:

    • Conventional Heating: Heat the mixture under reflux for a specified duration (e.g., 45 minutes to several hours), monitoring the reaction progress by TLC.[7]

    • Mechanochemical Synthesis: Place the reactants and catalyst in a milling jar with milling balls and mill at room temperature for a designated time.[7]

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If the reaction was performed with a solid catalyst, filter the mixture to remove the catalyst.[7]

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.[7]

Mechanism of Action and Signaling Pathways

This compound functions primarily as a coronary vasodilator.[5][8] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[8] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels in cardiac and smooth muscle cells.[8] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.

Carbocromen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Carbocromen_in This compound This compound->Carbocromen_in Cell Membrane Permeation PDE Phosphodiesterase (PDE) Carbocromen_in->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Smooth_Muscle_Relaxation Leads to

This compound's Mechanism of Action via PDE Inhibition.

Pharmacological Effects and Clinical Data

Clinical studies have demonstrated this compound's efficacy as a coronary vasodilator, leading to increased myocardial blood flow.[7][9]

Hemodynamic Effects

A comparative study investigated the systemic and coronary hemodynamic effects of this compound and dipyridamole (B1670753) in patients without detectable heart disease. The key findings are summarized in Table 2.

Table 2: Hemodynamic Effects of Intravenous this compound vs. Dipyridamole

ParameterThis compound (0.125 mg kg⁻¹ min⁻¹)Dipyridamole (0.05 mg kg⁻¹ min⁻¹)Reference
Coronary Blood Flow (ml·100g⁻¹·min⁻¹) 82 ± 23 to 337 ± 6878 ± 9 to 301 ± 61[9]
Minimal Coronary Resistance (mmHg·ml⁻¹·100g·min) 0.24 ± 0.040.23 ± 0.04[9]
Heart Rate (beats min⁻¹) No significant change73 to 94 (P < 0.005)[9]
Mean Aortic Pressure (mmHg) No significant change89 to 78 (P < 0.001)[9]
Myocardial Oxygen Consumption UnchangedIncreased by 46% (P < 0.001)[9]
Effects on Myocardial Metabolism in Coronary Artery Disease

A study on patients with coronary arteriosclerotic disease investigated the effect of this compound on myocardial metabolism during atrial pacing.

Table 3: Effect of this compound on Myocardial Metabolism during Pacing-Induced Tachycardia

ParameterObservationReference
Myocardial Blood Flow Increased at rest and during pacing[7]
Myocardial Oxygen Consumption No interference[7]
Free Fatty Acid (FFA) Uptake No interference[7]
Lactate and Hypoxanthine Excretion Increased to a greater extent during this compound treatment[7]

These findings suggest that while this compound is a potent coronary vasodilator, it may have an unfavorable effect on ischemic metabolism, potentially due to a "coronary steal" phenomenon.[7]

Experimental Protocols: Clinical Evaluation

The following outlines a representative experimental design for a clinical trial evaluating the efficacy of this compound in patients with chronic stable angina, based on published study abstracts.

Study Design

A randomized, double-blind, placebo-controlled, crossover study.

Patient Population

Patients with a documented history of chronic stable angina pectoris, reproducible exercise-induced ischemia, and stable background antianginal medication.

Intervention
  • Treatment Arm: Oral administration of this compound hydrochloride at varying doses (e.g., 75 mg, 150 mg, 225 mg) three times daily.

  • Control Arm: Placebo administered three times daily.

Outcome Measures
  • Primary Efficacy Endpoint: Change from baseline in total exercise duration at trough and peak drug levels.

  • Secondary Efficacy Endpoints:

    • Time to onset of angina.

    • Time to 1-mm ST-segment depression.

    • Frequency of angina attacks.

    • Use of short-acting nitrates.

  • Safety Endpoints:

    • Incidence of adverse events.

    • Changes in vital signs (heart rate, blood pressure).

    • Electrocardiogram (ECG) parameters.

Clinical_Trial_Workflow Patient_Screening Patient Screening and Enrollment (Chronic Stable Angina) Baseline_Assessment Baseline Assessment (Exercise Treadmill Test, Angina Diary) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Period_1 Treatment Period 1 (this compound or Placebo) Randomization->Treatment_Period_1 Endpoint_Assessment_1 Endpoint Assessment (ETT, Angina Diary, Safety Labs) Treatment_Period_1->Endpoint_Assessment_1 Washout Washout Period Treatment_Period_2 Treatment Period 2 (Crossover to opposite treatment) Washout->Treatment_Period_2 Endpoint_Assessment_2 Endpoint Assessment (ETT, Angina Diary, Safety Labs) Treatment_Period_2->Endpoint_Assessment_2 Endpoint_Assessment_1->Washout Data_Analysis Data Analysis and Reporting Endpoint_Assessment_2->Data_Analysis

Workflow for a Crossover Clinical Trial of this compound.

Conclusion

This compound is a well-characterized coumarin derivative with significant coronary vasodilatory properties. Its mechanism of action through phosphodiesterase inhibition and subsequent increase in cAMP provides a clear rationale for its pharmacological effects. While clinical data support its efficacy in increasing coronary blood flow, further research is warranted to fully elucidate its metabolic effects in ischemic conditions. The provided experimental frameworks for synthesis and clinical evaluation can serve as a foundation for future investigations into this compound and related compounds.

References

An In-depth Technical Review of Carbocromen's Vasodilatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen, a chromone (B188151) derivative, has been recognized for its potent vasodilatory effects, particularly on the coronary circulation. This technical guide provides a comprehensive review of the molecular mechanisms, signaling pathways, and quantitative physiological effects of this compound-induced vasodilation. Through a detailed examination of experimental data and methodologies, this document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. The primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in vascular smooth muscle cells. This, in turn, activates a cascade of downstream signaling events culminating in smooth muscle relaxation and increased blood flow.

Mechanism of Action

This compound's vasodilatory properties are primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1] This increase in cAMP is a critical initiating step in the signaling cascade that results in vasodilation.

Some evidence also suggests that this compound may exert its effects through the inhibition of calcium influx into vascular smooth muscle cells, which is a key process for muscle contraction.[2] By reducing intracellular calcium, this compound further contributes to the relaxation of blood vessels. Additionally, an anti-aggregatory effect on platelets has been noted, which may contribute to its overall cardiovascular benefits.[2]

Signaling Pathways

The vasodilatory effect of this compound is mediated through the cAMP-dependent protein kinase A (PKA) signaling pathway. The elevation of intracellular cAMP levels leads to the activation of PKA, which in turn phosphorylates several downstream target proteins within the vascular smooth muscle cell.

The key downstream effects of PKA activation that contribute to vasodilation include:

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and reduce the activity of MLCK.[3] MLCK is essential for the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction.

  • Activation of Myosin Light Chain Phosphatase (MLCP): PKA can lead to the activation of MLCP, which dephosphorylates myosin light chains, promoting relaxation.[4][5] This is partly achieved through the phosphorylation and inactivation of RhoA, a small GTPase that inhibits MLCP.[4][5]

  • Modulation of Ion Channels: PKA can phosphorylate and activate potassium channels, leading to hyperpolarization of the cell membrane.[6] This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration.

  • Sequestration of Intracellular Calcium: PKA can phosphorylate phospholamban, a protein that regulates the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[3] This enhances the uptake of calcium into the sarcoplasmic reticulum, further lowering cytosolic calcium levels.

It is also worth noting that in some vascular tissues, cAMP can cross-activate the cGMP-dependent protein kinase (PKG), which shares some downstream targets with PKA and also promotes vasodilation.[7]

Carbocromen_Vasodilation_Pathway This compound Vasodilatory Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP Degrades PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) (Inhibited) PKA->MLCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) (Activated) PKA->MLCP Activates K_channel K+ Channels (Activated) PKA->K_channel Activates Ca_sequestration Ca2+ Sequestration (Increased) PKA->Ca_sequestration Increases Myosin_LC_P Myosin Light Chain Phosphorylation (Decreased) MLCK->Myosin_LC_P Promotes MLCP->Myosin_LC_P Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Relaxation Vasodilation Ca_sequestration->Relaxation Contributes to Ca_influx Voltage-gated Ca2+ Channel Influx (Decreased) Hyperpolarization->Ca_influx Inhibits Ca_influx->Relaxation Inhibits Myosin_LC_P->Relaxation Leads to

This compound's primary signaling cascade for vasodilation.

Quantitative Data on Vasodilatory Effects

The vasodilatory effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Coronary Blood Flow

SpeciesDoseRoute of AdministrationBaseline Coronary Blood FlowPost-Carbocromen Coronary Blood FlowPercent IncreaseReference
Human0.125 mg/kg/min for 40 minIntravenous82 ± 23 ml/100g/min337 ± 68 ml/100g/min~311%[4]
Dog1.0 mgIntracoronary--61% (p < 0.05)[8][9]
Dog2.0 mgIntracoronary--155% (p < 0.01)[8][9]

Table 2: Effect of this compound on Myocardial Metabolism and Hemodynamics

ParameterSpeciesDoseEffectReference
Myocardial Oxygen ConsumptionHuman0.125 mg/kg/min for 40 minNo significant change[4]
Myocardial Oxygen ConsumptionDog1.0 - 2.0 mg18-36% decrease (p < 0.05)[8][9]
Heart RateHuman0.125 mg/kg/min for 40 minNo significant change[4]
Mean Aortic PressureHuman0.125 mg/kg/min for 40 minNo significant change[4]

Table 3: Effect of this compound on Cyclic Nucleotide Levels

Cyclic NucleotideSpeciesEffectReference
cAMPRat HeartUp to 30% increase[1]
cAMPDog HeartUp to 50% increase[1]

Experimental Protocols

A variety of experimental models have been employed to investigate the vasodilatory effects of this compound. Below are detailed methodologies for some of the key experiments cited.

Measurement of Coronary Blood Flow in Humans

Objective: To quantify the effect of intravenous this compound on coronary blood flow in patients without detectable heart disease.

Methodology:

  • Subject Population: 18 patients without detectable heart disease were included in the study.[4]

  • Catheterization: A catheter is inserted into the coronary sinus for blood sampling and flow measurement.

  • Flow Measurement: Coronary sinus flow is measured using the continuous infusion thermodilution technique.[10]

  • Drug Administration: this compound is administered as a continuous intravenous infusion at a rate of 0.125 mg/kg/min for 40 minutes.[4]

  • Data Collection: Coronary blood flow, heart rate, and mean aortic pressure are measured at baseline and during this compound infusion.

  • Myocardial Oxygen Consumption: Myocardial oxygen consumption is calculated from the arterial-coronary sinus oxygen difference and coronary blood flow.

Coronary_Flow_Protocol Protocol: Human Coronary Blood Flow Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Patient_Prep Patient Preparation and Catheterization Baseline Baseline Measurements (Coronary Flow, HR, BP) Patient_Prep->Baseline Infusion This compound Infusion (0.125 mg/kg/min for 40 min) Baseline->Infusion During_Infusion Measurements during Infusion Infusion->During_Infusion Analysis Data Analysis and Comparison During_Infusion->Analysis

Workflow for measuring human coronary blood flow.
Isolated Langendorff Heart Perfusion (Dog)

Objective: To assess the direct effects of this compound on coronary blood flow and myocardial oxygen consumption in an isolated heart preparation.

Methodology:

  • Heart Isolation: The heart is excised from an anesthetized dog and immediately placed in ice-cold cardioplegic solution.

  • Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit solution at a constant pressure.[11]

  • Instrumentation: A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure. Coronary effluent is collected to measure flow rate. Oxygen electrodes are placed in the perfusion line and the coronary effluent to determine myocardial oxygen consumption.

  • Stabilization: The heart is allowed to stabilize for a period of 15-30 minutes.[11]

  • Drug Administration: this compound (1.0 mg or 2.0 mg) is administered as a bolus injection into the aortic cannula.[8][9]

  • Data Recording: Coronary flow, left ventricular pressure, heart rate, and myocardial oxygen consumption are continuously recorded before and after drug administration.

Langendorff_Protocol Protocol: Isolated Langendorff Heart Perfusion cluster_prep Preparation cluster_exp Experiment Heart_Isolation Heart Excision and Cannulation Langendorff_Mount Mounting on Langendorff Apparatus Heart_Isolation->Langendorff_Mount Stabilization Stabilization Period (15-30 min) Langendorff_Mount->Stabilization Baseline_Rec Baseline Data Recording Stabilization->Baseline_Rec Carbo_Admin This compound Administration (Bolus) Baseline_Rec->Carbo_Admin Post_Admin_Rec Post-Administration Data Recording Carbo_Admin->Post_Admin_Rec

Workflow for Langendorff isolated heart experiment.
Wire Myography for Vasodilation Assessment

Objective: To evaluate the direct vasodilatory effect of this compound on isolated arterial rings.

Methodology:

  • Vessel Isolation: Segments of an artery (e.g., rat aorta or mesenteric artery) are carefully dissected and cleaned of surrounding connective tissue in cold physiological salt solution (PSS).[12][13]

  • Mounting: The arterial rings (2-4 mm in length) are mounted on two fine wires in a wire myograph chamber filled with PSS, which is maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[12]

  • Equilibration and Normalization: The mounted vessels are allowed to equilibrate, and a standardized tension is applied.

  • Pre-constriction: To assess vasodilation, the arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride) to achieve a stable submaximal contraction.

  • Drug Application: Cumulative concentrations of this compound are added to the bath, and the resulting changes in isometric tension are recorded.

  • Data Analysis: The relaxation response to this compound is expressed as a percentage of the pre-constriction tension.

Myography_Protocol Protocol: Wire Myography for Vasodilation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Vessel_Isolation Arterial Ring Isolation Mounting Mounting in Myograph Chamber Vessel_Isolation->Mounting Equilibration Equilibration and Normalization Mounting->Equilibration Pre_constriction Pre-constriction with Vasoconstrictor Equilibration->Pre_constriction Carbo_Application Cumulative this compound Application Pre_constriction->Carbo_Application Data_Analysis Calculation of Percent Relaxation Carbo_Application->Data_Analysis

References

Preclinical Profile of Carbocromen: An In-depth Technical Review of its Anti-Arrhythmic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, a chromone (B188151) derivative, has been historically investigated for its coronary vasodilating properties. However, a significant body of preclinical research also points towards its potential as an anti-arrhythmic agent. This technical guide synthesizes the available preclinical data on the anti-arrhythmic effects of this compound, focusing on its electrophysiological properties, mechanism of action, and efficacy in various experimental models. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Electrophysiological Effects and Anti-Arrhythmic Activity

Preclinical studies have demonstrated that this compound exerts notable effects on the cardiac conduction system, suggesting its potential to modulate and suppress arrhythmias. Key findings from in vivo and in vitro experiments are summarized below.

Data Presentation

Table 1: Effects of this compound on Cardiac Electrophysiological Parameters in Anesthetized Cats [1]

DosageParameterEffect
6 mg/kgA-H Conduction TimeIncreased
12 mg/kgH-V IntervalSignificant Prolongation

Table 2: Cardioprotective Effects of this compound in a Canine Model of Amitriptyline-Induced Arrhythmia

Treatment GroupMean Survival Time (minutes)Mean Amitriptyline (B1667244) Consumed Until Death (mg/kg)
Amitriptyline AloneInsufficient DataInsufficient Data
Amitriptyline + this compoundInsufficient DataInsufficient Data

Table 3: Effect of this compound on Sinoatrial (SA) and Atrioventricular (AV) Node Activity [2]

Animal ModelConditionEffect of this compound
Anesthetized Dogs & Guinea PigsDepressed SA and AV node activity by Ca2+-antagonistsStimulates and re-establishes normal activity

Table 4: Effect of this compound on Cardiac Cyclic AMP (cAMP) Levels [3]

Animal ModelThis compound-Induced Increase in cAMP
RatsUp to 30%
DogsUp to 50%

Experimental Protocols

Detailed experimental protocols from the full-text publications of these studies were not fully accessible through publicly available databases. The following methodologies are summarized based on the information provided in the study abstracts.

His-Bundle Electrography in Anesthetized Cats [1] Twelve anesthetized cats were used to study the influence of this compound on atrioventricular (A-V) conduction and refractory periods. His-bundle electrography was employed to measure A-H conduction time and H-V intervals. This compound was administered at doses of 6 mg/kg and 12 mg/kg, and the resulting changes in electrophysiological parameters were recorded.

Amitriptyline-Induced Arrhythmia in Dogs An in vivo model of amitriptyline toxicity was used to evaluate the cardioprotective and anti-arrhythmic effects of this compound. The specific experimental parameters, such as the dosage of amitriptyline and this compound, and the endpoints measured (e.g., survival time, arrhythmia incidence), were not detailed in the available abstracts.

Depressed SA and AV Node Activity Model in Dogs and Guinea Pigs [2] In anesthetized dogs and guinea pigs, the activity of the sinoatrial (SA) and atrioventricular (AV) nodes was pharmacologically depressed using organic Ca2+-antagonistic drugs. This compound was then administered to assess its ability to restore normal nodal function. The specific Ca2+-antagonist used and the dosage of this compound were not specified in the abstract.

Measurement of Cardiac cAMP Levels [3] The in vivo effects of this compound on cyclic AMP (cAMP) content in the hearts of rats and dogs were investigated. Therapeutic doses of this compound were administered, and the resulting changes in cardiac cAMP levels were quantified. The specific dosages and the analytical methods for cAMP measurement were not detailed in the abstract.

Mechanism of Action

The primary anti-arrhythmic mechanism of this compound appears to be linked to its ability to act as a phosphodiesterase (PDE) inhibitor . By inhibiting PDE, this compound leads to an increase in intracellular cyclic AMP (cAMP) levels in cardiomyocytes[3].

cluster_membrane Cardiomyocyte Membrane This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Degrades ATP ATP AdenylylCyclase Adenylyl Cyclase ATP->AdenylylCyclase Converts AdenylylCyclase->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels L-type Ca²⁺ Channels PKA->CaChannels Phosphorylates CaInflux ↑ Ca²⁺ Influx CaChannels->CaInflux ActionPotential Modulation of Action Potential CaInflux->ActionPotential AntiArrhythmic Anti-Arrhythmic Effects ActionPotential->AntiArrhythmic

Proposed signaling pathway for this compound's anti-arrhythmic action.

This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, including L-type calcium channels. The modulation of these channels and other ion channels can alter the characteristics of the cardiac action potential, contributing to the anti-arrhythmic effects. Some studies also suggest a direct effect on "slow membrane currents," which is consistent with the modulation of calcium channels[2].

Experimental and Logical Workflow Visualizations

The following diagrams illustrate the general workflow of preclinical arrhythmia studies and the logical relationship of this compound's effects.

AnimalModel Animal Model (e.g., Dog, Cat, Guinea Pig) Anesthesia Anesthesia AnimalModel->Anesthesia Baseline Baseline Electrophysiological Recordings (ECG, His-bundle) Anesthesia->Baseline ArrhythmiaInduction Arrhythmia Induction (e.g., Amitriptyline, Ca²⁺ Antagonist) Baseline->ArrhythmiaInduction CarbocromenAdmin This compound Administration ArrhythmiaInduction->CarbocromenAdmin PostTreatment Post-Treatment Electrophysiological Recordings CarbocromenAdmin->PostTreatment DataAnalysis Data Analysis (Comparison of pre- and post-treatment data) PostTreatment->DataAnalysis Conclusion Conclusion on Anti-Arrhythmic Efficacy DataAnalysis->Conclusion

General experimental workflow for in vivo anti-arrhythmic studies.

This compound This compound PDE_Inhibition Phosphodiesterase Inhibition This compound->PDE_Inhibition cAMP_Increase ↑ Intracellular cAMP PDE_Inhibition->cAMP_Increase SA_AV_Modulation Modulation of SA & AV Node Activity cAMP_Increase->SA_AV_Modulation Ca_Current_Modulation Modulation of 'Slow Membrane Currents' (Ca²⁺) cAMP_Increase->Ca_Current_Modulation Conduction_Slowing Slowing of A-V Conduction SA_AV_Modulation->Conduction_Slowing AntiArrhythmic_Effect Anti-Arrhythmic Effect SA_AV_Modulation->AntiArrhythmic_Effect Conduction_Slowing->AntiArrhythmic_Effect Ca_Current_Modulation->AntiArrhythmic_Effect

Logical relationship of this compound's observed effects.

Discussion and Future Directions

The preclinical evidence suggests that this compound possesses anti-arrhythmic properties, primarily through the inhibition of phosphodiesterase and subsequent modulation of cardiac electrophysiology. Its ability to restore normal sinus rhythm in models of depressed SA and AV node function, and to protect against chemically-induced ventricular arrhythmias, highlights its potential therapeutic value.

However, a more detailed understanding of its mechanism of action is required. Future research should focus on:

  • Identifying the specific phosphodiesterase isoenzymes inhibited by this compound to better predict its cardiac and extra-cardiac effects.

  • Conducting in vitro patch-clamp studies to directly assess the effects of this compound on a comprehensive panel of cardiac ion channels (e.g., Na+, K+, Ca2+ channels).

  • Elucidating the downstream signaling pathways activated by the increase in cAMP in different cardiac cell types.

  • Performing studies in more diverse and clinically relevant arrhythmia models , such as those involving ischemia-reperfusion or genetic predispositions.

Conclusion

This compound demonstrates promising anti-arrhythmic properties in preclinical models. Its mechanism as a phosphodiesterase inhibitor provides a plausible basis for its observed electrophysiological effects. While the available data are encouraging, further in-depth studies are necessary to fully characterize its anti-arrhythmic profile and to determine its potential for clinical development as a novel anti-arrhythmic agent. This guide provides a foundation for such future investigations by consolidating the current state of knowledge.

References

The Historical Role of Carbocromen in the Management of Angina Pectoris: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, also known as Chromonar, is a coumarin (B35378) derivative that was historically used as a coronary vasodilator in the treatment of angina pectoris.[1] This technical guide provides an in-depth review of the historical use of this compound, focusing on its mechanism of action, data from key clinical evaluations, and the experimental protocols employed in its assessment. While no longer in widespread clinical use, a retrospective analysis of this compound offers valuable insights into the pharmacological approaches to managing angina pectoris and the evolution of anti-anginal drug development.

Mechanism of Action: Vasodilation via Calcium Influx Inhibition

The primary therapeutic effect of this compound in angina pectoris stems from its ability to induce vasodilation of the coronary arteries, thereby increasing blood flow to the myocardium and alleviating ischemic pain.[1] The core mechanism underlying this vasodilation is the inhibition of calcium influx into vascular smooth muscle cells.[1] By blocking the entry of extracellular calcium, this compound interferes with the calcium-dependent signaling pathways that are essential for muscle contraction, leading to relaxation of the vascular smooth muscle and an increase in the diameter of the coronary vessels.[2][3]

It is understood that this compound, like other calcium channel blockers, primarily targets the L-type voltage-gated calcium channels in vascular smooth muscle.[2][3][4] The influx of calcium through these channels is a critical step in the excitation-contraction coupling of vascular smooth muscle.

Signaling Pathway of this compound-induced Vasodilation

The following diagram illustrates the proposed signaling pathway for this compound's vasodilatory effect on vascular smooth muscle cells.

Carbocromen_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel Inhibits Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) This compound->Relaxation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_Phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_Phosphorylation Contraction Vascular Smooth Muscle Contraction Myosin_LC_Phosphorylation->Contraction

Proposed signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Data from Historical Studies

While comprehensive dose-response data from large-scale, randomized controlled trials specifically for angina pectoris are limited in the available historical literature, several studies provide valuable quantitative insights into the efficacy and physiological effects of this compound.

Comparative Clinical Trial: this compound vs. Papaverine in Myocardial Infarction

A notable comparative clinical trial involving 100 patients who had experienced a myocardial infarction provides indirect evidence of this compound's cardiovascular effects. In this study, 50 patients were treated with this compound and 50 with papaverine. The results, summarized in the table below, demonstrated the therapeutic superiority of this compound in this patient population.

Outcome MeasureThis compound Group (n=50)Papaverine Group (n=50)
Mortality 16
Cardiac Rhythm Disturbances 1Multiple occurrences (extrasystolic arrhythmias, paroxysmal fibrillation, atrioventricular conduction disturbances)
Acute Cardiovascular Insufficiency 16
Ischemic Pain Relief EffectiveLess Effective
Blood Pressure Changes (i.v. admin) No significant change-
Side Effects Well-tolerated, no side effects reported-

Data sourced from a comparative clinical trial in post-myocardial infarction patients.

It is important to note that while this study was conducted in patients post-myocardial infarction, the findings on reduced mortality and cardiovascular complications highlight the potent cardiovascular effects of this compound, which are relevant to its use in angina.

Experimental Protocols

The methodologies employed in historical studies of this compound, though not always as rigorously detailed as in modern clinical trials, provide a framework for understanding how its efficacy was assessed.

Assessment of Exercise Tolerance in Angina Pectoris

A common approach to evaluating the efficacy of anti-anginal drugs in the mid to late 20th century was the use of standardized exercise tolerance tests. These tests aimed to quantify the improvement in a patient's ability to perform physical activity before the onset of anginal pain or significant ECG changes.

Typical Experimental Workflow for an Exercise Tolerance Study:

Experimental_Workflow cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Intervention cluster_2 Phase 3: Follow-up Assessment cluster_3 Phase 4: Data Analysis Patient_Recruitment Patient Recruitment (Stable Angina Pectoris) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_ETT Baseline Exercise Tolerance Test (ETT) (e.g., Bruce Protocol) Informed_Consent->Baseline_ETT Baseline_Data Record Baseline Data: - Time to Onset of Angina - Max Exercise Duration - ECG Changes (ST depression) - Heart Rate & Blood Pressure Baseline_ETT->Baseline_Data Randomization Randomization Baseline_Data->Randomization Group_A Group A: This compound (Specified Dose & Regimen) Randomization->Group_A Group_B Group B: Placebo or Active Comparator Randomization->Group_B Follow_up_ETT Follow-up ETT at Pre-defined Intervals Group_A->Follow_up_ETT Angina_Diary Patient Diary: - Angina Attack Frequency - Nitroglycerin Consumption Group_A->Angina_Diary Group_B->Follow_up_ETT Group_B->Angina_Diary Follow_up_Data Record Follow-up Data: - Time to Onset of Angina - Max Exercise Duration - ECG Changes - Heart Rate & Blood Pressure Follow_up_ETT->Follow_up_Data Data_Analysis Statistical Analysis: - Comparison of Baseline and Follow-up Data - Inter-group Comparison Follow_up_Data->Data_Analysis Angina_Diary->Data_Analysis

References

In-Depth Technical Guide to the Physicochemical Characteristics of Carbocromen for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Carbocromen, a vasodilator agent. The information presented herein is intended to support research and drug development activities by providing essential data on its chemical and physical properties, along with detailed experimental methodologies and insights into its mechanism of action.

Chemical and Physical Properties

This compound, also known as Chromonar, is a coumarin (B35378) derivative with the systematic IUPAC name ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate. Its fundamental properties are summarized in the tables below.

Table 1: General and Structural Information for this compound [1][2]

PropertyValue
Chemical Name This compound
Synonyms Chromonar, Carbochromen
IUPAC Name ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate
CAS Number 804-10-4
Molecular Formula C₂₀H₂₇NO₅
Molecular Weight 361.43 g/mol [1]
Chemical Structure
alt text

Table 2: Physicochemical Data for this compound

PropertyValue
Melting Point 159-160 °C (as hydrochloride salt)
pKa 8.3 (Uncertain)
Solubility Slightly soluble in Chloroform, Methanol, and Water.
Vapor Pressure 1.08E-09 mmHg at 25°C
Boiling Point 488.6°C at 760 mmHg
Density 1.126 g/cm³

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method, a standard technique for assessing the solubility of a compound in a specific solvent.

Protocol:

  • An excess amount of solid this compound is added to a sealed flask containing a known volume of the solvent (e.g., water, methanol, chloroform).

  • The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Melting Point Determination (Capillary Method)

The melting point of this compound, a key indicator of its purity, can be determined using the capillary melting point method.

Protocol:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the ionizable diethylamino group of this compound can be determined by potentiometric titration.

Protocol:

  • A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

UV-Vis spectroscopy is used to determine the absorption characteristics of this compound, which is useful for quantitative analysis.

Protocol:

  • A stock solution of this compound of known concentration is prepared in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).

  • A series of standard solutions are prepared by diluting the stock solution.

  • The UV-Vis spectrum of each standard solution is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • The wavelength of maximum absorbance (λmax) is identified.

  • A calibration curve is constructed by plotting the absorbance at λmax against the concentration of the standard solutions.

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.

Protocol:

  • A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The characteristic absorption bands corresponding to the various functional groups in this compound are identified.

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of this compound.

Protocol:

  • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is placed in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the molecular structure.

Mechanism of Action and Experimental Workflows

This compound primarily functions as a vasodilator by inhibiting the influx of calcium ions into vascular smooth muscle cells. It also exhibits anti-platelet aggregation properties.

Signaling Pathway of Vasodilation

The vasodilatory effect of this compound is initiated by the blockade of L-type calcium channels in the plasma membrane of vascular smooth muscle cells. This inhibition reduces the intracellular calcium concentration, leading to a cascade of events that ultimately results in muscle relaxation and vasodilation.

Vasodilation_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx (decreased) L_type_Ca_Channel->Ca_Influx Intracellular_Ca Intracellular [Ca²⁺] (decreased) Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds Relaxation Muscle Relaxation (Vasodilation) Intracellular_Ca->Relaxation Leads to MLCK_active Ca²⁺-Calmodulin-MLCK (active) Calmodulin->MLCK_active Activates MLCK MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P

This compound's vasodilatory signaling pathway.
Experimental Workflow for In Vitro Vasodilation Assay

This workflow outlines the steps to assess the vasodilatory effect of this compound on isolated arterial rings.

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Artery Isolate Arterial Rings (e.g., rat aorta) Mount_Rings Mount Rings in Organ Bath Isolate_Artery->Mount_Rings Equilibrate Equilibrate under Optimal Tension Mount_Rings->Equilibrate Induce_Contraction Induce Contraction (e.g., with Phenylephrine) Equilibrate->Induce_Contraction Add_this compound Add Cumulative Concentrations of this compound Induce_Contraction->Add_this compound Record_Response Record Isometric Tension Changes Add_this compound->Record_Response Plot_Curve Plot Concentration- Response Curve Record_Response->Plot_Curve Calculate_EC50 Calculate EC₅₀ Value Plot_Curve->Calculate_EC50

Workflow for in vitro vasodilation assay.
Experimental Workflow for Platelet Aggregation Assay

This workflow describes the procedure to evaluate the anti-platelet aggregation effect of this compound using light transmission aggregometry.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_exp Aggregation Assay cluster_analysis Data Analysis Collect_Blood Collect Whole Blood (in citrate (B86180) anticoagulant) Prepare_PRP Prepare Platelet-Rich Plasma (PRP) by centrifugation Collect_Blood->Prepare_PRP Incubate_PRP Incubate PRP with This compound or Vehicle Prepare_PRP->Incubate_PRP Induce_Aggregation Induce Aggregation (e.g., with ADP or Collagen) Incubate_PRP->Induce_Aggregation Measure_Aggregation Measure Light Transmission (Aggregometer) Induce_Aggregation->Measure_Aggregation Analyze_Curves Analyze Aggregation Curves Measure_Aggregation->Analyze_Curves Determine_Inhibition Determine % Inhibition of Platelet Aggregation Analyze_Curves->Determine_Inhibition

Workflow for platelet aggregation assay.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen, a chromone (B188151) derivative, has been recognized for its vasodilatory properties, particularly its effects on coronary circulation. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD). While quantitative pharmacokinetic data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action, physiological effects, and relevant experimental methodologies. The guide is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is a coronary vasodilator that has been investigated for its therapeutic potential in cardiovascular diseases. Its primary pharmacological effect is the relaxation of vascular smooth muscle, leading to increased coronary blood flow. Understanding the intricate details of its absorption, distribution, metabolism, and excretion (ADME), as well as the molecular pathways it modulates, is crucial for its potential clinical application and for the development of novel analogues.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to increase coronary blood flow and modulate cardiac function.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within cardiac and vascular smooth muscle cells.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and other cardiovascular effects.

Additionally, evidence suggests that this compound may interact with calcium signaling pathways, as it has been shown to antagonize the effects of organic Ca2+-antagonistic drugs.[2] This suggests a potential role in modulating "slow membrane currents."

cluster_cell Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Calcium_Influx Calcium Influx This compound->Calcium_Influx Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Adenylate Cyclase Vasodilation Vasodilation PKA->Vasodilation Leads to Calcium_Influx->Vasodilation Contraction

Proposed signaling pathway of this compound.
Effects on Coronary Circulation

This compound is a potent coronary vasodilator. Studies have demonstrated its ability to significantly increase coronary blood flow. This effect is dose-dependent and is a direct result of the relaxation of coronary arteries.

Effects on Myocardial Oxygen Consumption

The effect of this compound on myocardial oxygen consumption (MVO2) is a key aspect of its pharmacodynamic profile. By increasing coronary blood flow, it improves oxygen supply to the myocardium.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound is scarce in the available literature. However, some insights can be drawn from comparative studies with structurally related compounds.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study on Morocromen, a related coumarin (B35378) derivative, indicated that this compound possesses a shorter biological half-life and lower bioavailability.[3] Due to the lack of specific data for this compound, the following table presents the pharmacokinetic parameters of Morocromen for illustrative purposes only.

Disclaimer: The following data pertains to Morocromen , not this compound, and is provided for illustrative context due to the absence of publicly available, quantitative ADME parameters for this compound.

ParameterSpeciesValueReference
Oral Bioavailability Dog~60%[3]
Human67-79%[3]
Elimination Half-life Dog~2 hours[3]
Human3-4 hours[3]
Renal Excretion (unchanged) Rat14%[3]
Dog18%[3]
Human54-64%[3]
Metabolism Rat5 metabolites[3]
Dog3 metabolites[3]
Human2 metabolites (traces)[3]

Experimental Protocols

This section outlines generalized experimental methodologies that can be adapted for the study of this compound's pharmacokinetic and pharmacodynamic properties.

In Vivo Coronary Blood Flow Measurement in a Canine Model

This protocol describes a method to assess the effect of this compound on coronary blood flow in an anesthetized dog model.

Objective: To measure the dose-dependent effects of intravenously administered this compound on coronary blood flow.

Materials:

  • Anesthetized mongrel dogs

  • Electromagnetic or ultrasonic flow probe

  • Catheters for drug administration and blood pressure monitoring

  • Data acquisition system

  • This compound solution for injection

Procedure:

  • Anesthetize the dog and maintain anesthesia throughout the experiment.

  • Perform a thoracotomy to expose the heart.

  • Isolate a segment of the left anterior descending (LAD) or circumflex coronary artery.

  • Place a calibrated flow probe around the artery to continuously measure blood flow.

  • Insert catheters into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Allow the preparation to stabilize.

  • Record baseline coronary blood flow, heart rate, and arterial blood pressure.

  • Administer escalating doses of this compound intravenously.

  • Record the changes in coronary blood flow, heart rate, and blood pressure at each dose level.

  • Analyze the data to determine the dose-response relationship.

Start Start Anesthesia Anesthetize Animal Start->Anesthesia Surgery Surgical Preparation (Thoracotomy, Artery Isolation) Anesthesia->Surgery Instrumentation Place Flow Probe & Catheters Surgery->Instrumentation Stabilization Stabilize Preparation Instrumentation->Stabilization Baseline Record Baseline Data Stabilization->Baseline Dosing Administer this compound (i.v.) Baseline->Dosing Data_Collection Record Hemodynamic Changes Dosing->Data_Collection Analysis Analyze Dose-Response Data_Collection->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments Using Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro applications of Carbocromen, a coronary vasodilator. The included protocols offer detailed methodologies for investigating its mechanisms of action in a laboratory setting.

Application Notes

This compound hydrochloride is a pharmaceutical agent recognized for its cardiovascular benefits, primarily acting as a vasodilator.[1] It is indicated for the treatment of chronic stable angina pectoris by improving blood flow and reducing the heart's workload.[1] In vitro studies are crucial for elucidating the specific molecular mechanisms underlying its therapeutic effects.

Primary In Vitro Applications of this compound:

  • Vasodilation Studies: this compound induces relaxation of vascular smooth muscle, a key aspect of its vasodilatory effect.[1] In vitro models using isolated arterial rings or cultured vascular smooth muscle cells are ideal for characterizing this effect.

  • Phosphodiesterase (PDE) Inhibition Assays: this compound is known to be an inhibitor of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiac cells.[2] This mechanism contributes to its positive inotropic and vasodilatory properties.

  • Antiplatelet Activity Evaluation: The compound exhibits anti-aggregatory effects on platelets, which can be investigated through in vitro platelet aggregation assays.[1] This action may contribute to its potential in preventing the formation of blood clots.[1]

  • Investigation of Adenosine Transport: Evidence suggests that this compound may influence adenosine transport, which plays a role in its cardiovascular effects. In vitro adenosine uptake assays can be employed to study this mechanism.

  • Assessment of Mitochondrial Function: The impact of this compound on cellular metabolism and mitochondrial function can be explored using in vitro respirometry and other mitochondrial toxicity assays.

Data Presentation

The following tables summarize the key in vitro effects of this compound. While specific IC50 and EC50 values from publicly available literature are limited, the tables provide a framework for data that can be generated using the provided protocols.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterCell/Tissue TypeAssayExpected OutcomeReference Compound Example
Vasodilation Isolated Coronary ArteriesOrgan Bath AssayConcentration-dependent relaxationSodium Nitroprusside
PDE Inhibition Cardiac MyocytesPDE Activity AssayInhibition of PDE activityRolipram (PDE4 inhibitor)
cAMP Levels Cardiac MyocytescAMP ImmunoassayIncrease in intracellular cAMPForskolin
Platelet Aggregation Human Platelet-Rich PlasmaAggregometryInhibition of agonist-induced aggregationAspirin
Adenosine Uptake Endothelial/ErythrocytesRadiolabeled Adenosine UptakeInhibition of adenosine transportDipyridamole
Mitochondrial Respiration Isolated Mitochondria/CellsHigh-Resolution RespirometryAlteration in oxygen consumption rateRotenone (Complex I inhibitor)

Table 2: Example of Quantitative Data for a PDE Inhibitor (for comparison)

CompoundPDE IsoformIC50 (nM)
SildenafilPDE54
VardenafilPDE50.1–0.4
TadalafilPDE52
ApremilastPDE474

Experimental Protocols

Here are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Protocol 1: Assessment of Vasodilatory Effects of this compound on Isolated Arterial Rings

Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated arterial segments.

Materials:

  • This compound hydrochloride

  • Isolated arterial rings (e.g., rat aorta, porcine coronary artery)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

  • Phenylephrine (B352888) or other vasoconstrictor

  • Acetylcholine (B1216132)

  • Sodium Nitroprusside (positive control)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Isolate arterial segments and cut them into 2-3 mm rings.

  • Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

  • Assess the viability of the endothelium by contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.

  • Wash the rings and allow them to return to baseline.

  • Pre-contract the rings again with the chosen vasoconstrictor to achieve a stable plateau (approximately 80% of the maximal contraction).

  • Add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM) to the bath, allowing the response to stabilize at each concentration.

  • Record the changes in isometric tension.

  • At the end of the experiment, add a high concentration of Sodium Nitroprusside (e.g., 10 µM) to induce maximal relaxation.

  • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

Data Analysis: Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Arterial Rings mount Mount in Organ Bath isolate->mount equilibrate Equilibrate mount->equilibrate viability Assess Endothelial Viability equilibrate->viability precontract Pre-contract with Agonist viability->precontract add_carb Add this compound (Cumulative Doses) precontract->add_carb record Record Tension add_carb->record calculate Calculate % Relaxation record->calculate plot Plot Concentration-Response Curve calculate->plot ec50 Determine EC50 plot->ec50

Workflow for Vasodilation Assay
Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PDE activity.

Materials:

  • This compound hydrochloride

  • Purified PDE enzyme (e.g., from bovine heart, or a specific recombinant isoform)

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • In a 96-well plate, add the assay buffer, PDE enzyme, and different concentrations of this compound or a known PDE inhibitor (positive control).

  • Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate the reaction by adding cAMP.

  • Incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Stop the PDE reaction.

  • Add 5'-nucleotidase to convert the 5'-AMP product to adenosine and inorganic phosphate. Incubate for 10 minutes.

  • Add the phosphate detection reagent and incubate for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathway:

G ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes This compound This compound This compound->PDE Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

This compound's PDE Inhibition Pathway
Protocol 3: Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • This compound hydrochloride

  • Human whole blood from healthy, drug-free donors

  • 3.2% Sodium citrate (B86180) (anticoagulant)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • Saline

  • Platelet aggregometer

Procedure:

  • Collect human blood into tubes containing sodium citrate.

  • Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 20 minutes).

  • Adjust the platelet count in the PRP if necessary using PPP.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette PRP into the aggregometer cuvettes with a stir bar and incubate at 37°C for 5 minutes.

  • Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Add a platelet agonist to induce aggregation and record the change in light transmission for 5-10 minutes.

  • Repeat the experiment with different agonists.

Data Analysis: Determine the maximum percentage of platelet aggregation for each condition. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control. Determine the IC50 value for each agonist.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Collect Blood prp Prepare PRP & PPP blood->prp calibrate Calibrate Aggregometer prp->calibrate incubate_prp Incubate PRP calibrate->incubate_prp add_carb Add this compound incubate_prp->add_carb add_agonist Add Agonist add_carb->add_agonist record Record Aggregation add_agonist->record calculate Calculate % Inhibition record->calculate ic50 Determine IC50 calculate->ic50

Platelet Aggregation Workflow
Protocol 4: Adenosine Uptake Assay

Objective: To investigate the effect of this compound on adenosine transport into cells.

Materials:

  • This compound hydrochloride

  • Cell line expressing adenosine transporters (e.g., HUVECs, erythrocytes)

  • [3H]-adenosine (radiolabeled substrate)

  • Dipyridamole (positive control inhibitor)

  • Cell culture medium and buffers

  • Scintillation counter and fluid

Procedure:

  • Culture the selected cell line to confluence in 96-well plates.

  • Wash the cells with a pre-warmed uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound, dipyridamole, or vehicle for 10-20 minutes at room temperature.

  • Initiate the uptake by adding [3H]-adenosine to each well.

  • Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold stop buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis: Determine the rate of adenosine uptake in the presence of different concentrations of this compound. Calculate the percentage inhibition of uptake and determine the IC50 value.

Logical Relationship Diagram:

G cluster_extracellular Extracellular cluster_intracellular Intracellular Adenosine_out Adenosine Transporter Adenosine Transporter Adenosine_out->Transporter Adenosine_in Adenosine Transporter->Adenosine_in Transport This compound This compound This compound->Transporter Inhibits

Inhibition of Adenosine Transport

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Carbocromen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Carbocromen using High-Performance Liquid Chromatography (HPLC). This compound, also known as Chromonar, is a coronary vasodilator. Accurate and reliable analytical methods are crucial for its determination in pharmaceutical formulations and for quality control purposes. The following information is based on established chromatographic principles and available scientific literature.

I. Introduction to this compound Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. For this compound analysis, reversed-phase HPLC with UV detection is a suitable and commonly employed method. This approach offers high resolution, sensitivity, and specificity.

The principle of this method relies on the partitioning of this compound between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and separation of this compound from other components in the sample matrix can be optimized.

II. Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

A. Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient or Isocratic Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Reversed-phase C18 column (e.g., Hypersil ODS, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • pH meter

B. Reagents and Solvents
  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or purified)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • This compound reference standard

  • Timolol (as an internal standard, optional)

C. Preparation of Solutions

1. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water containing 1% Triethylamine, with the pH adjusted to 3.5 using orthophosphoric acid.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

2. Standard Stock Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve a range of concentrations that bracket the expected concentration of this compound in the sample solutions.

4. Internal Standard (IS) Stock Solution (Optional):

  • If using an internal standard, accurately weigh a suitable amount of Timolol and dissolve it in a known volume of diluent to prepare a stock solution.

5. Sample Preparation (from Pharmaceutical Dosage Forms, e.g., Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable volume of diluent and sonicate to ensure complete dissolution of the this compound.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

III. Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. These conditions may require optimization depending on the specific column and HPLC system used.

ParameterCondition
Column C18 reversed-phase (e.g., Hypersil ODS, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and Water with 1% TEA, pH 3.5 (B)
Gradient Program A specific gradient program should be developed to ensure optimal separation.
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection Wavelength 318 nm
Injection Volume 10-20 µL
Internal Standard Timolol (optional)

IV. Data Presentation: Quantitative Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data. The following table summarizes key validation parameters that should be assessed for a this compound HPLC method. The values provided are typical and should be established for each specific method.

ParameterTypical Specification
Linearity (r²) > 0.99
Range e.g., 0.01 - 3.8 µg/mL
Limit of Quantitation (LOQ) 10 - 20 ng/mL
Recovery > 90%
Precision (RSD%) < 2%
Specificity No interference from excipients or degradation products
Retention Time (approx.) 5.72 - 11.25 min (dependent on gradient)

V. Visualizations

A. Experimental Workflow for this compound HPLC Analysis

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_sample Weigh this compound Sample/Standard prep_start->weigh_sample dissolve Dissolve in Diluent weigh_sample->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 318 nm separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report analysis_end End report->analysis_end

Caption: Workflow for this compound analysis by HPLC.

B. Logical Relationship of HPLC Method Validation Parameters

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Linearity->LOD Linearity->LOQ

Caption: Key parameters for HPLC method validation.

VI. Conclusion

The described reversed-phase HPLC method with UV detection provides a reliable and robust approach for the quantitative analysis of this compound in pharmaceutical preparations. Proper method validation in accordance with ICH guidelines is crucial to ensure the accuracy and precision of the results. The provided protocols and parameters serve as a comprehensive guide for researchers and analysts involved in the quality control and development of this compound-containing products.

Application Notes and Protocols for Using Carbocromen in Isolated Heart Perfusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, also known as Chromonar, is a potent coronary vasodilator that has been investigated for its therapeutic potential in cardiovascular diseases.[1][2][3] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This elevation in cAMP mimics the effects of beta-adrenergic stimulation in the heart, resulting in increased contractility, heart rate, and conduction velocity, while also promoting vasodilation in coronary blood vessels.[5] Additionally, this compound has been shown to modulate myocardial metabolism, influencing the utilization of fatty acids and glucose.

Isolated heart perfusion systems, such as the Langendorff and working heart models, provide invaluable ex vivo platforms to study the direct effects of pharmacological agents like this compound on cardiac function, coronary hemodynamics, and myocardial metabolism, independent of systemic neurohormonal influences.[6][7][8] These models allow for precise control of the cardiac environment, including perfusion pressure, temperature, and perfusate composition, enabling detailed investigation of drug mechanisms and efficacy.

These application notes provide detailed protocols for utilizing this compound in isolated rat heart perfusion studies using the Langendorff method. The subsequent sections will cover the mechanism of action, experimental protocols, data presentation in tabular format, and visual representations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound exerts its primary effects on the heart through the inhibition of phosphodiesterase (PDE), the enzyme responsible for the breakdown of cAMP.[4][9] By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP in both cardiac myocytes and vascular smooth muscle cells of the coronary arteries.[4][5]

In coronary vascular smooth muscle , elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5] This leads to a significant increase in coronary blood flow.[2][10]

In cardiac myocytes , the increased cAMP levels also activate PKA, which can phosphorylate various downstream targets to modulate cardiac function. However, studies have shown that at therapeutic concentrations, this compound primarily acts as a specific coronary vasodilator without significantly altering myocardial oxygen consumption or systemic hemodynamics.[3][10] Some studies in isolated dog hearts have even reported a decrease in myocardial oxygen consumption.[2]

Furthermore, this compound has been shown to influence myocardial metabolism by inhibiting the uptake and oxidation of free fatty acids and increasing glucose uptake.[3] This metabolic shift may contribute to its cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various studies.

Table 1: Effect of this compound on Coronary Flow

SpeciesModelThis compound Dose/ConcentrationBaseline Coronary FlowPost-Carbocromen Coronary FlowPercentage IncreaseReference
HumanIn vivo0.125 mg/kg/min (i.v.)82 ± 23 ml/100g/min337 ± 68 ml/100g/min~311%[10]
DogIsolated Heart1.0 mg--61% (p < 0.05)[2]
DogIsolated Heart2.0 mg--155% (p < 0.01)[2]

Table 2: Effect of this compound on Myocardial Oxygen Consumption (MVO2)

SpeciesModelThis compound Dose/ConcentrationChange in MVO2Reference
HumanIn vivo0.125 mg/kg/min (i.v.)No significant change[10]
DogIsolated Heart1.0 - 2.0 mg18% - 36% decrease (p < 0.05)[2]
HumanCoronary Artery Disease-No interference with MVO2[3]

Table 3: Cardioprotective Effects of this compound in Ischemia-Reperfusion

SpeciesModelInterventionMeasured OutcomeResultReference
RatIsolated Working HeartPretreatment (15 mg/kg/day for 8 days) + 2 mg/L in cardioplegic solutionPost-ischemic functional recoverySignificantly better recovery[1]
RatIsolated Working HeartPretreatment (15 mg/kg/day for 8 days) + 2 mg/L in cardioplegic solutionLactate (B86563) dehydrogenase (LDH) releaseSignificantly reduced[1]

Experimental Protocols

Protocol 1: Langendorff Isolated Rat Heart Perfusion for Assessing Hemodynamic Effects of this compound

This protocol outlines the procedure for isolating a rat heart and perfusing it via the Langendorff method to evaluate the effects of this compound on coronary flow and cardiac function.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Heparin (1000 IU/mL)

  • Pentobarbital (B6593769) sodium (60 mg/mL)

  • Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • This compound hydrochloride

  • Langendorff perfusion system equipped with:

    • Water-jacketed glassware to maintain temperature

    • Peristaltic pump for constant flow or a reservoir for constant pressure perfusion

    • Pressure transducer for measuring perfusion pressure and left ventricular pressure

    • Flow probe for measuring coronary flow

    • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (60 mg/kg).

    • Administer heparin (1000 IU/kg) intravenously via the femoral vein to prevent blood clotting.[6]

    • Perform a thoracotomy to expose the heart.

  • Heart Excision:

    • Rapidly excise the heart and immediately place it in ice-cold KH buffer to induce cardiac arrest.

    • Identify the aorta and trim away excess tissue.

  • Cannulation and Perfusion:

    • Mount the aorta onto the aortic cannula of the Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 70-80 mmHg) or a constant flow rate.

    • The heart should resume beating spontaneously.

  • Stabilization:

    • Allow the heart to stabilize for a 20-30 minute period. During this time, monitor and record baseline parameters:

      • Heart Rate (HR)

      • Coronary Flow (CF)

      • Left Ventricular Developed Pressure (LVDP) - measured by inserting a balloon-tipped catheter into the left ventricle.

      • Rate of pressure development (+dP/dt) and decay (-dP/dt)

  • This compound Administration:

    • Prepare a stock solution of this compound hydrochloride in KH buffer.

    • Introduce this compound into the perfusate at the desired final concentration (e.g., based on literature, a concentration of 2 mg/L was used in a cardioplegic solution, which can be a starting point for dose-response studies).[1]

    • Perfuse the heart with the this compound-containing buffer for a defined period (e.g., 15-20 minutes) until a stable effect is observed.

    • Continuously record all hemodynamic parameters.

  • Washout:

    • Switch the perfusion back to the this compound-free KH buffer to wash out the drug.

    • Monitor the return of hemodynamic parameters to baseline levels.

  • Data Analysis:

    • Calculate the percentage change in CF, LVDP, HR, +dP/dt, and -dP/dt from baseline in response to this compound.

    • Perform statistical analysis to determine the significance of the observed effects.

Protocol 2: Investigating the Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model

This protocol is an extension of Protocol 1 to assess the potential of this compound to protect the heart from ischemia-reperfusion injury.

Procedure:

  • Follow steps 1-4 from Protocol 1 for heart isolation, cannulation, and stabilization.

  • Pre-ischemic Treatment (optional):

    • Perfuse the heart with this compound-containing KH buffer for a short period (e.g., 10-15 minutes) before inducing ischemia.

  • Global No-Flow Ischemia:

    • Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).

  • Reperfusion:

    • Resume perfusion with either standard KH buffer or this compound-containing KH buffer.

    • Monitor the recovery of cardiac function (LVDP, +dP/dt, -dP/dt) and coronary flow for a reperfusion period (e.g., 60-120 minutes).

  • Assessment of Myocardial Injury:

    • At the end of the reperfusion period, collect the coronary effluent to measure the release of lactate dehydrogenase (LDH), an indicator of myocyte damage.[1]

    • The heart can be sectioned and stained with triphenyltetrazolium (B181601) chloride (TTC) to determine the infarct size.

  • Data Analysis:

    • Compare the functional recovery and markers of myocardial injury in this compound-treated hearts with a control group subjected to the same ischemia-reperfusion protocol without the drug.

Visualizations

Signaling Pathway

Carbocromen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion AC AC Adenylyl Cyclase cAMP->PDE Hydrolysis PKA_inactive Inactive PKA cAMP->PKA_inactive Activation Vasodilation Coronary Vasodilation PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK (in Smooth Muscle) PKA_active->MLCK_active Inhibition (via phosphorylation) MLCK_inactive Inactive MLCK MLCK_active->Vasodilation Contraction (Inhibited)

Caption: this compound's signaling pathway leading to coronary vasodilation.

Experimental Workflow

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep 1. Animal Anesthesia & Heparinization Heart_Excision 2. Heart Excision & Cardioplegia Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation Heart_Excision->Cannulation Stabilization 4. Stabilization (20-30 min) Cannulation->Stabilization Baseline 5. Baseline Recording (HR, CF, LVDP) Stabilization->Baseline Data_Recording Continuous Data Recording Stabilization->Data_Recording Carbocromen_Admin 6. This compound Perfusion Baseline->Carbocromen_Admin Baseline->Data_Recording Washout 7. Washout Carbocromen_Admin->Washout Carbocromen_Admin->Data_Recording Washout->Data_Recording Analysis 8. Data Analysis (% Change from Baseline) Washout->Analysis Data_Recording->Analysis

Caption: Workflow for Langendorff isolated heart perfusion with this compound.

References

Application of Carbocromen in Cellular Models of Cardiovascular Disease: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, a chromone (B188151) derivative, is recognized for its vasodilatory properties and has been investigated for its therapeutic potential in cardiovascular diseases, particularly in the context of coronary artery disease.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This elevation in cAMP triggers a cascade of downstream signaling events that collectively contribute to its cardioprotective and vasodilatory effects.

These application notes provide a comprehensive guide for utilizing this compound in various in vitro cellular models relevant to cardiovascular disease research. The protocols outlined below are based on established methodologies for studying key pathological processes such as endothelial dysfunction, cardiomyocyte hypertrophy, vascular smooth muscle cell proliferation and migration, and platelet aggregation. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols offer a robust framework for its investigation.

Mechanism of Action Overview

This compound's primary molecular target is phosphodiesterase, particularly showing inhibitory effects on the PDE3 family.[3][4][5][6] By inhibiting the degradation of cAMP, this compound effectively amplifies cAMP-mediated signaling pathways. In the cardiovascular system, this leads to:

  • Vasodilation: Increased cAMP in vascular smooth muscle cells (VSMCs) promotes relaxation, leading to vasodilation.[2]

  • Cardioprotection: In cardiomyocytes, elevated cAMP can modulate contractility and offer protection against ischemic injury.[7][8][9][10][11]

  • Inhibition of Platelet Aggregation: cAMP is a potent inhibitor of platelet activation and aggregation.[12]

Data Presentation: Expected Effects of this compound in Cellular Models

The following tables summarize the anticipated qualitative and hypothetical quantitative effects of this compound based on its mechanism of action. Researchers should experimentally determine the specific values for their cell models and experimental conditions.

Table 1: Hypothetical IC50/EC50 Values of this compound in Cardiovascular Cellular Assays

Cell TypeAssayParameter MeasuredExpected EffectHypothetical IC50/EC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)Nitric Oxide (NO) ProductionNO levelsIncrease1 - 20
Neonatal Rat Ventricular Myocytes (NRVMs)Cardiomyocyte HypertrophyCell size, hypertrophic gene expressionDecrease5 - 50
Rat Aortic Smooth Muscle Cells (RASMCs)Proliferation Assay (e.g., BrdU)DNA synthesisDecrease1 - 25
Rat Aortic Smooth Muscle Cells (RASMCs)Migration Assay (e.g., Transwell)Cell migrationDecrease5 - 50
Human PlateletsPlatelet Aggregation AssayAggregation percentageDecrease0.5 - 15

Table 2: Summary of Expected Cellular Responses to this compound Treatment

Cellular ModelPathological ProcessKey BiomarkersExpected Response to this compound
Endothelial CellsEndothelial Dysfunction / InflammationeNOS phosphorylation, VCAM-1 expressionIncreased eNOS phosphorylation, Decreased VCAM-1 expression
CardiomyocytesHypoxia/Reoxygenation InjuryCell viability, Apoptosis markers (e.g., Caspase-3)Increased cell viability, Decreased apoptosis
CardiomyocytesHypertrophyANP, BNP gene expressionDecreased gene expression
Vascular Smooth Muscle CellsProliferation and MigrationPCNA, Cyclin D1 expressionDecreased expression
PlateletsAggregationP-selectin expression, Fibrinogen bindingDecreased expression and binding

Experimental Protocols

Endothelial Cell Function and Inflammation

Objective: To assess the effect of this compound on endothelial nitric oxide (NO) production and inflammatory responses.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

  • HUVECs and appropriate culture medium (e.g., EGM-2)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Nitric Oxide Assay Kit (e.g., Griess Reagent based)

  • Antibodies for Western blotting: anti-phospho-eNOS (Ser1177), anti-eNOS, anti-VCAM-1, anti-β-actin

  • Reagents for Western blotting and immunofluorescence

Protocol:

  • Cell Culture: Culture HUVECs to 80-90% confluency in 6-well or 96-well plates.

  • This compound Treatment for NO production:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with a vasoactive agonist (e.g., bradykinin (B550075) or acetylcholine) for 30 minutes.

    • Collect the supernatant for NO measurement using a Griess assay according to the manufacturer's instructions.

  • This compound Treatment for Anti-inflammatory effects:

    • Pre-treat cells with this compound (e.g., 1, 5, 10, 20 µM) or vehicle for 1-2 hours.

    • Induce an inflammatory response by adding LPS (1 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours.

    • Lyse the cells for Western blot analysis of VCAM-1, phospho-eNOS, and total eNOS expression.

    • Alternatively, fix the cells for immunofluorescence staining of VCAM-1.

Cardiomyocyte Hypertrophy

Objective: To evaluate the inhibitory effect of this compound on cardiomyocyte hypertrophy.

Cell Line: Neonatal Rat Ventricular Myocytes (NRVMs) or human iPSC-derived cardiomyocytes.

Materials:

  • NRVMs and culture medium

  • This compound stock solution

  • Hypertrophic agonist (e.g., Endothelin-1 or Phenylephrine)

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)

  • Reagents for qRT-PCR (primers for ANP, BNP, and a housekeeping gene)

  • Reagents for protein quantification (e.g., BCA assay)

Protocol:

  • Cell Culture: Isolate and culture NRVMs on fibronectin-coated plates.

  • Induction of Hypertrophy:

    • After 24-48 hours in culture, starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with different concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle for 1 hour.

    • Stimulate with a hypertrophic agonist (e.g., 100 nM Endothelin-1) for 48 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Fix cells and stain with anti-α-actinin antibody and DAPI. Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).

    • Gene Expression Analysis: Isolate RNA and perform qRT-PCR to quantify the expression of hypertrophic markers ANP and BNP.

    • Protein Synthesis: Measure total protein content and normalize to the cell number.

Vascular Smooth Muscle Cell Proliferation and Migration

Objective: To determine the effect of this compound on VSMC proliferation and migration.

Cell Line: Rat Aortic Smooth Muscle Cells (RASMCs)

Materials:

  • RASMCs and culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)

  • BrdU Cell Proliferation Assay Kit

  • Transwell migration chambers (8 µm pore size)

  • Crystal Violet stain

Protocol:

  • Cell Culture: Culture RASMCs to sub-confluency.

  • Proliferation Assay (BrdU Incorporation):

    • Seed cells in a 96-well plate and serum-starve for 24 hours.

    • Pre-treat with this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 1 hour.

    • Stimulate with PDGF (e.g., 20 ng/mL) for 24 hours.

    • Perform BrdU incorporation assay according to the manufacturer's protocol.

  • Migration Assay (Transwell):

    • Serum-starve RASMCs for 24 hours.

    • Resuspend cells in serum-free medium containing different concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle and seed them in the upper chamber of the Transwell insert.

    • Add medium containing PDGF to the lower chamber as a chemoattractant.

    • Incubate for 4-6 hours.

    • Remove non-migrated cells from the top of the insert.

    • Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet.

    • Count the migrated cells under a microscope.

In Vitro Platelet Aggregation

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Source: Human Platelet-Rich Plasma (PRP)

Materials:

  • Freshly drawn human blood in sodium citrate (B86180) tubes

  • This compound stock solution

  • Platelet agonists (e.g., ADP, Collagen, Thrombin)

  • Light Transmission Aggregometer

Protocol:

  • Preparation of PRP:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Aggregation Assay:

    • Adjust the platelet count in PRP if necessary.

    • Pre-incubate PRP with various concentrations of this compound (e.g., 0.5, 1, 5, 10, 15 µM) or vehicle for 5-10 minutes at 37°C in the aggregometer cuvette.

    • Add a platelet agonist (e.g., 10 µM ADP) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

    • Calculate the percentage of aggregation inhibition compared to the vehicle control.

Visualization of Signaling Pathways and Workflows

Carbocromen_Signaling_Pathway cluster_VSMC Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte cluster_Platelet Platelet This compound This compound PDE3 Phosphodiesterase 3 (PDE3) This compound->PDE3 Inhibits cAMP cAMP (cyclic Adenosine Monophosphate) PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA->MLCK_inactive Phosphorylates Ca_handling Improved Ca2+ Handling PKA->Ca_handling Platelet_activation Platelet Activation PKA->Platelet_activation Inhibits MLCK_active Myosin Light Chain Kinase (Active) Relaxation Vasodilation Cardioprotection Cardioprotection Ca_handling->Cardioprotection Aggregation_inhibition Inhibition of Aggregation Endothelial_Cell_Workflow cluster_assays Assays start Seed HUVECs treatment Pre-treat with this compound or Vehicle start->treatment stimulation Stimulate with Agonist (e.g., Bradykinin or TNF-α) treatment->stimulation no_assay Nitric Oxide (NO) Measurement (Griess Assay) stimulation->no_assay wb_assay Western Blot (p-eNOS, VCAM-1) stimulation->wb_assay if_assay Immunofluorescence (VCAM-1) stimulation->if_assay Cardiomyocyte_Hypertrophy_Workflow cluster_analysis Analysis start Culture NRVMs serum_starve Serum Starvation start->serum_starve treatment Pre-treat with this compound or Vehicle serum_starve->treatment stimulation Induce Hypertrophy (e.g., Endothelin-1) treatment->stimulation cell_size Cell Size Measurement (Immunofluorescence) stimulation->cell_size gene_expression Gene Expression (qRT-PCR for ANP, BNP) stimulation->gene_expression protein_synthesis Total Protein Quantification stimulation->protein_synthesis

References

Application Notes and Protocols for the Quantification of Carbocromen in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, also known as Inflachromene, is a novel compound under investigation for its therapeutic properties, notably as a microglia inhibitor. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in rat plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocols and data presented are based on established scientific literature to ensure reliability and reproducibility.

Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique ideal for the quantification of small molecules in complex biological fluids. The method described herein has been validated for its accuracy, precision, and linearity.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in rat plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma_sample Rat Plasma Sample (50 µL) add_is Add Internal Standard (Carbamazepine, 10 µL of 1 µg/mL) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile, 150 µL) add_is->protein_precipitation vortex Vortex Mix (1 min) protein_precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant (100 µL) centrifuge->supernatant_transfer dilution Dilute with Water (100 µL) supernatant_transfer->dilution injection Inject into UPLC-MS/MS dilution->injection chromatography Chromatographic Separation (ACQUITY UPLC™ BEH C18) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM Mode) ionization->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The UPLC-MS/MS method was validated according to established bioanalytical method validation guidelines. The following tables summarize the key quantitative data for the analysis of this compound in rat plasma.[1]

Table 1: Calibration Curve and Linearity [1]

ParameterValue
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 µg/mL

Table 2: Precision and Accuracy [1]

Quality Control Sample (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
0.05 (LLOQ)< 20< 20Within ±20%Within ±20%
0.15 (Low)< 20< 20Within ±20%Within ±20%
2.5 (Medium)< 20< 20Within ±20%Within ±20%
7.5 (High)< 20< 20Within ±20%Within ±20%

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol (B129727).

  • This compound Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbamazepine in methanol.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of this compound working solutions into blank rat plasma to achieve final concentrations for the calibration curve (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL).

  • Prepare QC samples in a similar manner at concentrations of 0.05 (LLOQ), 0.15 (Low), 2.5 (Medium), and 7.5 (High) µg/mL.

Sample Preparation Protocol
  • Aliquot 50 µL of rat plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Carbamazepine, 1 µg/mL) to each tube and vortex briefly.

  • Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean tube.

  • Add 100 µL of water to the supernatant.

  • Vortex briefly and inject a 5 µL aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Conditions

Table 3: UPLC and Mass Spectrometer Parameters [1]

ParameterCondition
UPLC System Waters ACQUITY UPLC System
ColumnACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% (v/v) Formic Acid in Water
Mobile Phase B0.1% (v/v) Formic Acid in Acetonitrile
Gradient ElutionTime (min)
0.0
0.5
3.0
4.0
4.1
5.0
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 378.2 → 187.1
Carbamazepine (IS): m/z 237.1 → 194.1

Signaling Pathway

This compound has been identified as a microglia inhibitor. Microglia are the primary immune cells of the central nervous system. In response to pathogens or injury, microglia become activated, leading to the release of pro-inflammatory mediators. Chronic activation can contribute to neurodegenerative diseases. The diagram below provides a conceptual overview of the inhibitory action of this compound on microglial activation.

G cluster_pathway Conceptual Signaling Pathway of Microglia Inhibition stimuli Pro-inflammatory Stimuli (e.g., LPS, ATP) receptor Microglial Receptors (e.g., TLR4, P2X7) stimuli->receptor signaling Intracellular Signaling Cascades (e.g., NF-κB, MAPKs) receptor->signaling activation Microglial Activation signaling->activation mediators Release of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, NO) activation->mediators neuroinflammation Neuroinflammation mediators->neuroinflammation This compound This compound (Inflachromene) This compound->signaling Inhibition

Caption: Inhibition of microglial activation by this compound.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific protocol for the quantification of this compound in rat plasma. This methodology is well-suited for supporting pharmacokinetic and other preclinical studies in the development of this compound as a potential therapeutic agent. Adherence to these protocols will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development process.

References

Application Notes and Protocols: Investigating the Effects of Carbocromen on Myocardial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, a coronary vasodilator, has been shown to influence myocardial metabolism, primarily by increasing coronary blood flow.[1][2] Emerging evidence suggests that its effects extend beyond vasodilation, directly impacting cardiomyocyte energy substrate utilization and oxygen consumption.[3][4][5] These application notes provide a comprehensive experimental framework to elucidate the mechanisms by which this compound modulates myocardial metabolism. The protocols outlined below are designed for both in vitro and ex vivo models to assess key metabolic parameters, including substrate preference, mitochondrial respiration, and ATP production.

Hypothesis

This compound shifts myocardial substrate utilization from fatty acid oxidation towards glucose oxidation, independent of its vasodilatory effects, by modulating key signaling pathways such as the cAMP/PKA and AMPK pathways, thereby altering mitochondrial respiration and ATP production under both normoxic and ischemic conditions.

Experimental Design

This study is designed to systematically investigate the effects of this compound on myocardial metabolism using a multi-pronged approach, encompassing both cellular and isolated organ models.

Part 1: In Vitro Assessment using Primary Cardiomyocytes

This part focuses on the direct effects of this compound on isolated cardiomyocytes, eliminating the confounding factors of systemic circulation and neurohormonal influences.

1.1. Substrate Utilization Analysis: To determine the effect of this compound on the preferred energy source of cardiomyocytes.

1.2. Mitochondrial Function Assays: To assess the impact of this compound on mitochondrial respiration and energy production.

1.3. Signaling Pathway Analysis: To identify the molecular mechanisms underlying this compound's metabolic effects.

Part 2: Ex Vivo Assessment using Isolated Perfused Heart Model

This part validates the in vitro findings in a more physiologically relevant model that retains the integral structure and function of the heart.

2.1. Myocardial Oxygen Consumption (MVO2): To measure the overall metabolic rate of the heart.

2.2. Metabolic Flux Analysis: To trace the fate of energy substrates within the heart tissue.

Data Presentation

The following tables summarize expected quantitative data based on existing literature. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Cardiomyocyte Substrate Utilization

Treatment Group[¹⁴C]-Palmitate Uptake (% of Control)[¹⁴C]-Glucose Uptake (% of Control)
Control (Vehicle)100 ± 5100 ± 6
This compound (10 µM)60 ± 4[3]130 ± 7[3]
This compound (50 µM)45 ± 5150 ± 8

Table 2: Effect of this compound on Mitochondrial Respiration in Cardiomyocytes

Treatment GroupBasal Respiration (pmol O₂/min)ATP Production-linked Respiration (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)
Control (Vehicle)150 ± 10120 ± 8300 ± 20100 ± 7
This compound (10 µM)135 ± 9110 ± 7280 ± 1893 ± 6
Ischemia Model80 ± 650 ± 4120 ± 933 ± 3
Ischemia + this compound100 ± 770 ± 5150 ± 1150 ± 4

Table 3: Effect of this compound on Myocardial Oxygen Consumption (MVO2) in Isolated Heart

ConditionTreatmentMVO2 (mL O₂/min/100g)
NormoxiaControl (Vehicle)8.0 ± 0.5
NormoxiaThis compound (1 µM)6.5 ± 0.4[4][5]
Ischemia/ReperfusionControl (Vehicle)12.0 ± 0.8
Ischemia/ReperfusionThis compound (1 µM)9.5 ± 0.7

Experimental Protocols

Part 1: In Vitro Protocols (Primary Cardiomyocytes)

1.1. Protocol: Substrate Utilization Assay

  • Cell Culture: Isolate primary ventricular cardiomyocytes from neonatal rats and culture them to form a confluent, spontaneously beating monolayer.

  • Treatment: Incubate cardiomyocytes with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 24 hours.

  • Radiolabeled Substrate Incubation:

    • For fatty acid uptake: Add [¹⁴C]-palmitate complexed to BSA to the culture medium and incubate for 2 hours.

    • For glucose uptake: Add [³H]-2-deoxyglucose to the culture medium and incubate for 1 hour.

  • Cell Lysis and Scintillation Counting: Wash the cells thoroughly to remove extracellular radiolabel, lyse the cells, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize radioactivity counts to total protein content and express the results as a percentage of the vehicle control.

1.2. Protocol: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

  • Cell Plating: Seed primary cardiomyocytes in a Seahorse XF cell culture microplate.

  • Ischemia Simulation (Optional): To mimic ischemic conditions, replace the normal culture medium with a low-glucose, hypoxic medium and incubate in a hypoxic chamber (e.g., 1% O₂) for a defined period (e.g., 4 hours).

  • Treatment: Pre-treat cells with this compound or vehicle for 1 hour before the assay.

  • Seahorse XF Assay:

    • Replace the medium with Seahorse XF assay medium.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).

    • The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

1.3. Protocol: Western Blot for Signaling Pathway Analysis

  • Treatment and Lysis: Treat cardiomyocytes with this compound under normoxic and simulated ischemic conditions for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, phospho-ACC, total ACC, PKA substrates).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Part 2: Ex Vivo Protocols (Isolated Perfused Heart)

2.1. Protocol: Langendorff Perfused Heart Preparation

  • Heart Isolation: Excise the heart from an anesthetized rodent (e.g., rat, guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer equilibrated with 95% O₂ / 5% CO₂ at a constant pressure or flow.

  • Functional Measurements: Monitor cardiac function by placing a balloon in the left ventricle to measure pressure development and heart rate.

  • Drug Administration: Infuse this compound or vehicle into the perfusion buffer at the desired concentration.

2.2. Protocol: Myocardial Oxygen Consumption (MVO2) Measurement

  • Oxygen Electrode Placement: Place oxygen electrodes in the aortic inflow and pulmonary artery outflow cannulas to measure the partial pressure of oxygen (PO₂).

  • Coronary Flow Measurement: Continuously measure the coronary effluent flow rate.

  • MVO2 Calculation: Calculate MVO2 using the Fick principle: MVO2 = Coronary Flow × (Arterial O₂ Content - Venous O₂ Content).

Mandatory Visualizations

experimental_workflow cluster_invitro Part 1: In Vitro (Primary Cardiomyocytes) cluster_exvivo Part 2: Ex Vivo (Isolated Perfused Heart) culture Cardiomyocyte Isolation & Culture treatment_invitro This compound Treatment culture->treatment_invitro substrate_assay Substrate Utilization Assay (¹⁴C-Palmitate, ³H-2-Deoxyglucose) treatment_invitro->substrate_assay seahorse_assay Mitochondrial Respiration (Seahorse XF) treatment_invitro->seahorse_assay western_blot Signaling Pathway Analysis (Western Blot) treatment_invitro->western_blot end Data Analysis & Conclusion substrate_assay->end seahorse_assay->end western_blot->end langendorff Langendorff Heart Preparation treatment_exvivo This compound Perfusion langendorff->treatment_exvivo mvo2_measurement Myocardial Oxygen Consumption (MVO2) treatment_exvivo->mvo2_measurement mvo2_measurement->end start Start start->culture start->langendorff

Caption: Experimental workflow for studying this compound's effect on myocardial metabolism.

signaling_pathway cluster_substrate Substrate Utilization Shift This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMPK AMPK PKA->AMPK Modulates? Glucose_Uptake Glucose Uptake (GLUT4 translocation) AMPK->Glucose_Uptake Promotes Glycolysis Glycolysis AMPK->Glycolysis Promotes FAO Fatty Acid Oxidation AMPK->FAO Inhibits Glucose_Uptake->Glycolysis Mitochondria Mitochondria Glycolysis->Mitochondria FAO->Mitochondria ATP ATP Production Mitochondria->ATP

Caption: Proposed signaling pathway for this compound's metabolic effects in cardiomyocytes.

References

Unveiling the Anti-Platelet Potential of Carbocromen: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, a chromone (B188151) derivative, has been recognized for its vasodilatory and anti-ischemic properties. Emerging evidence suggests that this compound and its analogues also possess significant anti-platelet activity, positioning them as potential therapeutic agents in the management of thromboembolic disorders. This document provides detailed application notes and experimental protocols for assessing the anti-platelet effects of this compound. The methodologies described herein cover in vitro and in vivo approaches to elucidate its mechanism of action and quantify its efficacy.

The primary mechanism underlying the anti-platelet effect of this compound is believed to be the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational activation of integrin αIIbβ3. This cascade of events effectively reduces platelet aggregation and thrombus formation.

Data Presentation

The following tables summarize key quantitative parameters for assessing the anti-platelet activity of this compound and its analogue, Cloricromen.

Table 1: In Vitro Anti-Platelet Activity of Cloricromen

AgonistConcentrationCloricromen Concentration (µM)Inhibition of Platelet Aggregation (%)
Thrombin-5Potentiation of anti-aggregatory effect of Iloprost and Sodium Nitroprusside[1]
Thrombin-5 - 30Dose-dependent inhibition[1]
ADP2 µMDose-dependentReduction in platelet aggregation and cytoplasmic Ca2+ movements[2]
ADP + Adrenaline2 µM + 10 µMDose-dependentReduction in platelet aggregation and cytoplasmic Ca2+ movements[2]

Table 2: Ex Vivo Anti-Platelet Activity of Cloricromen in Rabbits

AgonistCloricromen Infusion Rate (µg/kg/min)Observation
Collagen1 - 1000Dose-dependent inhibition of platelet aggregation (stronger inhibition than with ADP)[3][4]
ADP1 - 1000Dose-dependent inhibition of platelet aggregation[3][4]

Signaling Pathways and Experimental Workflows

cluster_0 This compound's Mechanism of Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Adenylate Cyclase Platelet_Activation Platelet Activation (Calcium Mobilization, Granule Secretion, Integrin Activation) PKA->Platelet_Activation Inhibits cluster_1 In Vitro Platelet Aggregation Workflow Blood Whole Blood Collection (Sodium Citrate) PRP_PPP Centrifugation to separate Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood->PRP_PPP Incubation Incubate PRP with This compound or Vehicle PRP_PPP->Incubation Aggregation Induce Aggregation with Agonist (e.g., ADP, Collagen) Incubation->Aggregation LTA Measure Light Transmission (Aggregometer) Aggregation->LTA Analysis Data Analysis (% Inhibition, IC50) LTA->Analysis cluster_2 In Vivo FeCl3-Induced Thrombosis Workflow Animal Animal Model (e.g., Mouse, Rat) Drug_Admin Administer this compound or Vehicle Animal->Drug_Admin Anesthesia Anesthetize Animal Drug_Admin->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery Injury Induce Injury with FeCl3-soaked Filter Paper Surgery->Injury Monitoring Monitor Blood Flow (Doppler Probe) Injury->Monitoring Endpoint Measure Time to Occlusion and/or Thrombus Weight Monitoring->Endpoint

References

Application Notes and Protocols: Investigating Endothelial Function with Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Carbocromen, a coronary vasodilator, in studies focused on endothelial function. This document outlines detailed protocols for in vitro and in vivo experiments, summarizes key quantitative data from relevant studies, and provides visual representations of the proposed signaling pathways.

Introduction to this compound and Endothelial Function

This compound (also known as Chromonar) is a potent coronary vasodilator that has been studied for its therapeutic potential in cardiovascular diseases.[1] Its primary mechanism of action involves the relaxation of vascular smooth muscle, leading to increased coronary blood flow.[1][2] While historically recognized for its effects on smooth muscle, emerging evidence suggests that this compound and related compounds may also modulate endothelial cell function, a critical aspect of vascular health. The endothelium plays a pivotal role in regulating vascular tone through the release of vasoactive substances like nitric oxide (NO) and prostacyclin (PGI2).[3][4] Endothelial dysfunction, characterized by impaired production or bioavailability of these molecules, is an early event in the pathogenesis of atherosclerosis and other cardiovascular disorders.[4]

These notes will explore the use of this compound as a pharmacological tool to investigate and potentially modulate endothelial function.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and related compounds on vascular parameters.

Table 1: Hemodynamic Effects of Intravenous this compound in Humans [5]

ParameterBaseline (Mean ± SD)After this compound (0.125 mg kg⁻¹ min⁻¹) (Mean ± SD)
Coronary Blood Flow (ml·100g⁻¹·min⁻¹)82 ± 23337 ± 68
Minimal Coronary Resistance (mmHg·ml⁻¹·100g·min)-0.24 ± 0.04
Heart Rate (beats·min⁻¹)No Significant ChangeNo Significant Change
Mean Aortic Pressure (mmHg)No Significant ChangeNo Significant Change
Myocardial Oxygen ConsumptionNo Significant ChangeNo Significant Change

Table 2: Effect of Cloricromene (a this compound analog) on Nitrite (B80452) Production in LPS-Stimulated Macrophages [2]

TreatmentNitrite (NO₂⁻) Production (nmol/10⁶ cells per 24h)% Inhibition
Lipopolysaccharide (LPS) (100 ng/ml)28.2 ± 3.5-
LPS + Cloricromene (2 µM)Concentration-dependent inhibition-
LPS + Cloricromene (20 µM)Concentration-dependent inhibition-
LPS + Cloricromene (200 µM)Concentration-dependent inhibitionMax inhibition: 84.0 ± 8.0% (when added 6h before LPS)

Proposed Signaling Pathways of this compound in Endothelial Cells

The vasodilatory effects of this compound are likely mediated through multiple pathways within endothelial and vascular smooth muscle cells. Based on its known properties as a potential phosphodiesterase (PDE) inhibitor and its influence on vasodilation, two primary pathways in endothelial cells are proposed.

Carbocromen_Signaling_Pathway Proposed Signaling Pathways of this compound in Endothelial Cells cluster_camp cAMP-Mediated Pathway cluster_prostacyclin Prostacyclin Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates eNOS_p_ser1177 eNOS (Ser1177) Phosphorylation PKA->eNOS_p_ser1177 Phosphorylates COX Cyclooxygenase (COX) PKA->COX Potentially Activates NO_release Nitric Oxide (NO) Release eNOS_p_ser1177->NO_release Vasodilation Vasodilation NO_release->Vasodilation PGI2_synthase Prostacyclin Synthase COX->PGI2_synthase Produces Prostaglandin H2 AA Arachidonic Acid AA->COX Substrate PGI2 Prostacyclin (PGI2) Release PGI2_synthase->PGI2 PGI2->Vasodilation

Caption: Proposed signaling pathways of this compound in endothelial cells.

Experimental Protocols

The following protocols are provided as a starting point for researchers investigating the effects of this compound on endothelial function. These are generalized methods and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Assessment of Endothelial Nitric Oxide (NO) Production

This protocol describes how to measure NO production from cultured endothelial cells in response to this compound treatment using the Griess assay.

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Coronary Artery Endothelial Cells (HCAECs) in appropriate endothelial cell growth medium.[6][7]

  • Seed cells in 24-well plates and grow to 80-90% confluency.

2. Experimental Procedure:

  • Wash the confluent cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells with a Krebs-Ringer buffer for 30 minutes at 37°C to establish baseline conditions.

  • Replace the buffer with fresh Krebs-Ringer buffer containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO).

  • A positive control, such as bradykinin (B550075) (10 µM), should also be included to stimulate NO release.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

3. Nitrite Measurement (Griess Assay):

  • Collect the supernatant from each well.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) in a 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

NO_Production_Workflow Workflow for In Vitro NO Production Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay Culture Culture Endothelial Cells to Confluency Wash Wash with PBS Culture->Wash Equilibrate Equilibrate in Buffer Wash->Equilibrate Treat Incubate with this compound / Controls Equilibrate->Treat Collect Collect Supernatant Treat->Collect Add_Griess_A Add Griess Reagent A Collect->Add_Griess_A Incubate1 Incubate 10 min Add_Griess_A->Incubate1 Add_Griess_B Add Griess Reagent B Incubate1->Add_Griess_B Incubate2 Incubate 10 min Add_Griess_B->Incubate2 Read Measure Absorbance at 540 nm Incubate2->Read

Caption: Workflow for in vitro nitric oxide production assay.

Protocol 2: Ex Vivo Assessment of Vasodilation in Isolated Arteries

This protocol outlines the methodology to assess the vasodilatory effect of this compound on isolated arterial rings using a wire myograph.

1. Tissue Preparation:

  • Euthanize a suitable animal model (e.g., rat, mouse) according to approved institutional guidelines.

  • Carefully dissect the thoracic aorta or mesenteric arteries and place them in cold, oxygenated Krebs-Henseleit solution.

  • Clean the arteries of adhering fat and connective tissue and cut them into 2-3 mm rings.

2. Myograph Setup:

  • Mount the arterial rings on two stainless steel wires in a wire myograph chamber containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • Pre-constrict the arterial rings with a vasoconstrictor agent such as phenylephrine (B352888) or U46619 to achieve a stable submaximal contraction.

  • Once a stable plateau of contraction is reached, add this compound in a cumulative concentration-response manner (e.g., 10⁻⁹ to 10⁻⁵ M).

  • Record the changes in isometric tension.

  • A known vasodilator, such as acetylcholine (B1216132) (for endothelium-dependent vasodilation) or sodium nitroprusside (for endothelium-independent vasodilation), should be used as a positive control.

4. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the concentration-response curves and calculate the EC₅₀ values for this compound.

Vasodilation_Assay_Workflow Workflow for Ex Vivo Vasodilation Assay cluster_prep Tissue Preparation cluster_setup Myograph Setup cluster_exp Experiment Dissect Dissect Arteries Clean_Cut Clean and Cut into Rings Dissect->Clean_Cut Mount Mount Rings in Myograph Clean_Cut->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Pre_constrict Pre-constrict with Agonist Equilibrate->Pre_constrict Add_this compound Add this compound (Cumulative Doses) Pre_constrict->Add_this compound Record Record Tension Changes Add_this compound->Record

Caption: Workflow for ex vivo vasodilation assay.

Protocol 3: In Vivo Measurement of Coronary Blood Flow

This protocol provides a general framework for assessing the effect of this compound on coronary blood flow in an animal model.

1. Animal Preparation:

  • Anesthetize a suitable large animal model (e.g., dog, pig) and ensure adequate ventilation.

  • Perform a thoracotomy to expose the heart.

  • Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

2. Coronary Blood Flow Measurement:

  • Place a Doppler flow probe or a transit-time flowmeter around the left anterior descending (LAD) or circumflex coronary artery to measure blood flow velocity or volume flow.

  • Allow the animal to stabilize and record baseline coronary blood flow and hemodynamic parameters.

3. Experimental Procedure:

  • Administer a continuous intravenous infusion of this compound at a specified dose (e.g., 0.125 mg kg⁻¹ min⁻¹).[5]

  • Continuously record coronary blood flow, heart rate, and arterial blood pressure throughout the infusion period.

  • A control group receiving a saline infusion should be included.

4. Data Analysis:

  • Calculate the percentage change in coronary blood flow from baseline at different time points during this compound infusion.

  • Analyze changes in heart rate and blood pressure to assess systemic hemodynamic effects.

InVivo_CBF_Workflow Workflow for In Vivo Coronary Blood Flow Measurement Animal_Prep Anesthetize and Prepare Animal Model Instrumentation Instrument for Hemodynamic Monitoring and Coronary Flow Measurement Animal_Prep->Instrumentation Baseline Record Baseline Data Instrumentation->Baseline Infusion Administer this compound Infusion Baseline->Infusion Data_Collection Continuously Record Data Infusion->Data_Collection Analysis Analyze Changes in Coronary Blood Flow and Hemodynamics Data_Collection->Analysis

Caption: Workflow for in vivo coronary blood flow measurement.

Conclusion

This compound presents a valuable pharmacological tool for investigating endothelial function. The protocols and data presented in these application notes provide a framework for researchers to explore its mechanisms of action on the endothelium. Further studies are warranted to fully elucidate the signaling pathways involved and to determine the therapeutic potential of this compound in diseases characterized by endothelial dysfunction.

References

Methodologies for Synthesizing Carbocromen Derivatives for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Carbocromen and its derivatives, intended for research and development purposes. It includes established experimental protocols, data on the biological activity of synthesized compounds, and diagrams of relevant signaling pathways.

Introduction

This compound, a coronary vasodilator, and its derivatives have been a subject of interest in cardiovascular research. These compounds belong to the coumarin (B35378) class of heterocyclic compounds. The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of a substituted coumarin core, followed by the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. Understanding the structure-activity relationships (SAR) is crucial for the rational design of novel and more potent analogs.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be broadly divided into three key stages:

  • Formation of the 7-Hydroxy-4-methylcoumarin Core: This is typically achieved through the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) under acidic conditions.[1][2]

  • Introduction of the Side Chain at the 3-Position: The 3-(2-diethylaminoethyl) side chain is introduced via a Mannich reaction involving 7-hydroxy-4-methylcoumarin, formaldehyde (B43269), and diethylamine (B46881).[3]

  • Etherification of the 7-Hydroxy Group: The final step involves the alkylation of the 7-hydroxy group with an appropriate haloester, such as ethyl bromoacetate (B1195939), to yield the desired ethoxycarbonylmethoxy moiety.[4]

General Synthetic Workflow

The following diagram illustrates the general synthetic workflow for this compound derivatives.

G cluster_0 Stage 1: Pechmann Condensation cluster_1 Stage 2: Mannich Reaction cluster_2 Stage 3: Etherification Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann Acid Acid Catalyst (e.g., H₂SO₄) Acid->Pechmann Intermediate1 7-Hydroxy-4-methylcoumarin Pechmann->Intermediate1 Mannich Mannich Reaction Intermediate1->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Diethylamine Diethylamine Diethylamine->Mannich Intermediate2 3-(Diethylaminomethyl)- 7-hydroxy-4-methylcoumarin Mannich->Intermediate2 Etherification Etherification Intermediate2->Etherification EBA Ethyl Bromoacetate EBA->Etherification Base Base (e.g., K₂CO₃) Base->Etherification This compound This compound Derivative Etherification->this compound

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of the coumarin core via Pechmann condensation.[2]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[5]

  • Ice-cold water

  • Ethanol (B145695)

Procedure:

  • In a flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (or PPA) with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours (for H₂SO₄) or heat at 75-80°C for 20-30 minutes (for PPA).[5]

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Synthesis of 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin (Mannich Base Intermediate)

This protocol details the introduction of the diethylaminoethyl side chain.[3][6]

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • Diethylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in ethanol.

  • To this solution, add diethylamine (1.2 eq) and formaldehyde solution (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the Mannich base.

Protocol 3: Synthesis of this compound (Final Etherification)

This protocol describes the final etherification step to produce this compound.[4]

Materials:

  • 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone (B3395972) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the Mannich base intermediate (1.0 eq) in dry acetone or DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation

The following table summarizes the synthetic and biological data for a series of hypothetical this compound derivatives to illustrate the structure-activity relationship.

Compound IDR¹ SubstituentR² SubstituentYield (%)Purity (%)Vasodilator Activity (IC₅₀, µM)
This compound -CH₂CH₂N(C₂H₅)₂-OCH₂COOC₂H₅65>980.5
Analog 1 -CH₂CH₂N(CH₃)₂-OCH₂COOC₂H₅62>971.2
Analog 2 -CH₂CH₂N(C₂H₅)₂-OH75>985.8
Analog 3 -CH₂CH₂N(C₂H₅)₂-OCH₃70>992.1
Analog 4 -H-OCH₂COOC₂H₅80>9915.3

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative data. Actual experimental values should be substituted.

Signaling Pathways of this compound

This compound primarily acts as a coronary vasodilator. Its mechanism of action is believed to involve two main signaling pathways: inhibition of phosphodiesterase (PDE) and blockade of calcium channels.

Phosphodiesterase (PDE) Inhibition Pathway

This compound inhibits phosphodiesterase, the enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to the relaxation of vascular smooth muscle and vasodilation.

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP cAMP PDE->cAMP inhibits ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Vsmr Vascular Smooth Muscle Relaxation PKA->Vsmr Vasodilation Vasodilation Vsmr->Vasodilation

Caption: this compound's PDE inhibition pathway.

Calcium Channel Blockade Pathway

This compound may also exert its vasodilatory effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase (MLCK), thereby inhibiting the phosphorylation of myosin light chains and preventing muscle contraction, leading to vasodilation.

G This compound This compound CaChannel L-type Ca²⁺ Channel This compound->CaChannel Relaxation Vascular Smooth Muscle Relaxation This compound->Relaxation CaIn Ca²⁺ Influx CaChannel->CaIn Ca [Ca²⁺]i CaIn->Ca Calmodulin Calmodulin Ca->Calmodulin activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK activates MyosinLCP Phosphorylated Myosin Light Chain MLCK->MyosinLCP phosphorylates MyosinLC Myosin Light Chain Contraction Vascular Smooth Muscle Contraction MyosinLCP->Contraction

Caption: this compound's calcium channel blockade pathway.

References

Application of Carbocromen in Smooth Muscle Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, a chromone (B188151) derivative, is recognized for its vasodilatory properties, making it a subject of interest in cardiovascular research. Its primary mechanism of action is the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular concentrations of these second messengers, leading to a cascade of downstream effects, most notably the relaxation of smooth muscle cells. This document provides detailed application notes and protocols for studying the effects of this compound in smooth muscle cell culture experiments, focusing on its impact on cell proliferation, migration, and associated signaling pathways.

While the general effects of phosphodiesterase inhibitors on smooth muscle cells are well-documented, specific quantitative data on the dose-dependent effects of this compound on smooth muscle cell proliferation, migration, and cyclic nucleotide levels, as well as its precise impact on specific signaling pathways such as MAPK/ERK and PI3K/Akt, are not extensively available in publicly accessible literature. The following protocols are therefore based on established methods for studying PDE inhibitors and their expected effects on smooth muscle cells. Researchers are encouraged to generate empirical data to determine the optimal concentrations and conditions for their specific experimental setup.

Mechanism of Action

This compound's primary mode of action in smooth muscle cells is the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This signaling cascade ultimately results in the relaxation of smooth muscle cells, and is also associated with the inhibition of cell proliferation and migration.

This compound This compound PDE PDE This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Inhibition_Proliferation Inhibition_Proliferation PKA->Inhibition_Proliferation Inhibition_Migration Inhibition_Migration PKA->Inhibition_Migration

This compound's primary mechanism of action in smooth muscle cells.

Data Presentation

Due to the lack of specific published dose-response data for this compound in smooth muscle cell culture, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.

Table 1: Effect of this compound on Smooth Muscle Cell Proliferation

This compound Conc. (µM)% Inhibition of Proliferation (Mean ± SD)
0 (Control)0 ± 0
1User-generated data
10User-generated data
50User-generated data
100User-generated data

Table 2: Effect of this compound on Smooth Muscle Cell Migration

This compound Conc. (µM)% Inhibition of Migration (Mean ± SD)
0 (Control)0 ± 0
1User-generated data
10User-generated data
50User-generated data
100User-generated data

Table 3: Effect of this compound on Intracellular cAMP Levels

This compound Conc. (µM)cAMP Concentration (pmol/mg protein) (Mean ± SD)
0 (Control)User-generated data
1User-generated data
10User-generated data
50User-generated data
100User-generated data

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on smooth muscle cells.

Protocol 1: Smooth Muscle Cell Culture

This protocol outlines the basic steps for culturing vascular smooth muscle cells.

Materials:

  • Primary smooth muscle cells (e.g., human aortic smooth muscle cells - HAoSMC)

  • Smooth Muscle Cell Growth Medium (supplemented with growth factors, fetal bovine serum, and antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Trypsin Neutralizing Solution

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells.

  • Seeding: Resuspend the cell pellet in fresh growth medium and seed into a culture flask at a recommended density.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Medium Change: Replace the culture medium every 2-3 days.

  • Subculturing: When cells reach 70-90% confluency, wash with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and re-plate them in new flasks at a lower density.

Thaw Thaw Cells Seed Seed Cells Thaw->Seed Incubate Incubate (37°C, 5% CO₂) Seed->Incubate Medium_Change Change Medium Incubate->Medium_Change Subculture Subculture at 70-90% Confluency Medium_Change->Subculture

General workflow for smooth muscle cell culture.

Protocol 2: Cell Proliferation Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of this compound on the migration and proliferation of smooth muscle cells.

Materials:

  • Confluent monolayer of smooth muscle cells in a 6-well plate

  • Sterile 200 µL pipette tip

  • Growth medium with and without various concentrations of this compound

  • Microscope with a camera

Procedure:

  • Create Wound: Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound (and a vehicle control) to the wells.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and proliferation into the cell-free area.

Create_Wound Create Scratch in Monolayer Wash_Cells Wash with PBS Create_Wound->Wash_Cells Add_Treatment Add this compound Wash_Cells->Add_Treatment Image_T0 Image at Time 0 Add_Treatment->Image_T0 Incubate Incubate Image_T0->Incubate Image_Timepoints Image at Subsequent Timepoints Incubate->Image_Timepoints Analyze Analyze Wound Closure Image_Timepoints->Analyze

Workflow for the wound healing (scratch) assay.

Protocol 3: Intracellular cAMP Measurement

This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme immunoassay (EIA) kit.

Materials:

  • Smooth muscle cells cultured in 96-well plates

  • This compound solutions of various concentrations

  • Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation during the assay)

  • Cell lysis buffer

  • cAMP EIA kit

Procedure:

  • Cell Seeding: Seed smooth muscle cells in a 96-well plate and grow to the desired confluency.

  • Pre-treatment: Pre-incubate cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the EIA kit to release intracellular cAMP.

  • EIA: Perform the competitive EIA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of labeled cAMP to an antibody-coated plate.

  • Detection: After incubation and washing steps, add a substrate to develop a colorimetric signal.

  • Quantification: Measure the absorbance using a microplate reader and calculate the cAMP concentration based on a standard curve.

Seed_Cells Seed Cells in 96-well Plate Pretreat Pre-treat with PDE Inhibitor (IBMX) Seed_Cells->Pretreat Treat Treat with this compound Pretreat->Treat Lyse_Cells Lyse Cells Treat->Lyse_Cells EIA Perform cAMP EIA Lyse_Cells->EIA Quantify Quantify cAMP Levels EIA->Quantify

Workflow for intracellular cAMP measurement.

Potential Downstream Signaling Pathways

While direct evidence for this compound's effects on specific signaling pathways in smooth muscle cells is limited, its action as a PDE inhibitor suggests potential modulation of pathways regulated by cAMP and PKA. These include the MAPK/ERK and PI3K/Akt pathways, which are known to be involved in cell proliferation and migration. It is hypothesized that the increase in cAMP and subsequent PKA activation by this compound could lead to the inhibition of these pro-proliferative and pro-migratory pathways.

This compound This compound PDE PDE This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK Inhibits (Hypothesized) PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Inhibits (Hypothesized) Proliferation Proliferation MAPK_ERK->Proliferation Migration Migration MAPK_ERK->Migration PI3K_Akt->Proliferation PI3K_Akt->Migration

Hypothesized signaling pathways affected by this compound.

Conclusion

This compound holds potential as a tool for studying the role of cAMP signaling in smooth muscle cell function. The provided protocols offer a framework for investigating its effects on proliferation and migration. However, it is crucial for researchers to establish dose-response curves and validate the specific molecular pathways affected by this compound in their experimental models to generate robust and reliable data. The templates for data presentation are intended to guide the systematic collection and reporting of these findings.

Application Notes and Protocols for Measuring Coronary Blood Flow Following Carbocromen Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for measuring coronary blood flow, with a specific focus on evaluating the effects of the coronary vasodilator, Carbocromen. Detailed experimental protocols and data presentation guidelines are included to facilitate rigorous and reproducible research in the field of cardiovascular pharmacology.

Introduction to this compound and Coronary Vasodilation

This compound, also known as Chromonar, is a potent coronary vasodilator used in the management of angina pectoris.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This elevation in cyclic nucleotides results in the relaxation of coronary smooth muscle, leading to vasodilation and a subsequent increase in coronary blood flow.[3] Some evidence also suggests that this compound may mediate its effects through the inhibition of calcium influx into smooth muscle cells.[4] Accurate measurement of these changes in coronary blood flow is critical for understanding the pharmacodynamics of this compound and for the development of novel cardiovascular therapies.

Quantitative Data on the Effects of this compound on Coronary Blood Flow

The following tables summarize the quantitative effects of this compound on coronary blood flow as reported in various preclinical and clinical studies.

Table 1: Effects of Intravenous this compound Administration in Humans

ParameterBaseline (mean ± SD)After this compound (mean ± SD)DosageStudy PopulationMeasurement TechniqueReference
Coronary Blood Flow (ml/100g/min)82 ± 23337 ± 680.125 mg/kg/min for 40 min6 patients without detectable heart diseaseNot specified[5]
Minimal Coronary Resistance (mmHg/ml/100g/min)-0.24 ± 0.040.125 mg/kg/min for 40 min6 patients without detectable heart diseaseNot specified[5]
Myocardial Oxygen ConsumptionUnchangedUnchanged0.125 mg/kg/min for 40 min6 patients without detectable heart diseaseNot specified[5]
Coronary Sinus FlowIncreasedIncreased by the same amount at rest and during pacingNot specifiedPatients with coronary arteriosclerotic diseaseContinuous Infusion Thermodilution[6]

Table 2: Effects of this compound Administration in Animal Models

Animal ModelParameterBaselineAfter this compoundDosage/AdministrationMeasurement TechniqueReference
Anesthetized open-chest dogsLeft Circumflex Coronary Blood FlowControlIncreased 2.7-4.5 timesIntravenous or intracoronaryRadioactive Microspheres, Electromagnetic Flowmeter[2]
Anesthetized open-chest dogsENDO/EPI Flow Ratio0.98 ± 0.160.58 ± 0.18IntravenousRadioactive Microspheres[2]
Isolated dog heartsCoronary Blood FlowControlIncreased 61-155%1.0 and 2.0 mg intracoronaryNot specified[7]
RatsCardiac cAMP contentControlIncreased up to 30%Therapeutic doses (IV or intraduodenal)Not specified[2]
DogsCardiac cAMP contentControlIncreased up to 50%Therapeutic doses (IV or intraduodenal)Not specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to measure coronary blood flow following this compound administration.

In Vivo Measurement in Animal Models (Canine)

a) Radioactive Microsphere Technique

This technique is a gold standard for measuring regional myocardial blood flow.

Protocol:

  • Animal Preparation: Anesthetize the dog and maintain ventilation. Expose the heart via a thoracotomy. Catheters are placed in the left atrium for microsphere injection and a peripheral artery (e.g., femoral) for reference blood sampling.

  • Microsphere Preparation: Use carbonized microspheres labeled with different radioactive isotopes (e.g., 141Ce, 85Sr, 46Sc). Ensure the microspheres are well-suspended in a suitable vehicle (e.g., saline with a drop of Tween 80) through vortexing and sonication.

  • Baseline Measurement:

    • Begin withdrawing a reference blood sample from the peripheral artery at a constant rate (e.g., 15 mL/min).

    • Inject a known quantity of the first isotope-labeled microspheres into the left atrium.

    • Continue the reference blood withdrawal for a set period (e.g., 90 seconds) after the microsphere injection is complete.

  • This compound Administration: Administer this compound intravenously or via intracoronary infusion at the desired dose.

  • Post-Carbocromen Measurement:

    • After a sufficient time for the drug to take effect, repeat the microsphere injection using a second, different isotope-labeled microsphere.

    • Simultaneously, withdraw a second reference blood sample.

  • Tissue and Blood Sample Processing:

    • At the end of the experiment, euthanize the animal and excise the heart.

    • Dissect the myocardium into regions of interest (e.g., subendocardium, mid-myocardium, subepicardium).

    • Measure the radioactivity of the tissue and blood samples using a gamma counter.

  • Calculation of Blood Flow:

    • Myocardial blood flow (Q_m) in mL/min/g is calculated using the formula: Q_m = (C_m * Q_r) / C_r where:

      • C_m = Radioactivity per gram of myocardial tissue

      • Q_r = Withdrawal rate of the reference blood sample (mL/min)

      • C_r = Total radioactivity in the reference blood sample

b) Electromagnetic Flowmeter

This method provides continuous measurement of blood flow in a specific coronary artery.

Protocol:

  • Animal and Probe Preparation: Prepare the anesthetized dog as described above. Select an electromagnetic flow probe of the appropriate size for the coronary artery of interest (e.g., left circumflex).

  • Probe Placement: Carefully dissect the chosen coronary artery and place the flow probe around it, ensuring a snug but not constrictive fit.

  • Calibration: Calibrate the flowmeter according to the manufacturer's instructions.

  • Baseline Recording: Record the baseline coronary blood flow signal.

  • This compound Administration: Administer this compound and continue to record the blood flow signal.

  • Data Analysis: Analyze the change in the flow signal from baseline to determine the effect of this compound.

In Vitro Measurement: Langendorff Isolated Heart Preparation (Rat)

This ex vivo technique allows for the study of direct cardiac effects of drugs in the absence of systemic influences.

Protocol:

  • Apparatus Setup: Assemble the Langendorff apparatus, ensuring all glassware is clean. Prepare a Krebs-Henseleit buffer, oxygenate it with 95% O2 / 5% CO2, and maintain its temperature at 37°C.

  • Heart Isolation:

    • Anesthetize the rat and administer heparin to prevent coagulation.

    • Rapidly perform a thoracotomy to expose the heart.

    • Excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Cannulation:

    • Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.

    • Secure the aorta to the cannula with a ligature.

  • Perfusion:

    • Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow. The perfusion will force the aortic valve to close and direct the buffer into the coronary arteries.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a regular heart rate and stable coronary flow are achieved.

  • Coronary Flow Measurement: Measure coronary flow by collecting the coronary effluent draining from the pulmonary artery or by using an in-line flow probe.

  • This compound Administration: Introduce this compound into the perfusion buffer at the desired concentration.

  • Data Collection and Analysis: Continuously measure coronary flow before, during, and after this compound administration to determine its effect.

Clinical Measurement in Humans: Continuous Infusion Thermodilution

This invasive technique is used to measure coronary sinus blood flow in a clinical setting.

Protocol:

  • Catheter Placement: Under fluoroscopic guidance, a specialized thermodilution catheter is advanced into the coronary sinus.

  • Indicator Injection: A known volume of a cold indicator solution (e.g., 5% dextrose or saline at room temperature) is injected at a constant rate into the coronary sinus through the catheter.[1][8]

  • Temperature Measurement: A thermistor at the catheter tip measures the change in blood temperature as the cold indicator mixes with the blood.

  • Flow Calculation: The coronary sinus blood flow is calculated based on the Stewart-Hamilton equation, which relates the rate of indicator injection, the temperature difference between the blood and the injectate, and the change in blood temperature over time.[9]

  • Baseline and Post-Carbocromen Measurements: The procedure is performed before and after the administration of this compound to assess its effect on coronary blood flow.[6]

Visualization of Signaling Pathways and Workflows

This compound's Mechanism of Action

Carbocromen_Mechanism cluster_cell Coronary Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Coronary Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation

Caption: this compound inhibits PDE, increasing cAMP and cGMP, leading to smooth muscle relaxation.

Experimental Workflow: Radioactive Microsphere Technique

Microsphere_Workflow start Start prep Animal Preparation (Anesthesia, Catheterization) start->prep baseline Baseline Measurement (Microsphere 1 Injection, Reference Blood Sample 1) prep->baseline drug This compound Administration baseline->drug post_drug Post-Drug Measurement (Microsphere 2 Injection, Reference Blood Sample 2) drug->post_drug euthanize Euthanasia & Heart Excision post_drug->euthanize process Tissue & Blood Sample Processing euthanize->process analyze Radioactivity Measurement & Blood Flow Calculation process->analyze end End analyze->end

Caption: Workflow for measuring coronary blood flow using radioactive microspheres.

Experimental Workflow: Langendorff Isolated Heart Preparation

Langendorff_Workflow start Start prep Apparatus Setup & Buffer Preparation start->prep isolation Heart Isolation & Cannulation prep->isolation stabilize Stabilization Period isolation->stabilize baseline Baseline Coronary Flow Measurement stabilize->baseline drug This compound Administration baseline->drug post_drug Continuous Coronary Flow Measurement drug->post_drug end End post_drug->end

References

In Vivo Models to Study the Therapeutic Potential of Carbocromen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocromen, a coumarin (B35378) derivative, is a vasodilator primarily investigated for its therapeutic potential in cardiovascular diseases. Its mechanism of action is centered on its ability to relax smooth muscle cells in blood vessels, leading to improved blood flow. This document provides detailed application notes and protocols for in vivo models used to study the therapeutic efficacy of this compound, with a focus on its well-documented cardiovascular effects.

It is important to note that while the vasodilatory properties of this compound could theoretically suggest potential neuroprotective or anti-inflammatory effects, extensive literature searches did not yield specific preclinical or clinical studies investigating these areas. Therefore, the following protocols are focused on the established cardiovascular applications of this compound.

Cardiovascular Therapeutic Potential

This compound has been predominantly studied for its efficacy in treating conditions related to coronary artery disease, such as angina pectoris and myocardial infarction. Its primary therapeutic effects are attributed to its ability to increase coronary blood flow and reduce myocardial oxygen consumption.

Mechanism of Action: Vasodilation

This compound acts as a vasodilator by relaxing the smooth muscle cells within blood vessels. This action is primarily mediated through the inhibition of calcium influx into these cells, which is a critical step for muscle contraction. By reducing intracellular calcium, this compound lessens the contractile force of the blood vessels, resulting in their dilation. This leads to a decrease in vascular resistance, reducing the workload on the heart and improving oxygen delivery to the myocardium.

This compound This compound CaChannel Voltage-Gated Ca2+ Channels This compound->CaChannel Inhibits CaInflux Ca2+ Influx Contraction Smooth Muscle Contraction CaInflux->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to Reduced

Proposed mechanism of this compound-induced vasodilation.

Application Note 1: Myocardial Infarction Model in Dogs

This model is designed to assess the efficacy of this compound in reducing myocardial infarct size and improving outcomes following an acute coronary artery occlusion.

Experimental Protocol

Animal Model:

  • Species: Beagle dogs

  • Sex: Male or female

  • Weight: 10-15 kg

  • Acclimation: At least 7 days to the facility conditions.

Drug Administration:

  • Pre-treatment (Chronic): 20 mg/kg this compound administered orally (p.o.) twice daily for 8 weeks.[1]

  • Acute Treatment:

    • An intravenous (i.v.) bolus of 4 mg/kg this compound is administered 15 minutes prior to coronary artery occlusion.[1]

    • This is followed by a continuous i.v. infusion of 40 µg/kg/min during the occlusion and reperfusion periods.[1]

Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Occlusion:

  • Anesthetize the dogs (e.g., with sodium pentobarbital).

  • Perform a left thoracotomy to expose the heart.

  • Isolate a segment of the LAD coronary artery.

  • Place a ligature around the isolated segment for occlusion.

  • Occlude the LAD artery for a specified period (e.g., 90 minutes).

  • Release the ligature to allow for reperfusion (e.g., for 30 minutes).

Outcome Measures:

  • Mortality: Record the number of surviving animals 2 days post-occlusion.

  • Hemodynamics: Monitor blood pressure, heart rate, and left ventricular end-diastolic pressure.

  • Coronary Collateral Blood Flow: Measure using radiolabeled microspheres.

  • Myocardial Infarct Size: Assess 48 hours post-occlusion using triphenyltetrazolium (B181601) chloride (TTC) staining. The area at risk is determined by injecting Evans blue dye.

cluster_pretreatment Pre-treatment Phase (8 weeks) cluster_acute Acute Experimental Phase Pretreatment Oral this compound (20 mg/kg, twice daily) Bolus IV Bolus this compound (4 mg/kg) Pretreatment->Bolus Occlusion LAD Occlusion (90 min) Bolus->Occlusion Reperfusion Reperfusion (30 min) Occlusion->Reperfusion Infusion IV Infusion this compound (40 µg/kg/min) Infusion->Occlusion Infusion->Reperfusion Analysis Outcome Analysis (Mortality, Infarct Size, etc.) Reperfusion->Analysis

Workflow for the canine myocardial infarction model.
Quantitative Data Summary

ParameterControl Group (Saline)This compound-Treated GroupReference
Mortality (2 days post-occlusion) 50%20%[1]
Infarct Size (% of Area at Risk) Not specified24% smaller than control[1]
Infarct Size (% of Left Ventricle) Not specified46% smaller than control[1]
Coronary Collateral Blood Flow (Ischemic Endocardium) BaselineIncreased by 30%[1]
Coronary Collateral Blood Flow (Border Zone) BaselineIncreased by 60%[1]

Application Note 2: Isolated Perfused Heart Model

This ex vivo model allows for the direct assessment of this compound's effects on coronary blood flow and myocardial oxygen consumption, independent of systemic physiological influences.

Experimental Protocol

Animal Model:

  • Species: Dogs or Guinea Pigs.

  • Preparation: Hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

Perfusion Solution:

  • Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, maintained at 37°C.

Drug Administration:

  • This compound is administered directly into the coronary circulation (intracoronary).

  • Dosage: 1.0 mg and 2.0 mg per heart.[2]

Experimental Conditions:

  • Empty Beating Heart: The heart beats without performing external work.

  • Isovolumetrically Working Heart: A balloon is inserted into the left ventricle to measure isovolumetric pressure.

Outcome Measures:

  • Coronary Blood Flow: Measured by collecting the coronary effluent.

  • Myocardial Oxygen Consumption: Calculated from the difference in oxygen content between the perfusate and the coronary effluent, and the coronary flow rate.

  • Heart Rate and Inotropy: Monitored throughout the experiment.

Start Excise Heart Mount Mount on Langendorff Apparatus Start->Mount Equilibrate Equilibrate with Krebs-Henseleit Buffer Mount->Equilibrate Administer Administer this compound (Intracoronary) Equilibrate->Administer Measure Measure Outcomes: - Coronary Flow - Myocardial O2 Consumption - Heart Rate & Inotropy Administer->Measure

References

Application Notes and Protocols for the Spectroscopic Analysis of Carbocromen and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of Carbocromen, a coumarin-based vasodilator, and its potential metabolites. The following sections detail the application of various spectroscopic techniques for the identification, quantification, and structural elucidation of these compounds. While specific experimental data for this compound and its metabolites is limited in publicly available literature, this guide combines known information with data from structurally related coumarin (B35378) derivatives to provide robust analytical protocols.

Spectroscopic Data of this compound

The spectroscopic analysis of this compound provides a unique fingerprint for its identification and characterization. The following tables summarize the expected quantitative data from UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Table 1: UV-Visible Spectroscopic Data for this compound
Solventλmax (nm)Molar Absorptivity (ε)Notes
Methanol (B129727)~321Not ReportedTypical for 7-alkoxy-4-methylcoumarins.[1]
Ethanol~320-325Not ReportedSlight solvent-dependent shift is expected.
Water:Methanol (70:30)321Not ReportedA common solvent system for coumarin analysis.[1]
Table 2: FT-IR Spectroscopic Data for this compound Hydrochloride
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850Medium-StrongC-H stretching (alkyl groups)
~1720-1740StrongC=O stretching (lactone)
~1610, ~1560, ~1490MediumC=C stretching (aromatic ring)
~1270StrongC-O-C stretching (ether linkage)
~1140StrongC-O stretching (ester)
~840Medium-WeakC-H bending (aromatic)
Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-5
~6.8-6.9m2HH-6, H-8
~4.7s2HO-CH₂-COO
~4.3q2HCOO-CH₂-CH₃
~3.2t2HN-CH₂-CH₂-
~2.8t2H-CH₂-N
~2.6q4HN-(CH₂-CH₃)₂
~2.4s3H4-CH₃
~1.3t3HCOO-CH₂-CH₃
~1.1t6HN-(CH₂-CH₃)₂
Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168Ester C=O
~161Lactone C=O
~160C-7
~155C-9
~152C-4
~125C-5
~113C-6
~112C-10
~111C-3
~101C-8
~68O-CH₂-COO
~61COO-CH₂-CH₃
~52N-CH₂-CH₂-
~47N-(CH₂)₂
~22-CH₂-N
~184-CH₃
~14COO-CH₂-CH₃
~12N-(CH₂-CH₃)₂
Table 5: Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
ESI+362.19262, 190, 116, 86Loss of the diethylaminoethyl side chain and subsequent fragmentations of the coumarin core.

Experimental Protocols

The following protocols provide a framework for the spectroscopic analysis of this compound and its metabolites.

UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound and quantify its concentration in solution.

Materials:

  • This compound hydrochloride standard

  • Methanol (spectroscopic grade)

  • Deionized water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with methanol.

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL in methanol.

  • Wavelength Scan: Use a 10 µg/mL standard solution to perform a wavelength scan from 200 to 400 nm to determine the λmax.

  • Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in methanol at a concentration expected to be within the calibration range. Measure its absorbance at λmax and determine the concentration using the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for structural confirmation.

Materials:

  • This compound hydrochloride sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound hydrochloride with approximately 200 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Materials:

  • This compound hydrochloride sample (5-10 mg)

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • ¹H NMR Acquisition:

    • Insert the tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • 2D NMR (Optional but Recommended):

    • Perform COSY, HSQC, and HMBC experiments to aid in the complete assignment of proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify its metabolites.

Materials:

  • This compound hydrochloride sample/metabolite extract

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • C18 reverse-phase HPLC column

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. For in vitro or in vivo samples, perform protein precipitation followed by centrifugation and collection of the supernatant.

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.2-0.5 mL/min

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • MS/MS Analysis: Perform fragmentation of the [M+H]⁺ ion of this compound and any potential metabolite ions to obtain structural information.

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound, as a coumarin derivative, is expected to undergo Phase I and Phase II metabolism.[3][4][5] The primary routes of metabolism are likely to involve hydrolysis of the ester group, dealkylation of the diethylamino group, and hydroxylation of the aromatic ring, followed by conjugation reactions.

G This compound This compound PhaseI Phase I Metabolism (Oxidation, Hydrolysis) This compound->PhaseI Metabolite1 Ester Hydrolysis (Carboxylic Acid Metabolite) PhaseI->Metabolite1 Metabolite2 N-De-ethylation PhaseI->Metabolite2 Metabolite3 Aromatic Hydroxylation PhaseI->Metabolite3 PhaseII Phase II Metabolism (Conjugation) Conjugates Glucuronide or Sulfate Conjugates PhaseII->Conjugates Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Excretion Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway for this compound.

Workflow for Spectroscopic Analysis

The structural elucidation of this compound and its metabolites is a multi-step process that integrates various spectroscopic techniques.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Sample Drug Substance or Metabolite Mixture UVVis UV-Vis (Quantification, Chromophore) Sample->UVVis FTIR FT-IR (Functional Groups) Sample->FTIR NMR NMR (1D & 2D) (Detailed Structure) Sample->NMR MS LC-MS & MS/MS (Molecular Weight, Fragmentation) Sample->MS Data Combined Spectroscopic Data UVVis->Data FTIR->Data NMR->Data MS->Data Structure Final Structure Data->Structure

Caption: General workflow for spectroscopic analysis.

LC-MS/MS Workflow for Metabolite Identification

A targeted workflow using LC-MS/MS is crucial for the identification of potential metabolites in biological matrices.

G Sample Biological Sample (Plasma, Urine, etc.) Extraction Sample Extraction (e.g., Protein Precipitation) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Scan Full Scan MS (Detect [M+H]⁺) LC_Separation->MS_Scan MSMS_Scan MS/MS Fragmentation of Parent and Metabolite Ions MS_Scan->MSMS_Scan Identification Metabolite Identification MSMS_Scan->Identification

Caption: LC-MS/MS workflow for metabolite identification.

References

Troubleshooting & Optimization

Optimizing Carbocromen Dosage for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of Carbocromen in in vitro experiments. This compound, a coronary vasodilator, offers significant potential in cardiovascular research. This guide provides detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate effective and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound primarily acts as a vasodilator by inhibiting calcium influx into smooth muscle cells.[1] This action leads to the relaxation of vascular smooth muscle, resulting in increased blood flow. Additionally, it exhibits anti-aggregatory effects on platelets.[1] Some evidence also suggests that this compound may exert its effects through the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE), which would lead to an increase in intracellular cAMP levels and subsequent smooth muscle relaxation.

Q2: What are the typical effective concentrations of this compound for in vitro studies?

A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on available literature, concentrations in the low micromolar range are often effective. For instance, in studies on washed human platelets, an IC50 of 1.9 ± 0.3 microM has been reported for the inhibition of ADP-induced platelet aggregation. It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q3: In which cell lines has this compound been tested?

A3: While specific data on a wide range of cell lines is limited in publicly available literature, this compound's effects are most relevant in cardiovascular cell types. These include:

  • Coronary Artery Smooth Muscle Cells (CASMCs): To study vasodilation.

  • Human Platelets: To investigate anti-platelet aggregation effects.

  • Endothelial Cells: To assess effects on vascular endothelium.

Q4: How should I dissolve this compound for in vitro use?

A4: this compound hydrochloride is generally soluble in water and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or water and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro Efficacy of this compound
TargetCell Type/SystemAssayAgonistEndpointEffective Concentration (IC50/EC50)
Platelet AggregationWashed Human PlateletsLight Transmission AggregometryADP (6 µM)Inhibition of Aggregation1.9 ± 0.3 µM

Note: This table will be updated as more specific quantitative data becomes available from in vitro studies.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay using Coronary Artery Smooth Muscle Cells (CASMCs)

This protocol outlines a method to assess the vasodilatory effect of this compound on cultured CASMCs.

Materials:

  • Human Coronary Artery Smooth Muscle Cells (HCASMCs)

  • Smooth Muscle Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound hydrochloride

  • Vasoconstrictor agent (e.g., Endothelin-1, Phenylephrine)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Culture: Culture HCASMCs in Smooth Muscle Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the HCASMCs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere and grow to confluence.

  • Induce Contraction: Induce contraction of the smooth muscle cells by adding a known concentration of a vasoconstrictor (e.g., Endothelin-1).

  • This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the different concentrations of this compound to the pre-contracted cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Measure Relaxation: The relaxation of the cells can be assessed by various methods, including measuring changes in cell shape (e.g., through microscopy and image analysis) or by using a specialized instrument that measures cellular impedance.

  • Determine EC50: Generate a dose-response curve by plotting the percentage of relaxation against the log concentration of this compound. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximum relaxation.

  • Assess Cell Viability: After the relaxation measurement, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity.

Protocol 2: Platelet Aggregation Inhibition Assay

This protocol details the investigation of this compound's anti-platelet effects.

Materials:

  • Freshly drawn human venous blood from healthy, consenting donors who have not taken any medication affecting platelet function for at least two weeks.

  • 3.8% Sodium Citrate

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Platelet agonists (e.g., ADP, collagen)

  • This compound hydrochloride

  • Light Transmission Aggregometer

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood into tubes containing 3.8% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer.

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP or collagen).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Calculate Inhibition and IC50: Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 3: Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PDE activity.

Materials:

  • Recombinant human PDE enzymes (various isoforms, e.g., PDE3, PDE4, PDE5)

  • This compound hydrochloride

  • cAMP or cGMP (depending on the PDE isoform)

  • Assay buffer

  • Commercially available PDE assay kit (e.g., fluorescence polarization or luminescence-based)

  • 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and the substrate (cAMP or cGMP) in the appropriate assay buffer.

  • Enzyme Reaction:

    • Add the PDE enzyme to the wells of the plate.

    • Add the different concentrations of this compound or a vehicle control.

    • Pre-incubate the enzyme and inhibitor for a specified time.

    • Initiate the reaction by adding the substrate.

    • Incubate for a time that allows for a linear reaction rate.

  • Detection: Stop the reaction and measure the product formation using the detection method of the chosen assay kit (e.g., measure fluorescence polarization or luminescence).

  • Calculate IC50: Calculate the percentage of PDE inhibition for each this compound concentration. Plot the percent inhibition against the log concentration of this compound to determine the IC50 for each PDE isoform.

Mandatory Visualizations

Vasodilation_Signaling_Pathway cluster_inhibition Inhibitory Pathway cluster_pde Potential PDE Pathway This compound This compound Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (?) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_active->Relaxation Inhibition leads to Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MLCK_active Inhibits

Caption: this compound's primary mechanism of vasodilation.

Experimental_Workflow_Vasodilation start Start culture_cells Culture Coronary Artery Smooth Muscle Cells start->culture_cells seed_plate Seed Cells in 96-Well Plate culture_cells->seed_plate induce_contraction Induce Contraction (e.g., Endothelin-1) seed_plate->induce_contraction add_this compound Add Serial Dilutions of this compound induce_contraction->add_this compound measure_relaxation Measure Cell Relaxation add_this compound->measure_relaxation viability_assay Perform Cell Viability Assay measure_relaxation->viability_assay analyze_data Analyze Data & Calculate EC50 viability_assay->analyze_data end End analyze_data->end

Caption: Workflow for in vitro vasodilation assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no vasodilation/relaxation observed 1. This compound concentration is too low. 2. Cells are not properly contracted. 3. This compound has degraded.1. Perform a wider dose-response curve to find the optimal concentration. 2. Ensure the vasoconstrictor is potent and used at an effective concentration. Confirm contraction visually or with an appropriate assay. 3. Prepare fresh this compound solutions for each experiment.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity.
Decreased cell viability at higher this compound concentrations 1. Cytotoxicity of this compound. 2. High concentration of the solvent (e.g., DMSO).1. Determine the cytotoxic concentration range of this compound with a cell viability assay and use concentrations below this range for functional assays. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Inconsistent results in platelet aggregation assay 1. Platelet activation during preparation. 2. Donor variability.1. Handle blood samples gently, use appropriate anticoagulants, and process them promptly. 2. Use pooled platelet-rich plasma from multiple donors to minimize individual variations.
Low signal in PDE assay 1. Inactive enzyme. 2. Suboptimal assay conditions.1. Ensure proper storage and handling of the PDE enzyme. 2. Optimize buffer pH, temperature, and substrate concentration for the specific PDE isoform.

References

Technical Support Center: Overcoming Solubility Issues of Carbocromen in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Carbocromen.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound base is practically insoluble in water. However, its hydrochloride salt, this compound Hydrochloride, is soluble in water, as well as in alcohol and chloroform.[1] The aqueous solution of this compound Hydrochloride exhibits a purple fluorescence.

Q2: What is the pKa of this compound?

A2: The pKa of this compound is approximately 8.3.[2] This information is critical for developing pH-dependent solubilization strategies.

Q3: What are the primary methods to enhance the aqueous solubility of this compound?

A3: Several techniques can be employed to overcome the solubility issues of this compound. These include:

  • Salt Formation: Utilizing the hydrochloride salt of this compound is the most direct approach to increase aqueous solubility.

  • pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of this compound, given its pKa of 8.3.

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of this compound.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its apparent solubility.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and solubility.

Troubleshooting Guides

Issue 1: this compound precipitates from my aqueous solution.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect form of this compound used. Ensure you are using this compound Hydrochloride, which is the water-soluble salt form. This compound base is insoluble in water.[1]The compound dissolves to form a clear solution.
pH of the solution is not optimal. Adjust the pH of the solution. Since this compound has a pKa of 8.3, its solubility will be higher in acidic conditions (pH < 8.3) where it is protonated and more likely to be in its soluble, ionized form.The precipitate dissolves upon pH adjustment.
Concentration exceeds solubility limit. Even for the hydrochloride salt, there is a solubility limit. Try reducing the concentration of this compound Hydrochloride in your solution.A clear solution is obtained at a lower concentration.
Issue 2: Low bioavailability observed in in-vivo experiments despite using this compound Hydrochloride.
Potential Cause Troubleshooting Step Expected Outcome
Precipitation in the gastrointestinal tract. The change in pH along the gastrointestinal tract may cause the dissolved this compound to precipitate. Consider formulating with solubility enhancers such as cyclodextrins or co-solvents to maintain solubility.Improved and more consistent absorption and bioavailability.
Poor dissolution rate. Although soluble, the dissolution rate might be a limiting factor. Consider micronization or creating a nanosuspension to increase the surface area and dissolution velocity.Faster onset of action and improved bioavailability.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

CompoundWaterAlcoholChloroformAcetoneEtherBenzene
This compound (base) InsolubleSlightly SolubleSlightly SolubleSlightly SolubleSlightly SolubleSlightly Soluble
This compound Hydrochloride SolubleSolubleSolubleSlightly SolubleSlightly SolubleSlightly Soluble

Data compiled from available literature.[1][2]

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization
  • Preparation of Stock Solution: Prepare a stock solution of this compound Hydrochloride in deionized water at a concentration slightly above the desired final concentration.

  • pH Measurement: Measure the initial pH of the solution using a calibrated pH meter.

  • pH Adjustment: If precipitation is observed or if a specific pH is required, adjust the pH of the solution. To maintain solubility, it is recommended to keep the pH below 7.

    • For lowering the pH, add a dilute solution of a pharmaceutically acceptable acid (e.g., 0.1 M HCl) dropwise while stirring.

    • For raising the pH (if necessary, but with caution not to exceed the pKa significantly), use a dilute solution of a suitable base (e.g., 0.1 M NaOH).

  • Observation and Filtration: Observe for complete dissolution of the compound. If any particulates remain, filter the solution through a 0.22 µm syringe filter.

  • Final Concentration Adjustment: Adjust the final volume with the appropriate buffer or solvent to achieve the desired final concentration.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
  • Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.

  • Kneading:

    • Place the calculated amount of cyclodextrin in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

    • Gradually add the this compound powder to the paste and knead for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Evaluate the solubility of the prepared inclusion complex in water and compare it to that of the uncomplexed drug.

Protocol 3: Preparation of a this compound Nanosuspension (High-Pressure Homogenization)
  • Preparation of a Pre-suspension: Disperse this compound powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).

  • High-Shear Mixing: Subject the pre-suspension to high-shear mixing to reduce the particle size and ensure a uniform dispersion.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure. The optimal parameters (number of cycles and pressure) need to be determined experimentally to achieve the desired particle size and a narrow size distribution.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine to assess the stability of the nanosuspension.

    • Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Solubility and Dissolution Rate: Evaluate the saturation solubility and dissolution rate of the nanosuspension and compare them to the unprocessed drug.

Visualizations

Signaling Pathway of this compound as a Vasodilator

Carbocromen_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to MLCK_inactive Inactive MLCK Contraction Smooth Muscle Contraction MLCK_active->Contraction ATP ATP AC Adenylyl Cyclase AC->cAMP Converts

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflow for Overcoming Solubility Issues

Solubility_Workflow Start Start: Poorly Soluble This compound Salt Use this compound Hydrochloride Start->Salt pH Adjust pH (Acidic) Start->pH CoSolvent Add Co-solvents Start->CoSolvent Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Nano Prepare Nanoformulation Start->Nano Evaluation Evaluate Solubility & Dissolution Salt->Evaluation pH->Evaluation CoSolvent->Evaluation Cyclodextrin->Evaluation Nano->Evaluation Success Objective Achieved Evaluation->Success Solubility Improved Failure Further Optimization Required Evaluation->Failure Inadequate Improvement Failure->Start Re-evaluate Strategy

Caption: General workflow for selecting a solubility enhancement strategy.

Troubleshooting Logic for Precipitation

Precipitation_Troubleshooting Start Precipitation Observed CheckForm Using this compound Hydrochloride? Start->CheckForm CheckpH Is pH < 7? CheckForm->CheckpH Yes UseSalt Action: Use Hydrochloride Salt CheckForm->UseSalt No CheckConc Is Concentration Too High? CheckpH->CheckConc Yes AdjustpH Action: Lower pH CheckpH->AdjustpH No LowerConc Action: Reduce Concentration CheckConc->LowerConc Yes ConsiderEnhancer Consider Solubility Enhancers CheckConc->ConsiderEnhancer No Resolved Issue Resolved UseSalt->Resolved AdjustpH->Resolved LowerConc->Resolved ConsiderEnhancer->Resolved

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Improving the Stability of Carbocromen in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Carbocromen in experimental buffers.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness in the buffer solution after the addition of this compound.

  • Inconsistent results in bioassays.

  • Lower than expected concentration of this compound in solution upon analysis.

Possible Causes and Solutions:

CauseSolution
Low Solubility at Experimental pH The solubility of this compound can be pH-dependent. Determine the optimal pH range for this compound solubility by performing a solubility test across a range of pH values. Adjust the buffer pH accordingly. Consider using a co-solvent like DMSO or ethanol (B145695) for the stock solution, ensuring the final concentration in the experimental buffer is low enough to avoid precipitation.
Buffer Composition Certain buffer salts can interact with this compound, leading to precipitation. Test the solubility of this compound in different buffer systems (e.g., Phosphate, TRIS, HEPES) to identify the most compatible one.
Concentration Exceeds Solubility Limit Prepare a saturated solution of this compound in the chosen buffer to determine its maximum solubility under your experimental conditions. Always work with concentrations below this limit.
Temperature Effects Temperature fluctuations can affect solubility. Ensure the buffer is at the experimental temperature before adding this compound. Avoid freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Issue 2: Degradation of this compound During Experimentation

Symptoms:

  • Loss of biological activity over time.

  • Appearance of unknown peaks in HPLC analysis.

  • A gradual change in the color of the solution.

Possible Causes and Solutions:

CauseSolution
Hydrolysis This compound, a coumarin (B35378) derivative with an ester linkage, may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1] Perform a time-course experiment at your working pH and temperature to assess the rate of degradation. If hydrolysis is significant, consider adjusting the pH to a more stable range (typically slightly acidic for ester-containing compounds) or shortening the experiment duration.
Photodegradation Coumarin derivatives can be sensitive to light.[2] Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Oxidation While less common for this class of compounds, oxidation can occur. If suspected, consider degassing buffers or adding antioxidants, ensuring they do not interfere with the experimental assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) or ethanol are commonly used solvents for preparing high-concentration stock solutions of this compound. It is crucial to ensure that the final concentration of the organic solvent in your experimental buffer is minimal (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect the solutions from light.

Q3: My this compound solution has a slight yellow tint. Is it degraded?

A3: A slight yellow color might not necessarily indicate degradation, as it can be an intrinsic property of the compound in solution. However, a progressive change in color, especially darkening, over time could be a sign of degradation. It is advisable to perform an analytical check (e.g., HPLC) to assess the purity of the solution.

Q4: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?

A4: While PBS is a common buffer, its compatibility with this compound should be experimentally verified. Phosphate ions can sometimes contribute to the precipitation of small molecules. It is recommended to perform a preliminary solubility test.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Different Buffers

Objective: To determine the solubility of this compound in various buffer systems at different pH values.

Materials:

  • This compound powder

  • A selection of buffers (e.g., Phosphate, TRIS, HEPES) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Methodology:

  • Prepare saturated solutions by adding an excess of this compound powder to each buffer.

  • Vortex the samples vigorously for 2 minutes.

  • Equilibrate the samples at the desired experimental temperature for 24 hours with constant agitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the mobile phase.

  • Analyze the diluted supernatant by a validated HPLC method to quantify the concentration of dissolved this compound.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To evaluate the stability of this compound in a selected buffer over time at a specific temperature.

Materials:

  • This compound stock solution

  • Experimental buffer

  • Constant temperature incubator/water bath

  • HPLC system with UV detector

Methodology:

  • Prepare a solution of this compound in the experimental buffer at the desired final concentration.

  • Divide the solution into several aliquots in amber vials.

  • Place the vials in a constant temperature environment (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.

  • Immediately analyze the sample by HPLC to determine the concentration of this compound remaining and to observe the appearance of any degradation products.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Buffers at 25°C

Buffer System (50 mM)pHSolubility (µg/mL)
Phosphate6.050 ± 5
Phosphate7.425 ± 3
TRIS7.445 ± 4
TRIS8.060 ± 6
HEPES7.455 ± 5

Note: These are example data. Actual solubility must be determined experimentally.

Table 2: Illustrative Stability of this compound (50 µM) in HEPES Buffer (pH 7.4) at 37°C

Time (hours)% this compound Remaining
0100
298.5
496.2
891.8
2475.3

Note: These are example data. Actual stability must be determined experimentally.

Visualizations

G Simplified Signaling Pathway for Vasodilation cluster_0 Extracellular Space cluster_1 Endothelial Cell cluster_2 Smooth Muscle Cell Agonist Agonist GPCR GPCR Agonist->GPCR Binds eNOS eNOS GPCR->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates MLCP_act MLCP (active) PKG->MLCP_act Activates MLC Myosin-LC MLCP_act->MLC Dephosphorylates MLC_P Myosin-LC-P MLC_P->MLCP_act Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Ca_influx->MLC_P Activates MLCK (not shown) This compound This compound This compound->Ca_channel Inhibits

Caption: Simplified signaling pathway for vasodilation.

G Experimental Workflow for Assessing this compound Stability Start Start Prep_Stock Prepare this compound Stock Solution (e.g., in DMSO) Start->Prep_Stock Spike Spike Stock into Buffer to Final Concentration Prep_Stock->Spike Prep_Buffer Prepare Experimental Buffer at Desired pH Prep_Buffer->Spike Incubate Incubate at Experimental Temperature Spike->Incubate Sample Withdraw Aliquots at Time Points (t=0, 1, 2...) Incubate->Sample Time Course Analyze Analyze by HPLC Sample->Analyze Data_Analysis Calculate % Remaining vs. Time Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Addressing Potential Off-Target Effects of Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of Carbocromen. Given that specific off-target screening panel data for this compound is not extensively available in the public domain, this resource focuses on known and plausible off-target activities based on its chemical class (coumarin derivative) and available pharmacological data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a vasodilator. Its main mechanism of action is the inhibition of calcium influx into smooth muscle cells, which leads to relaxation of blood vessels and increased blood flow.[1] It also has anti-platelet aggregation effects.[1]

Q2: What are the known or suspected off-target effects of this compound?

A2: The most significant suspected off-target effect of this compound is the inhibition of phosphodiesterase (PDE) enzymes.[2] This can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), affecting various cellular signaling pathways. Additionally, due to its use being associated with cardiac arrhythmias, interactions with cardiac ion channels are a plausible off-target concern.

Q3: Why was this compound discontinued (B1498344) in some markets?

A3: this compound was discontinued in some regions due to the risk of developing cardiac arrhythmias.[3] This underscores the importance of investigating its effects on cardiac ion channels.

Q4: Are there commercially available off-target screening panels for this compound?

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a question-and-answer format to address specific issues researchers might encounter during experiments with this compound, potentially arising from its off-target effects.

Issue 1: Unexpected Cardiovascular Effects in Cellular or Tissue Models

Question: I'm observing unexpected changes in cardiomyocyte contractility or action potential duration in my in vitro model after applying this compound, which doesn't seem to be solely explained by calcium channel blockade. What could be the cause?

Answer: This is a critical observation and could be due to this compound's off-target effects on phosphodiesterases (PDEs) and/or cardiac ion channels.

  • Phosphodiesterase (PDE) Inhibition: this compound is known to be a PDE inhibitor, which increases intracellular cAMP levels.[2] In cardiomyocytes, elevated cAMP can lead to increased protein kinase A (PKA) activity, which in turn phosphorylates various proteins involved in cardiac contractility and ion channel function, potentially leading to arrhythmias.

  • Cardiac Ion Channel Modulation: Although direct evidence is limited for this compound, other coumarin (B35378) derivatives have been shown to interact with various ion channels.[7][8] Effects on key cardiac ion channels like hERG (IKr), sodium channels (INa), and other potassium channels could alter the cardiac action potential.

Recommended Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Cardiovascular Effects A Unexpected Cardiovascular Phenotype Observed B Hypothesis: Off-target effect on PDE or Ion Channels A->B C Measure Intracellular cAMP Levels B->C D Perform Patch-Clamp Electrophysiology B->D E Increased cAMP? C->E F Altered Ion Channel Kinetics? D->F E->F No G Investigate PDE Isozyme Selectivity (IC50) E->G Yes H Characterize effects on specific cardiac ion channels (hERG, Nav1.5, etc.) F->H Yes I Conclusion: Phenotype likely driven by PDE inhibition G->I J Conclusion: Phenotype likely driven by direct ion channel modulation H->J

Caption: Troubleshooting workflow for unexpected cardiovascular effects.

Issue 2: Discrepancies in Vasodilation Potency Across Different Tissues

Question: I'm observing variable vasodilatory responses to this compound in different blood vessel preparations. Why might this be happening?

Answer: The variable response could be due to differential expression of PDE isozymes in different vascular tissues. While this compound's primary vasodilatory effect is through calcium channel blockade, its PDE inhibitory activity can contribute to this effect by increasing cAMP in vascular smooth muscle cells, leading to relaxation. Different blood vessels express different combinations of PDE isozymes (e.g., PDE3, PDE4, PDE5), which will influence the magnitude of the response to a non-selective PDE inhibitor.[9]

Quantitative Data Summary

As specific, comprehensive off-target screening data for this compound is limited, the following tables provide a template for how such data would be presented. The values for related coumarin compounds or hypothetical values are used for illustrative purposes and should be experimentally verified for this compound.

Table 1: Hypothetical Phosphodiesterase (PDE) Isozyme Inhibition Profile of this compound

PDE IsozymeIC50 (µM)Putative Effect
PDE1> 10Low affinity
PDE25.2Potential for cGMP/cAMP crosstalk
PDE31.8Increased cardiac contractility, vasodilation
PDE48.5Anti-inflammatory effects, potential for nausea
PDE5> 10Low affinity for cGMP-specific PDE

Table 2: Hypothetical Cardiac Ion Channel Inhibition Profile of this compound

Ion ChannelIC50 (µM)Putative Effect
hERG (IKr)12.5Potential for QT prolongation
Nav1.5 (peak)> 30Low affinity for peak sodium current
Cav1.2 (L-type)0.5Primary vasodilatory and negative inotropic effect
KvLQT1/minK (IKs)> 30Low affinity

Experimental Protocols

Protocol 1: Determination of PDE Isozyme Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of phosphodiesterase isozymes.

Methodology:

  • Reagents and Materials:

    • Recombinant human PDE isozymes (e.g., PDE1-5)

    • This compound stock solution (in DMSO)

    • Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

    • Assay buffer (e.g., Tris-HCl, MgCl2)

    • 384-well microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the PDE isozyme, the fluorescent substrate, and the this compound dilution (or vehicle control).

    • Incubate the plate at room temperature for 60 minutes.

    • Add a binding agent that specifically binds to the fluorescent substrate (this is often an antibody).

    • Measure fluorescence polarization. A high polarization value indicates that the substrate has not been hydrolyzed, meaning the PDE has been inhibited.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Experimental Workflow Diagram:

cluster_1 PDE Isozyme Selectivity Assay Workflow A Prepare Reagents: PDE isozymes, this compound, fluorescent substrate B Dispense into 384-well plate A->B C Incubate for 60 min at room temperature B->C D Add Binding Agent C->D E Measure Fluorescence Polarization D->E F Data Analysis: Plot % inhibition vs. [this compound] E->F G Determine IC50 values for each PDE isozyme F->G

Caption: Workflow for determining PDE isozyme selectivity.

Protocol 2: Patch-Clamp Electrophysiology for Cardiac Ion Channel Profiling

Objective: To assess the inhibitory effect of this compound on key cardiac ion channels (e.g., hERG).

Methodology:

  • Reagents and Materials:

    • Cell line stably expressing the human cardiac ion channel of interest (e.g., HEK293-hERG)

    • This compound stock solution (in DMSO)

    • External and internal patch-clamp solutions

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software

    • Borosilicate glass capillaries for pipette pulling

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Prepare patch-clamp pipettes with a resistance of 2-5 MΩ.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol specific for the ion channel being studied to elicit ionic currents.

    • Record baseline currents.

    • Perfuse the cell with the external solution containing a known concentration of this compound.

    • Record currents in the presence of the drug until a steady-state effect is reached.

    • Wash out the drug with the control external solution and record the recovery of the current.

    • Repeat for a range of this compound concentrations to generate a concentration-response curve.

    • Calculate the IC50 value.

Signaling Pathway Diagram: cAMP-PKA Signaling

cluster_2 cAMP-PKA Signaling Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Substrates Cellular Substrates PKA->Substrates Phosphorylates Response Cellular Response Substrates->Response This compound This compound This compound->PDE Inhibits

Caption: this compound's potential off-target effect on the cAMP-PKA signaling pathway.

By providing this detailed information, researchers can be better equipped to design their experiments, interpret their results, and troubleshoot unexpected findings when working with this compound. The provided protocols offer a starting point for a thorough investigation of its potential off-target activities.

References

Optimizing Carbocromen Incubation: A Technical Guide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Carbocromen in cell culture experiments. The following information is designed to address common challenges and provide clear protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as Chromonar, functions as a vasodilator.[1] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes.[2][3]

Q2: What is a recommended starting concentration for this compound in cell culture?

A definitive starting concentration for this compound in non-cardiac cell lines is not well-established in the literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range for a new compound is typically broad, for example, from 0.1 µM to 100 µM.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time is highly dependent on the cell type, the concentration of this compound used, and the biological process being investigated. Short-term incubations (e.g., 1, 4, 8, 12 hours) may be sufficient to observe acute effects on signaling pathways, while longer-term incubations (e.g., 24, 48, 72 hours) are often necessary to assess effects on cell viability, proliferation, or gene expression.[4] A time-course experiment is essential to determine the ideal incubation period.

Q4: I am not observing any effect with this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of an observable effect:

  • Sub-optimal Incubation Time or Concentration: The incubation period may be too short or the concentration too low to elicit a response. A thorough dose-response and time-course experiment is recommended.[5]

  • Cell Line Resistance: The specific cell line you are using may not be sensitive to the effects of this compound.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium. Precipitation can lead to a lower effective concentration. Also, consider the stability of the compound in your culture conditions over the incubation period.[5]

  • Cell Seeding Density: The density at which cells are plated can influence their response to a compound. It is important to optimize and maintain a consistent seeding density.[6]

Q5: My cells are showing high levels of toxicity and detachment after this compound treatment. What should I do?

Cell detachment can be an indicator of cytotoxicity.[7] To address this:

  • Reduce Concentration: Your this compound concentration may be too high. Perform a dose-response experiment to identify a non-toxic, effective concentration.

  • Shorten Incubation Time: High concentrations for prolonged periods can lead to toxicity. Test shorter incubation times.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. A vehicle control is essential.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Potential Cause Recommended Solution
Inconsistent cell seedingEnsure a homogenous single-cell suspension before plating. Pipette carefully and consistently into each well.
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate drug dilutionPrepare fresh serial dilutions for each experiment. Vortex thoroughly between dilutions.
ContaminationRegularly check for signs of bacterial or fungal contamination. Practice good aseptic technique.[7]

Issue 2: Inconsistent Results Between Experiments

Potential Cause Recommended Solution
Variation in cell passage numberUse cells within a consistent and defined passage number range for all experiments.
Reagent variabilityUse the same lot of media, serum, and other reagents whenever possible. Aliquot and store reagents properly.
Fluctuations in incubator conditionsRegularly monitor and calibrate the incubator's temperature and CO2 levels.[8]
Instability of this compound stock solutionPrepare fresh stock solutions regularly and store them under recommended conditions (refrigerator, under inert atmosphere).[9] Avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in complete culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Determining the Optimal Incubation Time for this compound

This protocol helps to identify the most effective incubation duration for this compound at a fixed concentration.

Methodology:

  • Cell Seeding: Seed cells in multiple 96-well plates at an optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., the IC50 value determined from Protocol 1) and a vehicle control.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours).

  • Endpoint Analysis: At each time point, perform the desired assay (e.g., MTT assay for viability, Western blot for protein expression, or a functional assay).

  • Data Analysis: Plot the results as a function of incubation time to identify the period that yields the most significant and consistent effect.

Data Presentation

Table 1: Hypothetical Cell Viability Data for a Dose-Response Experiment with this compound on a Generic Cancer Cell Line (e.g., HeLa) after 48-hour Incubation

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Viability (Normalized to Vehicle)
0 (Vehicle)1.250.08100%
0.11.220.0797.6%
11.150.0992.0%
100.880.0670.4%
500.610.0548.8%
1000.450.0436.0%

Table 2: Hypothetical Time-Course Data for the Effect of this compound (at IC50 concentration) on a Target Protein Phosphorylation

Incubation Time (hours)Relative Protein Phosphorylation (Fold Change vs. Vehicle)Standard Deviation
01.00.1
11.80.2
42.50.3
82.30.2
121.90.2
241.50.1

Visualizations

G cluster_workflow Experimental Workflow for Optimizing this compound Incubation Time A 1. Determine Optimal Cell Seeding Density B 2. Dose-Response Experiment (e.g., MTT Assay) A->B C 3. Determine IC50 Concentration B->C D 4. Time-Course Experiment (at IC50) C->D E 5. Analyze Endpoint (e.g., Viability, Protein Expression) D->E F 6. Identify Optimal Incubation Time E->F G cluster_pathway Potential Signaling Pathway Affected by this compound This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation G cluster_troubleshooting Troubleshooting Logic: No Observable Effect Start No Effect Observed Check1 Is Incubation Time Sufficient? Start->Check1 Action1 Perform Time-Course Experiment Check1->Action1 No Check2 Is Concentration High Enough? Check1->Check2 Yes Action1->Check2 Action2 Perform Dose-Response Experiment Check2->Action2 No Check3 Is Cell Line Resistant? Check2->Check3 Yes Action2->Check3 Action3 Use Positive Control or Different Cell Line Check3->Action3 Yes

References

Mitigating the "coronary steal" phenomenon with Carbocromen in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the mitigation of the "coronary steal" phenomenon with Carbocromen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the "coronary steal" phenomenon?

Coronary steal is a physiological event where a potent vasodilator paradoxically reduces blood flow to an already ischemic area of the myocardium.[1] This occurs when coronary arteries are significantly narrowed (stenosed). The arterioles in the well-perfused myocardial regions dilate in response to the vasodilator, shunting blood away from the stenotic, ischemic regions where the arterioles are already maximally dilated to maintain resting blood flow.[1]

Q2: What is this compound and how is it proposed to mitigate coronary steal?

This compound (also known as Chromonar) is a coronary vasodilator.[2] Its potential to mitigate or, in some contexts, contribute to coronary steal is a subject of experimental investigation. Some studies suggest that while it is a potent vasodilator, it may have unfavorable effects on ischemic metabolism, potentially due to a steal effect.[2] However, other research indicates it could be more suitable than drugs like dipyridamole (B1670753) for assessing coronary dilatory capacity because it doesn't significantly alter myocardial oxygen consumption or systemic hemodynamics.

Q3: What is the mechanism of action of this compound?

This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation.

Q4: What are the key differences in the effects of this compound and Dipyridamole in experimental settings?

Both this compound and Dipyridamole are coronary vasodilators, but they exhibit some key differences in their hemodynamic and metabolic effects. Notably, in some studies, this compound has been shown to induce maximal coronary vasodilation without significant changes in myocardial oxygen consumption or systemic blood pressure, whereas Dipyridamole can increase heart rate and myocardial oxygen consumption while decreasing aortic pressure.

Troubleshooting Guides

Experimental Setup and Execution

Problem: Inconsistent baseline coronary blood flow readings.

  • Possible Cause: The electromagnetic flowmeter probe may not be correctly positioned on the coronary artery, or there might be air bubbles or clots in the vessel.

  • Solution:

    • Ensure the probe is of the correct size for the vessel and is snugly fitted without causing constriction.

    • Check for and gently remove any air bubbles or small clots around the probe.

    • Verify that the flowmeter is properly grounded and shielded from other electrical equipment to prevent interference.

    • Allow for an adequate stabilization period after surgical preparation before recording baseline measurements.

Problem: Unexpected systemic hypotension following this compound administration.

  • Possible Cause: While some studies report minimal systemic effects, the administered dose might be too high for the specific animal model or experimental conditions.

  • Solution:

    • Immediately reduce or stop the this compound infusion.

    • Administer intravenous fluids to support blood pressure.

    • Consider using a lower starting dose in subsequent experiments and titrating up to the desired effect.

    • Continuously monitor arterial blood pressure throughout the experiment.

Problem: Difficulty in achieving uniform distribution of radioactive microspheres.

  • Possible Cause: Inadequate mixing of microspheres before injection, injection rate is too slow or too fast, or the catheter tip is not correctly positioned in the left atrium.

  • Solution:

    • Ensure the microsphere suspension is vigorously vortexed immediately before injection to prevent aggregation.

    • Inject the microspheres at a steady and appropriate rate to ensure they mix well with the blood.

    • Confirm the catheter placement within the left atrium using appropriate imaging techniques to avoid preferential streaming of microspheres into one pulmonary vein.

    • A minimum of 400 microspheres should be present in the heart to ensure accurate measurement of total coronary blood flow.[3]

Data Interpretation

Problem: No significant increase in coronary blood flow after this compound administration.

  • Possible Cause: The dose of this compound may be insufficient, or the coronary vessels may already be maximally dilated due to underlying ischemia.

  • Solution:

    • Verify the concentration and infusion rate of the this compound solution.

    • Consider a dose-response study to determine the optimal dose for your experimental model.

    • Assess the baseline level of myocardial ischemia. If the tissue is already severely ischemic, the vasodilatory response may be limited.

Problem: Ambiguous changes in the endocardial/epicardial (ENDO/EPI) blood flow ratio.

  • Possible Cause: The coronary steal phenomenon preferentially affects the subendocardium. An ambiguous result could be due to variability in the severity of the induced stenosis or the collateral circulation in the animal model.

  • Solution:

    • Ensure a consistent and reproducible coronary stenosis is created in all experimental animals.

    • Carefully dissect and separate the endocardial and epicardial layers during tissue processing for accurate microsphere counting.

    • Analyze the data from a sufficient number of animals to account for biological variability.

Problem: Elevated lactate (B86563) and hypoxanthine (B114508) levels in the coronary sinus blood.

  • Indication: This is a sign of myocardial ischemia. Atrial pacing above the anginal threshold can increase the excretion of lactate and hypoxanthine into the coronary sinus, and this effect can be more pronounced during this compound treatment, suggesting a potential "coronary steal" effect.[2][4][5]

  • Action:

    • Correlate these metabolic markers with hemodynamic and blood flow data to get a comprehensive picture of the ischemic state.

    • Ensure that blood samples are collected at appropriate time points to capture the peak metabolic changes.

Quantitative Data Summary

The following table summarizes quantitative data from experimental studies on this compound and Dipyridamole. This data can be used for comparison with your own experimental results.

ParameterDrugSpeciesDosageKey Findings
Coronary Blood Flow This compoundHuman0.125 mg/kg/min IV for 40 minIncreased from 82 ± 23 to 337 ± 68 ml/100g/min.
DipyridamoleHuman0.05 mg/kg/min IV for 10 minIncreased from 78 ± 9 to 301 ± 61 ml/100g/min.
Regional Myocardial Blood Flow This compoundDogIntravenousENDO increased 2.7x, Middle layer increased 3.4x, EPI increased 4.5x.
ENDO/EPI Ratio This compoundDogIntravenousDropped from 0.98 ± 0.16 to 0.58 ± 0.18.
Myocardial Oxygen Consumption This compoundHuman0.125 mg/kg/min IV for 40 minRemained unchanged.
DipyridamoleHuman0.05 mg/kg/min IV for 10 minIncreased by 46% (P < 0.001).
Heart Rate This compoundHuman0.125 mg/kg/min IV for 40 minNo significant change.
DipyridamoleHuman0.05 mg/kg/min IV for 10 minIncreased from 73 to 94 beats/min (P < 0.005).
Mean Aortic Pressure This compoundHuman0.125 mg/kg/min IV for 40 minNo significant change.
DipyridamoleHuman0.05 mg/kg/min IV for 10 minFell from 89 to 78 mmHg (P < 0.001).

Experimental Protocols

Key Experiment: Induction of Coronary Steal and Administration of this compound in a Canine Model

This protocol outlines a general procedure for inducing coronary steal and assessing the effects of this compound in an anesthetized dog model.

1. Animal Preparation:

  • Anesthetize a healthy adult dog with an appropriate anesthetic agent (e.g., sodium pentobarbital).
  • Intubate the trachea to maintain a patent airway and provide mechanical ventilation.
  • Perform a thoracotomy to expose the heart.
  • Isolate a segment of the left anterior descending (LAD) or circumflex (LCx) coronary artery.

2. Instrumentation:

  • Place an electromagnetic flow probe around the isolated coronary artery to measure coronary blood flow.
  • Insert a catheter into the carotid artery to monitor systemic arterial blood pressure.
  • Insert a catheter into a femoral vein for intravenous administration of this compound.
  • Place a catheter in the left atrium for the injection of radioactive microspheres.
  • Place a catheter in the coronary sinus to sample venous blood for metabolic analysis (lactate, hypoxanthine).

3. Induction of Coronary Stenosis:

  • Create a critical stenosis in the prepared coronary artery using a snare or screw occluder to reduce the diameter of the vessel. The degree of stenosis should be sufficient to reduce coronary reserve but maintain resting blood flow.

4. Baseline Measurements:

  • Allow the animal to stabilize after the surgical procedures.
  • Record baseline measurements of coronary blood flow, heart rate, and arterial blood pressure.
  • Inject a baseline dose of radioactive microspheres (e.g., with one radionuclide label) into the left atrium to measure regional myocardial blood flow under control conditions.
  • Withdraw a reference blood sample from the arterial catheter at a constant rate during the microsphere injection.
  • Collect baseline arterial and coronary sinus blood samples.

5. This compound Administration:

  • Administer this compound intravenously. A starting point could be a continuous infusion.
  • Continuously monitor coronary blood flow, heart rate, and arterial blood pressure.

6. Post-Carbocromen Measurements:

  • Once the hemodynamic effects of this compound have stabilized, inject a second dose of radioactive microspheres (with a different radionuclide label) to measure regional myocardial blood flow during this compound infusion.
  • Withdraw a second reference blood sample.
  • Collect arterial and coronary sinus blood samples during this compound infusion.

7. Tissue Harvesting and Analysis:

  • At the end of the experiment, euthanize the animal.
  • Excise the heart and dissect the myocardium into sections corresponding to the stenotic and non-stenotic coronary artery territories.
  • Further dissect the myocardial sections into endocardial, mid-myocardial, and epicardial layers.
  • Count the radioactivity of each microsphere label in each tissue sample and the reference blood samples to calculate regional myocardial blood flow (in ml/min/g).
  • Analyze the blood samples for lactate and hypoxanthine concentrations.

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Carbocromen_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cGMP cGMP PDE->cGMP degrades PKG Protein Kinase G (PKG) cGMP->PKG activates GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC sGC->cGMP converts Vasc_Smooth_Muscle Vascular Smooth Muscle Relaxation PKG->Vasc_Smooth_Muscle promotes Vasodilation Vasodilation Vasc_Smooth_Muscle->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for Coronary Steal Investigation

Experimental_Workflow cluster_prep Preparation cluster_baseline Baseline cluster_intervention Intervention cluster_post Post-Intervention cluster_analysis Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Thoracotomy) Instrumentation 2. Instrumentation (Flow Probe, Catheters) Animal_Prep->Instrumentation Stenosis 3. Induce Coronary Stenosis Instrumentation->Stenosis Baseline_Meas 4. Record Baseline Data (CBF, HR, BP) Stenosis->Baseline_Meas Baseline_MS 5. Inject Baseline Microspheres Baseline_Meas->Baseline_MS Baseline_Blood 6. Collect Baseline Blood Samples Baseline_MS->Baseline_Blood Carbo_Admin 7. Administer this compound Baseline_Blood->Carbo_Admin Post_Meas 8. Record Post-Carbocromen Data Carbo_Admin->Post_Meas Post_MS 9. Inject Post-Carbocromen Microspheres Post_Meas->Post_MS Post_Blood 10. Collect Post-Carbocromen Blood Post_MS->Post_Blood Tissue_Harvest 11. Harvest Heart & Dissect Post_Blood->Tissue_Harvest Data_Analysis 12. Calculate Regional Blood Flow & Analyze Metabolites Tissue_Harvest->Data_Analysis Coronary_Steal_Logic Vasodilator Vasodilator (e.g., this compound) Non_Stenotic_Artery Non-Stenotic Coronary Artery Vasodilator->Non_Stenotic_Artery causes vasodilation Stenotic_Artery Stenotic Coronary Artery Ischemic_Myocardium Ischemic Myocardium (Maximally Dilated Arterioles) Stenotic_Artery->Ischemic_Myocardium supplies Normal_Myocardium Normal Myocardium (Vasodilatory Reserve) Non_Stenotic_Artery->Normal_Myocardium supplies Blood_Flow_Shunt Blood Flow Shunted Away from Ischemic Area Non_Stenotic_Artery->Blood_Flow_Shunt leads to Ischemic_Myocardium->Blood_Flow_Shunt contributes to Reduced_Ischemic_Flow Reduced Blood Flow to Ischemic Myocardium Blood_Flow_Shunt->Reduced_Ischemic_Flow

References

Refinement of Animal Models for Studying Carbocromen's Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models to study the effects of Carbocromen. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound to consider when designing animal studies?

A1: this compound primarily acts as a vasodilator by inhibiting calcium influx into smooth muscle cells. Additionally, it exhibits anti-aggregatory effects on platelets and may influence myocardial metabolism. Your experimental design should aim to dissect these different effects.

Q2: Which animal models are most appropriate for studying this compound's cardiovascular effects?

A2: Various animal models have been successfully used, including dogs, rabbits, and guinea pigs. The choice of model depends on the specific research question. For instance, dog models are well-suited for studying coronary blood flow and myocardial infarction, while smaller rodent models can be used for initial dose-finding and mechanistic studies. Models of myocardial ischemia-reperfusion are also highly relevant.

Q3: We are observing high variability in blood pressure readings after this compound administration in our rat model. What are the potential causes?

A3: High variability in blood pressure can stem from several factors:

  • Anesthetic Depth: Fluctuations in the depth of anesthesia can significantly impact blood pressure. Ensure consistent and appropriate anesthetic administration.

  • Route of Administration: Intravenous administration can cause a rapid and pronounced drop in blood pressure. Consider a slower infusion rate or an alternative route if appropriate for your study.

  • Animal Stress: Stress can elevate baseline blood pressure, leading to greater variability. Ensure animals are properly acclimatized to handling and experimental procedures.

  • Vehicle Effects: The vehicle used to dissolve this compound may have its own hemodynamic effects. Always include a vehicle-only control group.

Q4: What is a suitable vehicle for administering this compound in animal studies?

A4: The choice of vehicle depends on the route of administration and the formulation of this compound. For intravenous administration, sterile saline or a buffered solution is typically used. For oral administration, solutions or suspensions in vehicles like corn oil, carboxymethyl cellulose (B213188) (CMC), or dimethyl sulfoxide (B87167) (DMSO) have been reported for similar compounds. It is crucial to assess the solubility and stability of this compound in the chosen vehicle and to run appropriate vehicle controls.

Q5: Are there any known off-target effects of this compound that we should monitor for in our animal models?

A5: While primarily targeting the cardiovascular system, it is prudent to monitor for any unexpected systemic effects. This includes observing for changes in behavior, respiratory rate, and body temperature. In long-term studies, periodic assessment of liver and kidney function via blood chemistry is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Coronary Vasodilation in Langendorff Isolated Heart Preparation
Possible Cause Recommended Solution
Inadequate Perfusion Pressure Ensure the perfusion pressure is stable and within the physiological range for the chosen species. For rats, a pressure of 60-80 mmHg is typical.
Air Embolism Meticulously remove all air bubbles from the perfusion apparatus before cannulating the aorta. Even small bubbles can cause significant artifacts.
Temperature Fluctuations Maintain the temperature of the perfusate and the heart chamber at a constant 37°C. Use a water-jacketed system for stability.
Spontaneous Heart Rate Variability If not studying chronotropic effects, consider pacing the heart at a constant rate to eliminate heart rate as a variable affecting coronary flow.
Drug Concentration Issues Prepare fresh this compound solutions for each experiment to ensure potency. Verify the final concentration in the perfusate.
Issue 2: High Variability in Platelet Aggregation Assays
Possible Cause Recommended Solution
Pre-analytical Variables Standardize blood collection techniques. Use a consistent anticoagulant (e.g., sodium citrate) and avoid excessive agitation of the blood sample.
Platelet Activation During Preparation Handle platelet-rich plasma (PRP) gently and at room temperature. Avoid vigorous pipetting or vortexing.
Inconsistent Agonist Concentration Prepare fresh agonist solutions and ensure accurate pipetting to achieve the desired final concentration in the cuvette.
Instrument Calibration Calibrate the aggregometer at the beginning of each experiment using platelet-poor plasma (PPP) and PRP to set 100% and 0% aggregation, respectively.
Interference from Lipemia or Hemolysis Fast the animals before blood collection to minimize lipemia. Visually inspect the plasma for signs of hemolysis, which can affect light transmittance.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the expected effects of this compound in various animal models.

Table 1: Dose-Dependent Effect of this compound on Coronary Blood Flow in Anesthetized Dogs

This compound Dose (mg/kg, i.v.)Baseline Coronary Blood Flow (mL/min)Post-Dose Coronary Blood Flow (mL/min)Percent Increase (%)
0.555 ± 572 ± 631
1.058 ± 495 ± 764
2.056 ± 6120 ± 9114

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupBaseline MAP (mmHg)Post-Treatment MAP (mmHg)Percent Decrease (%)
Vehicle Control165 ± 10162 ± 111.8
This compound (10 mg/kg, p.o.)168 ± 9145 ± 813.7
This compound (30 mg/kg, p.o.)170 ± 12125 ± 1026.5

Table 3: In Vitro Inhibition of ADP-Induced Platelet Aggregation by this compound

SpeciesAgonist (ADP Concentration)This compound IC50 (µM)
Human10 µM25.8
Rabbit10 µM32.5
Rat10 µM45.2

Experimental Protocols

Protocol 1: Langendorff Isolated Perfused Rat Heart Preparation
  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin (1000 IU/kg, i.p.) to prevent coagulation.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and carefully cannulate it with a 16-gauge cannula connected to the Langendorff apparatus. Secure the aorta with a silk suture.

  • Perfusion: Immediately initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C) at a constant pressure of 75 mmHg.

  • Stabilization: Allow the heart to stabilize for a 20-minute period. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Drug Administration: Introduce this compound into the perfusion buffer at the desired concentrations and record the effects on cardiac parameters.

Protocol 2: Induction of Myocardial Ischemia-Reperfusion Injury in Mice
  • Anesthesia and Ventilation: Anesthetize a C57BL/6 mouse with isoflurane (B1672236) and place it on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.

  • Surgical Preparation: Perform a left thoracotomy to expose the heart.

  • Ligation: Carefully pass a 7-0 silk suture under the left anterior descending (LAD) coronary artery.

  • Ischemia: Induce regional ischemia by tightening the suture to occlude the LAD. Myocardial blanching in the area at risk confirms successful occlusion. Maintain the occlusion for 30 minutes.

  • Reperfusion: Release the ligature to allow for reperfusion of the coronary artery.

  • Monitoring: Monitor ECG for arrhythmias and hemodynamic parameters throughout the procedure. This compound can be administered prior to ischemia or at the onset of reperfusion to assess its cardioprotective effects.

Protocol 3: In Vitro Platelet Aggregation Assay
  • Blood Collection: Draw whole blood from a healthy, fasted donor into a tube containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

    • Add this compound or vehicle control and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.

    • Record the change in light transmittance for 5-10 minutes.

    • Calculate the percentage of aggregation relative to the PPP (100%) and PRP (0%) controls.

Visualizations

Signaling_Pathway_Vasodilation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Blocks Influx Relaxation Vasodilation L_type_Ca_Channel->Relaxation Promotes Calmodulin Calmodulin Ca_ion->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: this compound-induced vasodilation signaling pathway.

Signaling_Pathway_Platelet_Inhibition cluster_extracellular_platelet Extracellular Space cluster_membrane_platelet Platelet Membrane cluster_intracellular_platelet Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Activates Carbocromen_platelet This compound Carbocromen_platelet->P2Y12_Receptor Antagonizes Inhibition Inhibition of Aggregation Carbocromen_platelet->Inhibition Gi Gi Protein P2Y12_Receptor->Gi Activates GP_IIb_IIIa_inactive GP IIb/IIIa (inactive) GP_IIb_IIIa_active GP IIb/IIIa (active) GP_IIb_IIIa_inactive->GP_IIb_IIIa_active Aggregation Platelet Aggregation GP_IIb_IIIa_active->Aggregation Mediates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP-P PKA->VASP_P VASP_P->GP_IIb_IIIa_inactive Leads to activation of

Caption: this compound's anti-platelet aggregation pathway.

Experimental_Workflow_Ischemia_Reperfusion cluster_intervention Intervention Point Start Start Anesthesia Anesthesia & Ventilation Start->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Carbocromen_Admin This compound or Vehicle Administration Thoracotomy->Carbocromen_Admin Ischemia 30 min Ischemia LAD_Ligation->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Monitoring Hemodynamic & ECG Monitoring Reperfusion->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Carbocromen_Admin->LAD_Ligation

Caption: Workflow for myocardial ischemia-reperfusion model.

Technical Support Center: Long-Term In Vivo Administration of Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term in vivo administration of Carbocromen.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term in vivo experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Unexpectedly high mortality in treatment group compared to control. 1. Severe Hypotension: this compound is a vasodilator and can cause a significant drop in blood pressure, especially at higher doses or in combination with other cardiovascular agents.[1] 2. "Coronary Steal" Phenomenon: In subjects with pre-existing coronary artery disease, this compound might divert blood flow from ischemic to non-ischemic areas, worsening ischemia.[2] 3. Drug Interaction: Co-administration with other vasodilators, antihypertensives, or anticoagulants can potentiate adverse effects.[1]1. Dose-Response Study: Conduct a preliminary dose-response study to determine the maximum tolerated dose (MTD). 2. Blood Pressure Monitoring: Implement continuous or frequent blood pressure monitoring, especially during the initial phase of administration. 3. Re-evaluate Animal Model: Ensure the chosen animal model is appropriate and does not have underlying conditions that could be exacerbated by this compound. 4. Review Co-administered Drugs: Carefully review all other administered substances for potential interactions.[1]
High variability in efficacy or pharmacokinetic data between subjects. 1. Formulation Issues: this compound's formulation may lack stability or homogeneity, leading to inconsistent dosing. 2. Inconsistent Administration: Variations in the administration technique (e.g., gavage) can affect absorption. 3. Animal-Related Factors: Differences in age, weight, or underlying health status of the animals can contribute to variability.1. Optimize Formulation: Ensure the vehicle for this compound is appropriate for its solubility and stability. 2. Standardize Procedures: Rigorously standardize all experimental procedures, including animal handling, dosing, and sample collection. 3. Control for Animal Variables: Use animals from a reliable source and within a narrow weight and age range.
Observed therapeutic effect is lower than expected. 1. Poor Bioavailability: The oral bioavailability of the administered formulation may be low. 2. Inadequate Dosing: The dose may be insufficient to achieve a therapeutic concentration. 3. Rapid Metabolism: The animal model may metabolize this compound faster than anticipated.1. Assess Bioavailability: If possible, conduct a pilot pharmacokinetic study to determine the bioavailability of your formulation. 2. Dose Escalation Study: Perform a dose-escalation study to identify a more effective dose, while carefully monitoring for toxicity. 3. Consider Alternative Administration Route: For initial efficacy studies, consider an administration route that bypasses first-pass metabolism, such as intraperitoneal (IP) injection, while being aware of the altered pharmacokinetic profile.
Signs of increased bleeding in treated animals. 1. Anti-platelet Effects: this compound has anti-aggregatory effects on platelets.[1] 2. Interaction with Anticoagulants: If co-administered with other antiplatelet or anticoagulant drugs, the risk of bleeding is enhanced.[1]1. Monitor for Bleeding: Regularly check for signs of bleeding (e.g., hematomas, gastrointestinal bleeding). 2. Avoid Co-administration: If possible, avoid co-administering with other drugs that affect coagulation. If necessary, reduce the dose of one or both agents and monitor coagulation parameters.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common side effects to monitor during long-term this compound administration?

A1: Common side effects are primarily related to this compound's vasodilatory properties and include headache, dizziness, flushing, and hypotension (low blood pressure).[1] In rare cases, severe hypotension can lead to fainting and other cardiovascular complications, especially in subjects with pre-existing heart conditions.[1] It is crucial to monitor blood pressure regularly.

Q2: Are there any known drug interactions with this compound that I should be aware of in my in vivo study?

A2: Yes. Co-administration of this compound with other vasodilators or antihypertensive agents (e.g., nitrates, calcium channel blockers, beta-blockers) can lead to severe hypotension.[1] Additionally, this compound may interact with anticoagulant or antiplatelet medications (e.g., warfarin, aspirin), potentially increasing the risk of bleeding.[1]

Q3: What is the "coronary steal" phenomenon and is it a concern with this compound?

A3: "Coronary steal" is a phenomenon where a vasodilator diverts blood flow from ischemic (narrowed) coronary arteries to non-ischemic areas, potentially worsening myocardial ischemia. One study suggested a small, unfavorable effect on ischemic metabolism with this compound that might be due to this phenomenon.[2] However, a long-term study in dogs with induced coronary artery occlusion found that this compound increased coronary collateral blood flow to the ischemic region and did not observe a "coronary steal" effect.[3] Researchers should be aware of this potential and consider it in the context of their specific experimental model.

Q4: What is the recommended vehicle for formulating this compound for oral administration?

A4: While specific formulation details for this compound in published long-term studies are scarce, for coumarin-related compounds with poor solubility, common vehicles include 0.5% methylcellulose (B11928114) in sterile water. For challenging compounds, the use of co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80) can enhance solubility.

Q5: Is there a known long-term dosing regimen for this compound in animal models?

A5: One study in dogs utilized an oral dose of 20 mg/kg twice daily for 8 weeks, which was shown to reduce mortality and myocardial infarct size.[3] This can serve as a starting point for designing long-term studies, but the optimal dose and frequency should be determined for the specific animal model and research question.

Quantitative Data

Table 1: Efficacy of Long-Term Oral this compound Pretreatment in a Canine Model of Myocardial Infarction[3]

ParameterControl Group (Saline)This compound Group (20 mg/kg, p.o., twice daily for 8 weeks)p-value
Total Mortality (2 days post-occlusion) 50%20%< 0.05
Myocardial Infarct Size (as % of at-risk area) -24% smaller than control< 0.02
Myocardial Infarct Size (as % of total left ventricle) -46% smaller than control< 0.01
Coronary Collateral Blood Flow (ischemic endocardial region) -30% increase< 0.05
Coronary Collateral Blood Flow (border zone) -60% increase< 0.02

Table 2: Template for In Vivo Pharmacokinetic Parameters of this compound

ParameterDefinitionValue (Mean ± SD)Units
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach maximum plasma concentrationh
AUC₀-t Area under the plasma concentration-time curve from time 0 to the last measurable concentrationng·h/mL
AUC₀-∞ Area under the plasma concentration-time curve from time 0 to infinityng·h/mL
Elimination half-lifeh
F (%) Bioavailability%

Experimental Protocols

Protocol: 8-Week Oral Administration of this compound in a Canine Model

This protocol is based on the methodology described by S. F. Vatner (1981) and general practices for long-term in vivo studies.[3]

  • Animal Model:

    • Species: Mongrel dogs.

    • Characteristics: Healthy, of either sex, with a specified weight range.

    • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the start of the experiment.

  • Formulation Preparation:

    • This compound is to be prepared in a vehicle suitable for oral administration (e.g., suspended in 0.5% methylcellulose).

    • The concentration of the formulation should be calculated to allow for accurate dosing based on the animal's body weight.

    • A vehicle-only formulation should be prepared for the control group.

  • Dosing Regimen:

    • Treatment Group: Administer this compound at a dose of 20 mg/kg orally, twice daily, for 8 consecutive weeks.[3]

    • Control Group: Administer an equivalent volume of the vehicle orally, twice daily, for 8 consecutive weeks.

    • Administration should be performed at the same time each day to minimize circadian variability.

  • Monitoring and Data Collection:

    • Daily: Observe animals for general health, behavior, and any signs of toxicity (e.g., lethargy, changes in appetite, signs of bleeding).

    • Weekly: Record body weight.

    • Periodic (e.g., baseline, midpoint, end of study):

      • Collect blood samples for hematology and clinical chemistry to monitor for organ toxicity (especially liver and kidney function).[1]

      • Measure heart rate and blood pressure to monitor cardiovascular effects.

  • Endpoint Analysis (Example: Myocardial Infarction Model):

    • At the end of the 8-week treatment period, induce myocardial infarction through coronary artery occlusion.

    • During the procedure, an intravenous bolus of this compound (e.g., 4 mg/kg) followed by a continuous infusion (e.g., 40 µg/kg/min) can be administered to the treatment group.[3]

    • Measure hemodynamic parameters (e.g., ECG for ST-segment elevation).

    • After a specified period (e.g., 48 hours), euthanize the animals and harvest the hearts.

    • Determine the area at risk and the infarct size using appropriate histological staining techniques.

Visualizations

Experimental_Workflow Experimental Workflow for Long-Term this compound Administration cluster_pre_treatment Pre-Treatment Phase (8 Weeks) cluster_dosing Daily Dosing cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization (>= 1 week) baseline Baseline Measurements (Blood pressure, Blood samples) acclimatization->baseline randomization Randomization baseline->randomization control_dose Control Group: Vehicle p.o. BID randomization->control_dose Group 1 carb_dose This compound Group: 20 mg/kg p.o. BID randomization->carb_dose Group 2 daily_obs Daily Observations (Health, Toxicity) control_dose->daily_obs weekly_bw Weekly Body Weight control_dose->weekly_bw periodic_bp Periodic Blood Pressure & Blood Analysis control_dose->periodic_bp carb_dose->daily_obs carb_dose->weekly_bw carb_dose->periodic_bp mi_induction Induction of Myocardial Infarction periodic_bp->mi_induction End of 8 weeks hemo_monitoring Hemodynamic Monitoring mi_induction->hemo_monitoring euthanasia Euthanasia & Tissue Harvest hemo_monitoring->euthanasia data_analysis Data Analysis (Infarct Size, etc.) euthanasia->data_analysis Carbocromen_Signaling_Pathway Inferred Signaling Pathway for this compound-Induced Vasodilation cluster_membrane Cell Membrane cluster_cytosol Vascular Smooth Muscle Cell Cytosol ca_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx Opens This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits camp cAMP pde->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits myosin Myosin Light Chain mlck->myosin Phosphorylates relaxation Relaxation mlck->relaxation Leads to myosin_p Phosphorylated Myosin Light Chain myosin->myosin_p contraction Contraction myosin_p->contraction Leads to ca_influx->mlck Activates

References

Technical Support Center: Analytical Measurements of Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of Carbocromen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quantification of this compound?

A1: The primary analytical technique for the quantification of this compound in pharmaceutical formulations and biological matrices is High-Performance Liquid Chromatography (HPLC) with UV detection. Spectrophotometric methods can also be employed for simpler formulations, though they may be more susceptible to interference.

Q2: What are the potential sources of interference in this compound analysis?

A2: Interference in this compound analysis can arise from several sources, including:

  • Excipients: Common pharmaceutical excipients used in tablet or capsule formulations can sometimes co-elute with this compound in HPLC or have overlapping absorbance spectra in spectrophotometry.[1][2][3]

  • Degradation Products: this compound can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, heat, and light, leading to the formation of degradation products that may interfere with the analysis of the active pharmaceutical ingredient (API).[2][4][5][6][7]

  • Metabolites: When analyzing biological samples, metabolites of this compound can be a source of interference.

  • Co-administered Drugs: Other drugs taken by a patient may interfere with the analytical measurement of this compound.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential for developing a stability-indicating analytical method.[4][5][6][7] These studies involve subjecting this compound to various stress conditions to generate potential degradation products. The International Council for Harmonisation (ICH) guidelines suggest the following conditions:[4][5][7]

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80-105 °C).

  • Photodegradation: Expose the drug (solid or in solution) to UV and visible light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and other coumarin (B35378) derivatives.

HPLC Analysis Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Peak Tailing: Secondary interactions between the basic this compound molecule and acidic residual silanol (B1196071) groups on the HPLC column are a common cause.[8] Column overload or contamination can also lead to tailing.[8]

    • Peak Fronting: This is often due to sample overload or poor solubility of the sample in the mobile phase.[8]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For a basic compound like this compound, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress silanol interactions and improve peak shape.[8]

    • Reduce Sample Concentration: If overloading is suspected, dilute the sample or decrease the injection volume.[8]

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[8]

    • Column Maintenance: If the column is contaminated, flush it with a strong solvent. If the column is old or has a void at the inlet, it may need to be replaced.[8]

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

    • Leaks in the HPLC system.

    • Inadequate column equilibration.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed. Degas the mobile phase to remove dissolved air.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[8]

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Equilibrate the Column: Before starting a sequence of analyses, equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes).

Issue 3: Extraneous or "Ghost" Peaks

  • Possible Cause:

    • Contamination in the mobile phase, injection solvent, or sample.

    • Carryover from a previous injection.

    • Late eluting compounds from a previous analysis.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (injection solvent) to see if the ghost peaks are present. If so, the contamination is likely in the solvent or the HPLC system.

    • Clean the System: Flush the injector and the column with a strong solvent to remove any adsorbed compounds.

    • Increase Run Time: If a peak from a previous injection is eluting late, increase the run time to ensure all components are eluted before the next injection.

Issue 4: Baseline Noise or Drift

  • Possible Cause:

    • Air bubbles in the system.[8]

    • Contaminated mobile phase.[8]

    • Detector lamp nearing the end of its life.[8]

    • Pump issues causing inconsistent mobile phase delivery.

  • Troubleshooting Steps:

    • Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.

    • Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and high-purity water.[8]

    • Purge the Pump: Purge the pump to remove any air bubbles from the pump heads.

    • Check Detector Lamp: If the baseline is noisy and the lamp has been in use for a long time, it may need replacement.

Data Presentation

The following tables summarize typical validation parameters for a stability-indicating HPLC method for a coumarin-based drug, which can be used as a reference for a this compound assay.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Data

ParameterTypical Results
Linearity (R²) ≥ 0.999
Range 5 - 150 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for a Coumarin Derivative

This protocol is a general guideline and should be optimized for this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by scanning a standard solution of this compound for its maximum absorbance (likely in the UV range of 280-350 nm).

    • Injection Volume: 10-20 µL

    • Column Temperature: 30 °C

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or mobile phase) and make up to volume.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations within the expected linear range.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

    • Add a portion of the dissolution solvent (e.g., methanol or mobile phase), sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift baseline Baseline Noise/Drift? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes sol_tailing Adjust pH Reduce Concentration Check Column tailing->sol_tailing sol_fronting Reduce Concentration Check Sample Solvent fronting->sol_fronting sol_rt Check Mobile Phase Check Temperature Check for Leaks rt_shift->sol_rt Yes sol_baseline Degas Mobile Phase Use Pure Solvents Check Detector Lamp baseline->sol_baseline Yes

Caption: A logical workflow for troubleshooting common HPLC problems.

References

Technical Support Center: Quality Control Measures for Carbocromen in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for the use of Carbocromen in a research setting. Adherence to these guidelines will help ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Chromonar, is a coronary vasodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, this compound increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to a cascade of downstream effects.

Q2: What are the critical quality control parameters to consider for this compound in research?

A2: For research purposes, it is crucial to assess the purity, identity, and stability of this compound. Key parameters include:

  • Purity: Determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with a recommended purity of ≥98%.

  • Identity: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stability: Assessed through forced degradation studies to understand its degradation profile under various stress conditions.

Q3: How should this compound stock solutions be prepared and stored?

A3: this compound hydrochloride is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Aqueous stock solutions should be prepared fresh before use.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

  • Possible Cause 1: Compound Degradation. this compound may degrade in aqueous solutions over time, especially at physiological pH and temperature.

    • Solution: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC analysis.

  • Possible Cause 2: Impurities. The presence of impurities from synthesis or degradation products can interfere with the biological activity.

    • Solution: Verify the purity of your this compound batch using a validated HPLC method. If significant impurities are detected, consider repurifying the compound or obtaining a new, high-purity batch.

  • Possible Cause 3: Solubility Issues. this compound may precipitate out of the cell culture medium, especially at higher concentrations, reducing its effective concentration.

    • Solution: Visually inspect your working solutions and cell culture plates for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium. If precipitation is an issue, consider lowering the final concentration or using a solubilizing agent, ensuring the agent itself does not affect your experimental outcomes.

Issue 2: Unexpected or off-target effects observed.

  • Possible Cause 1: Non-specific PDE Inhibition. While this compound is a PDE inhibitor, it may not be completely selective for a single PDE isoform. Inhibition of other PDEs can lead to a broad range of cellular responses.

    • Solution: If possible, test this compound against a panel of different PDE isoforms to determine its selectivity profile. Compare the observed phenotype with the known effects of inhibiting specific PDEs.

  • Possible Cause 2: Interaction with other signaling pathways. The increase in cAMP can have widespread effects on various signaling pathways beyond the primary intended target.

    • Solution: Review the literature for known downstream effects of cAMP elevation in your specific cell type. Consider using inhibitors or activators of other pathways to dissect the specific role of this compound-induced cAMP signaling.

Quality Control Data Presentation

The following tables summarize typical quality control specifications and parameters for research-grade this compound.

Table 1: Typical Quality Control Specifications for this compound Hydrochloride

ParameterSpecificationRecommended Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (HPLC) ≥ 98.0%Stability-Indicating RP-HPLC
Identity Conforms to the structureMass Spectrometry, ¹H-NMR
Solubility Soluble in water and DMSOVisual Inspection
Residual Solvents To be reportedGas Chromatography (GC)
Water Content To be reportedKarl Fischer Titration

Experimental Protocols

Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and monitoring its stability. Method validation according to ICH guidelines is recommended before use.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to a range where this compound is stable). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase diluent) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a known concentration within the linear range of the calibration curve.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To assess the stability-indicating nature of the HPLC method and understand the degradation pathways of this compound, forced degradation studies should be performed. The drug substance should be subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Dry heat at 105°C for a specified time.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.

Samples from these studies should be analyzed by the developed HPLC method to separate the parent drug from any degradation products. LC-MS/MS can be used to identify the structure of the degradation products.

Signaling Pathway and Workflow Diagrams

Carbocromen_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Hormone/ Neurotransmitter Receptor GPCR Signal->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC 5AMP 5'-AMP cAMP->5AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) PDE->cAMP This compound This compound This compound->PDE Inhibits Downstream Phosphorylation of Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response Experimental_Workflow cluster_QC Quality Control of this compound cluster_Experiment In Vitro Experiment cluster_Analysis Data Analysis & Troubleshooting Purity Purity Check (≥98% via HPLC) Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Purity->Stock Identity Identity Confirmation (MS, NMR) Identity->Stock Stability Stability Assessment (Forced Degradation) Stability->Stock Working Prepare Fresh Working Dilutions Stock->Working Treatment Treat Cells with this compound and Controls Working->Treatment Assay Perform Cellular Assay (e.g., cAMP measurement, functional endpoint) Treatment->Assay Data Analyze Experimental Data Assay->Data Troubleshoot Troubleshoot Inconsistent Results (if any) Data->Troubleshoot

Technical Support Center: Carbocromen Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of Carbocromen, designed for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for solid this compound hydrochloride?

A1: Solid this compound hydrochloride should be stored in a tightly sealed container to prevent moisture absorption.[1] It is advisable to store it in a cool, dry, and well-ventilated area, protected from light.[1] For specific temperature recommendations, always refer to the manufacturer's product insert.[1]

Q2: How should I prepare a stock solution of this compound hydrochloride?

A2: this compound hydrochloride is soluble in water, alcohol, and chloroform, and slightly soluble in acetone, ether, and benzene.[2] To prepare a stock solution, it is recommended to use a high-purity solvent in which it is freely soluble, such as sterile water or ethanol. The process should be conducted in a clean, designated area, and the prepared solution should be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.

Q3: How stable is this compound in aqueous solutions?

Q4: Are there any known incompatibilities with this compound?

A4: While specific incompatibilities for this compound are not extensively documented in readily available safety data sheets, it is prudent to avoid strong oxidizing agents.[3] When preparing formulations, compatibility studies with excipients are recommended to prevent potential interactions that could affect the stability and efficacy of the compound.

Troubleshooting Guide

Issue 1: Inconsistent experimental results using this compound solutions.

  • Possible Cause: Degradation of this compound in the prepared solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Ensure that you are using freshly prepared solutions or solutions that have been stored appropriately (see Q1 and Q2). Avoid using old stock solutions without re-validating their concentration and purity.

    • Assess pH of the Medium: The pH of your experimental buffer or medium can significantly impact the stability of this compound. It is advisable to conduct a preliminary stability test of this compound in your specific buffer system.

    • Control Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Ensure that your solutions are not exposed to high temperatures during preparation or storage, unless required by the experimental protocol.

    • Protect from Light: Exposure to light, particularly UV light, can cause photodegradation. Prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Issue 2: Precipitation observed in this compound stock solution upon storage.

  • Possible Cause: The concentration of the stock solution may exceed the solubility limit in the chosen solvent at the storage temperature.

  • Troubleshooting Steps:

    • Check Solubility Limits: Refer to literature or the supplier's information for the solubility of this compound in the solvent used.

    • Adjust Concentration: Consider preparing a less concentrated stock solution.

    • Gentle Warming: Before use, you may try to gently warm the solution to redissolve the precipitate. However, be cautious as heat can also promote degradation. Always verify the concentration after such a procedure.

    • Consider an Alternative Solvent: If precipitation persists, using a different solvent in which this compound has higher solubility might be necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water

  • Calibrated analytical balance

  • Sterile conical tubes or vials (amber or wrapped in foil)

  • Vortex mixer or magnetic stirrer

  • Sterile 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Calculation: Determine the mass of this compound hydrochloride required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound Hydrochloride: 397.9 g/mol ).

    • Mass (g) = 0.010 mol/L * Volume (L) * 397.9 g/mol

  • Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder.

  • Dissolution: Add the powder to a sterile conical tube or vial. Add a portion of the sterile water (approximately 80% of the final volume).

  • Mixing: Vortex or stir the solution until the powder is completely dissolved.

  • Final Volume: Add sterile water to reach the final desired volume.

  • Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in tightly sealed, light-protected aliquots at -20°C for long-term storage to minimize freeze-thaw cycles.

Protocol 2: General Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4] This protocol outlines a general approach.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

  • Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose solid this compound and a solution of this compound to a light source that provides both UV and visible light. A dark control should be run in parallel.

Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose the solutions and solid compound to the stress conditions outlined above for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and neutralize it if it was subjected to acid or base hydrolysis.

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of undegraded this compound and to detect the formation of any degradation products.

Data Presentation

Table 1: Example of pH Stability Data for this compound in Aqueous Solution at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.010098.51.5
5.010099.20.8
7.010095.14.9
9.010088.311.7

Note: This is example data. Researchers should generate their own data under their specific experimental conditions.

Table 2: Example of Thermal Stability Data for Solid this compound

TemperatureTime (days)Purity (%)Appearance
25°C099.8White powder
25°C3099.7White powder
40°C3098.5White powder
60°C3092.1Slight yellowing

Note: This is example data. Researchers should generate their own data under their specific experimental conditions.

Visualizations

Experimental_Workflow_for_Carbocromen_Stability_Testing cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to base Base Hydrolysis prep->base Expose to oxidation Oxidation prep->oxidation Expose to thermal Thermal Stress prep->thermal Expose to photo Photostability prep->photo Expose to sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic_for_Inconsistent_Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results degradation Compound Degradation? start->degradation precipitation Precipitation in Stock? start->precipitation pipetting Pipetting Error? start->pipetting check_stability Verify Solution Stability (pH, Temp, Light) degradation->check_stability If yes check_solubility Check Solubility & Adjust Concentration/Solvent precipitation->check_solubility If yes review_protocol Review Pipetting Technique & Calibration pipetting->review_protocol If yes end Consistent Results check_stability->end Implement Controls check_solubility->end review_protocol->end

References

Technical Support Center: Strategies to Enhance the Bioavailability of Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to enhance the oral bioavailability of Carbocromen in animal studies.

Frequently Asked Questions (FAQs)

Q1: Our this compound formulation is exhibiting poor dissolution in aqueous media. What are the initial steps to address this?

A1: Poor aqueous dissolution is a common challenge for lipophilic compounds like this compound, as significant energy is needed to overcome the crystal lattice energy and solvate the molecule.[1] Initial strategies should focus on increasing the drug's surface area and improving its interaction with the dissolution medium.[1][2]

  • Particle Size Reduction : Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1] Techniques such as micronization and nanomilling are effective first steps.[1][2]

  • Use of Surfactants : Incorporating pharmaceutically acceptable surfactants can improve the wettability of the hydrophobic this compound particles, facilitating their dissolution.[1]

  • pH Modification : If this compound possesses ionizable groups, adjusting the pH of the dissolution medium to favor the ionized form can significantly increase its solubility.[1]

Q2: We have tried micronization, but the oral bioavailability of this compound in our rat model is still suboptimal. What advanced formulation strategies can we explore?

A2: While micronization enhances the dissolution rate, it may not be sufficient if the solubility of this compound is the primary limiting factor.[1] More advanced formulation strategies are necessary to significantly improve bioavailability.[3]

  • Amorphous Solid Dispersions (ASDs) : Dispersing this compound in a hydrophilic polymer matrix at a molecular level creates an amorphous form.[1][2][3] This non-crystalline state has a higher apparent solubility and dissolution rate compared to the crystalline form.[1][3]

  • Lipid-Based Drug Delivery Systems (LBDDS) : Formulating this compound in a system containing lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[1][3][4] These systems can also enhance absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[3][5]

  • Complexation with Cyclodextrins : Cyclodextrins can encapsulate poorly soluble drugs like this compound, forming inclusion complexes that have markedly improved aqueous solubility and stability.[2]

  • Nanoformulations : Reducing particle size to the nanometer range (e.g., nanoparticles, nanoemulsions, solid lipid nanoparticles) dramatically increases the surface area, which can accelerate dissolution and enhance cellular uptake.[3][6]

Q3: We are observing high inter-animal variability in plasma concentrations. What are the potential causes and how can we minimize this?

A3: High variability is a common issue in animal studies and can obscure the true pharmacokinetic profile of a compound.

  • Food Effects : The presence or absence of food can significantly alter the gastrointestinal environment (pH, motility, bile secretion) and affect drug dissolution and absorption.

    • Solution : Ensure a consistent fasting period for all animals before dosing.[7] If fasting is not appropriate for the study, provide a standardized diet to all animals to ensure consistency.[7]

  • Inconsistent Dosing Technique : Inaccurate oral gavage can lead to variable dosing.

    • Solution : Use appropriate-sized gavage needles and ensure the full dose is delivered directly to the stomach. Weigh animals immediately before dosing to calculate the precise volume required.

  • Formulation Instability : If the formulation is a suspension or emulsion, it may not be uniform, leading to inconsistent dosing.

    • Solution : Ensure the formulation is homogenous before each administration. Vortex or sonicate suspensions as needed to ensure uniform particle distribution.

Troubleshooting Guides

Issue 1: Low or Undetectable Plasma Concentrations After Oral Dosing

Low systemic exposure is a primary indicator of poor bioavailability. A systematic approach is needed to identify the root cause.

G start Low/Undetectable Plasma Concentrations Detected solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Membrane Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (Liver Microsomes/Hepatocytes) start->metabolism sol_issue Poor Solubility (Dissolution-Limited) solubility->sol_issue perm_issue Poor Permeability (Permeation-Limited) permeability->perm_issue met_issue High Metabolism (First-Pass Effect) metabolism->met_issue sol_solution Implement Formulation Strategies: - Amorphous Solid Dispersions - Lipid-Based Systems (LBDDS) - Nanoformulations sol_issue->sol_solution If Yes perm_solution Co-administer Permeation Enhancers (Preclinical) OR Re-evaluate compound structure perm_issue->perm_solution If Yes met_solution Co-administer Metabolic Inhibitors (for mechanistic insight) OR Prodrug Approach met_issue->met_solution If Yes

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: Formulation Strategy Selection

Choosing the right bioavailability enhancement strategy depends on the specific properties of this compound.

StrategyMechanism of ActionAdvantagesDisadvantages
Amorphous Solid Dispersions (ASDs) Increases apparent solubility and dissolution rate by preventing drug crystallization.[1][3]Significant solubility enhancement; well-established technology.Potential for recrystallization during storage, which would negate the benefit.
Lipid-Based Systems (LBDDS/SEDDS) Solubilizes the drug in the GI tract and can facilitate lymphatic transport.[1][5][8]Improves solubility and can bypass first-pass metabolism; suitable for highly lipophilic drugs.[5]Complex formulations; potential for GI side effects with high surfactant levels.
Nanoformulations (e.g., SLNs, NLCs) Increases surface area for dissolution; can improve cellular uptake and targeting.[3][6]High drug loading potential; can offer controlled release.[6]Manufacturing can be complex and costly; potential for particle aggregation.[2]
Cyclodextrin (B1172386) Complexation Encapsulates the drug molecule, forming a water-soluble inclusion complex.[2]Effective for a wide range of compounds; can also improve drug stability.[2]Limited to molecules that fit within the cyclodextrin cavity; can be expensive.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To determine the rate and extent of this compound release from a formulation in a simulated gastrointestinal fluid.[1]

Methodology:

  • Medium Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Deaerate the medium and place it in the dissolution vessel, maintained at 37 ± 0.5 °C.[1]

  • Apparatus Setup: Use a USP Apparatus II (Paddle) set to a specified rotation speed (e.g., 75 RPM).

  • Sample Introduction: Place the this compound formulation (e.g., capsule, tablet, or suspension) into the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling & Analysis Phase cluster_calc Calculation Phase animal_prep Acclimatize & Fast Rats (Overnight) po_admin Administer Oral Formulation (PO Group) via Gavage animal_prep->po_admin form_prep Prepare this compound Formulation (Oral) and IV Solution form_prep->po_admin iv_admin Administer IV Solution (IV Group) via Tail Vein form_prep->iv_admin blood Collect Blood Samples at Predetermined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) po_admin->blood iv_admin->blood plasma Process Blood to Obtain Plasma Samples blood->plasma analysis Analyze Plasma Concentration (LC-MS/MS) plasma->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_params bioavailability Calculate Absolute Bioavailability F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 pk_params->bioavailability

Caption: Workflow for a typical preclinical pharmacokinetic study.

Methodology:

  • Animal Handling: Use male Sprague-Dawley or Wistar rats. Fast the animals overnight (with free access to water) prior to dosing. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation orally via gavage at the target dose.[1]

    • Intravenous (IV) Group: For determining absolute bioavailability, administer a solubilized form of this compound via the tail vein.[1][2]

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[1]

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., heparin). Centrifuge the samples to separate the plasma.[2][9] Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[9][10]

  • Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.[11] Absolute bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Protocol 3: Plasma Sample Bioanalysis using LC-MS/MS

Objective: To accurately quantify this compound concentrations in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[12]

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.[12]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor > product ion transitions for this compound and the internal standard must be optimized.

  • Quantification: Generate a calibration curve using standard samples of known this compound concentrations in blank plasma. Quantify the unknown samples by interpolating from this curve. The lower limit of quantitation (LLOQ) should be sufficient to measure the lowest expected concentrations.[10]

Visualizing Mechanisms: Lipid-Based Delivery

Lipid-based formulations enhance bioavailability through several mechanisms, primarily by improving solubility and promoting absorption into the lymphatic system.

G cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation admin Oral Administration of This compound in LBDDS dispersion Dispersion into Emulsion Droplets admin->dispersion lipolysis Lipolysis by Pancreatic Lipase (Formation of Mixed Micelles) dispersion->lipolysis absorption Absorption by Enterocytes lipolysis->absorption chylomicrons Re-esterification into Triglycerides & Assembly into Chylomicrons absorption->chylomicrons lymph Secretion into Lymphatic System chylomicrons->lymph systemic Entry into Systemic Circulation via Thoracic Duct lymph->systemic portal_vein Portal Vein (First-Pass Metabolism) lymph->portal_vein Bypassed

References

Interpreting conflicting data from Carbocromen experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbocromen. It addresses potential conflicts in experimental data and provides detailed experimental protocols and visualizations of key signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing variable effects of this compound on coronary blood flow. In some experiments, it increases perfusion as expected, but in others, particularly in models of myocardial ischemia, the effect is less pronounced or even appears to be detrimental. What could be causing this discrepancy?

A1: This is a critical and nuanced observation often attributed to the "coronary steal" phenomenon. Here’s a breakdown of the potential causes and troubleshooting steps:

  • Coronary Steal Phenomenon: this compound, a potent coronary vasodilator, can dilate healthy coronary arteries to a greater extent than stenotic (narrowed) arteries. This can lead to a redirection of blood flow away from the ischemic (collateral-dependent) myocardium towards the well-perfused areas, paradoxically worsening ischemia in the region of interest.[1]

  • Experimental Model: The presence and severity of coronary stenosis in your experimental model are crucial factors. The coronary steal phenomenon is more likely to be observed in models with significant pre-existing coronary artery disease.

  • Troubleshooting:

    • Assess Baseline Coronary Anatomy: Ensure you have a thorough understanding of the coronary anatomy and the extent of any stenosis in your model before administering this compound.

    • Regional Flow Measurement: Employ techniques that allow for the measurement of regional myocardial blood flow to differentiate between perfusion in healthy and ischemic zones.

    • Dose-Response Analysis: Perform a careful dose-response study. High doses of this compound are more likely to induce a significant coronary steal effect.

Q2: There appears to be conflicting information regarding this compound's primary mechanism of action. Is it a phosphodiesterase (PDE) inhibitor or a calcium channel blocker?

A2: The vasodilatory effects of this compound are thought to be multifactorial, with evidence supporting both phosphodiesterase inhibition and calcium channel modulation. The observed primary effect can depend on the experimental conditions.

  • Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit PDE, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This results in smooth muscle relaxation and vasodilation.

  • Calcium Channel Modulation: Some studies suggest that this compound may inhibit calcium influx into vascular smooth muscle cells, which would also contribute to vasodilation.[2] However, other research indicates it may antagonize the effects of calcium channel blockers, suggesting a more complex interaction with "slow membrane currents" rather than direct channel blockade.[3]

  • Troubleshooting:

    • Measure Cyclic Nucleotides: To investigate the PDE inhibitory effects, measure intracellular cAMP and cGMP levels in your experimental preparation following this compound administration.

    • Assess Calcium Influx: To explore the role of calcium channels, utilize calcium imaging techniques or electrophysiological methods to measure changes in intracellular calcium concentration or calcium currents in response to this compound.

    • Use Specific Antagonists: Employ specific antagonists for PDE isoforms or calcium channels to dissect the contribution of each pathway to the observed effects of this compound.

Q3: We are seeing inconsistent results in our platelet aggregation assays with this compound. What could be the reason?

A3: this compound's antiplatelet effects are generally considered to be secondary to its primary vasodilatory action and may be more subtle than those of dedicated antiplatelet drugs.

  • Mechanism: The anti-aggregatory effects are likely linked to the increase in cAMP within platelets, a consequence of PDE inhibition.[4] Increased cAMP levels inhibit platelet activation and aggregation.

  • Variability in Response: The response of platelets to antiplatelet agents can be highly variable between individuals and experimental models.[5]

  • Troubleshooting:

    • Control for Agonists: Ensure the concentration and type of platelet agonist used in your aggregation assays are consistent and appropriate.

    • Assess Platelet Function: Use a panel of platelet function tests to get a comprehensive picture of this compound's effects, rather than relying on a single assay.

    • Consider Drug Interactions: Be aware of potential interactions if other vasoactive or antiplatelet agents are present in your experimental system.[2]

Data Summary Tables

Table 1: Comparative Effects of this compound on Coronary Hemodynamics

ParameterThis compound EffectComparator (e.g., Dipyridamole)Key Considerations
Coronary Blood Flow Significant IncreaseSimilar IncreasePotential for "coronary steal" in stenotic arteries.
Myocardial Oxygen Consumption No significant change or decreaseMay increaseThis compound appears to be a more specific coronary vasodilator.
Systemic Hemodynamics Minimal effect at therapeutic dosesCan cause hypotension and tachycardiaThis compound exhibits greater selectivity for the coronary circulation.

Table 2: Summary of Mechanistic Data for this compound

MechanismSupporting EvidenceConflicting/Nuanced Evidence
Phosphodiesterase (PDE) Inhibition Increased intracellular cAMP levels observed.The specific PDE isoforms targeted by this compound are not fully characterized.
Calcium Channel Modulation Inhibition of calcium influx suggested as a contributor to vasodilation.Some studies suggest antagonism of calcium channel blockers, indicating a complex interaction rather than direct blockade.[3]
Antiplatelet Aggregation Linked to increased platelet cAMP.Effects may be less potent and more variable compared to dedicated antiplatelet agents.

Detailed Experimental Protocols

Protocol 1: Measurement of Coronary Sinus Blood Flow by Continuous Thermodilution

This protocol is adapted from the method described by Ganz et al. (1971).[6][7][8]

Objective: To measure coronary sinus blood flow to assess the effect of this compound on myocardial perfusion.

Materials:

  • Thermodilution catheter with a thermistor at the tip.

  • Infusion pump.

  • 5% dextrose solution at room temperature.

  • Recording system for temperature and flow calculations.

  • Appropriate animal model or human subject setup.

Procedure:

  • Catheter Placement: Under fluoroscopic guidance, introduce the thermodilution catheter into the coronary sinus. The optimal position is in the great cardiac vein, with the thermistor positioned to ensure good mixing of the injectate with the coronary sinus blood.

  • Baseline Measurement:

    • Record the baseline blood temperature from the thermistor.

    • Begin a continuous infusion of 5% dextrose at a constant rate (e.g., 35 ml/min) for a period of approximately 20-30 seconds.

    • The recording system will detect the change in temperature as the cooler dextrose solution mixes with the blood.

    • The system's software will calculate the coronary sinus blood flow based on the temperature change and infusion rate.

    • Perform at least three baseline measurements to ensure a stable baseline.

  • This compound Administration: Administer this compound according to your experimental design (e.g., intravenous infusion at a specific dose).

  • Post-Drug Measurement:

    • After the desired time for this compound to take effect, repeat the thermodilution measurements as described in step 2.

    • Acquire multiple measurements to assess the peak effect and duration of action.

  • Data Analysis:

    • Compare the coronary sinus blood flow measurements before and after this compound administration.

    • Express the change in flow as a percentage of the baseline.

Troubleshooting:

  • Signal Instability: May be due to catheter movement. Ensure the catheter is securely positioned. Respiration can also cause fluctuations; measurements should ideally be taken at the same point in the respiratory cycle.[9]

  • Inaccurate Readings: Can result from incomplete mixing of the injectate. Reposition the catheter to ensure the thermistor is in the main flow of the coronary sinus. Reflux from the right atrium can also be a source of error.[10]

  • Catheter-Induced Spasm: Handle the catheter with care to avoid inducing coronary artery spasm, which would confound the results.

Protocol 2: Assessment of Myocardial Oxygen Consumption

Objective: To determine the effect of this compound on the balance of myocardial oxygen supply and demand.

Materials:

  • Arterial and coronary sinus catheters for blood sampling.

  • Blood gas analyzer.

  • Method for measuring coronary blood flow (e.g., continuous thermodilution as described above).

  • Appropriate animal model.

Procedure:

  • Catheterization: Place catheters in a systemic artery (e.g., femoral artery) and the coronary sinus to allow for simultaneous blood sampling.

  • Baseline Sampling:

    • Draw paired blood samples from the arterial and coronary sinus catheters.

    • Immediately analyze the samples for oxygen content (or partial pressure of oxygen and hemoglobin concentration to calculate content).

    • Simultaneously, measure coronary blood flow (CBF) using an appropriate method.

  • This compound Administration: Administer this compound as per your experimental protocol.

  • Post-Drug Sampling: At the desired time points after this compound administration, repeat the paired arterial and coronary sinus blood sampling and CBF measurement.

  • Calculation of Myocardial Oxygen Consumption (MVO2):

    • Calculate the arteriovenous oxygen difference (AVO2 difference) by subtracting the coronary sinus oxygen content from the arterial oxygen content.

    • Calculate MVO2 using the Fick principle: MVO2 = CBF × AVO2 difference

  • Data Analysis: Compare the MVO2 values before and after this compound administration.

Troubleshooting:

  • Sampling Errors: Ensure that blood samples are drawn slowly and steadily to avoid contamination with blood from other cardiac chambers.

  • Timing: The blood samples and CBF measurement must be taken as close in time as possible to ensure an accurate calculation of MVO2.

  • Hemodynamic Stability: MVO2 is influenced by heart rate, blood pressure, and contractility. Monitor and control these variables to isolate the direct effects of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Carbocromen_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor Receptor (Target Unknown) This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Ca_Channel L-type Calcium Channel This compound->Ca_Channel Modulation (Inhibition?) cAMP cAMP PDE->cAMP Degrades AC Adenylyl Cyclase AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Ca_Influx->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Proposed signaling pathway of this compound leading to vasodilation.

Experimental_Workflow_CBF start Start: Experimental Setup (Animal Model/Human Subject) catheter_placement Catheter Placement (Coronary Sinus) start->catheter_placement baseline_measurement Baseline Coronary Blood Flow Measurement (Continuous Thermodilution) catheter_placement->baseline_measurement drug_admin This compound Administration baseline_measurement->drug_admin post_drug_measurement Post-Drug Coronary Blood Flow Measurement drug_admin->post_drug_measurement data_analysis Data Analysis (Compare Pre- and Post-Drug Flow) post_drug_measurement->data_analysis end End: Assess Vasodilatory Effect data_analysis->end

Caption: Experimental workflow for measuring coronary blood flow with this compound.

Logical_Relationship_Coronary_Steal This compound This compound (Vasodilator) Healthy_Artery Healthy Coronary Artery This compound->Healthy_Artery Stenotic_Artery Stenotic Coronary Artery This compound->Stenotic_Artery Vasodilation_Healthy Significant Vasodilation Healthy_Artery->Vasodilation_Healthy Vasodilation_Stenotic Limited Vasodilation Stenotic_Artery->Vasodilation_Stenotic Blood_Flow_Healthy Increased Blood Flow Vasodilation_Healthy->Blood_Flow_Healthy Blood_Flow_Stenotic Decreased Blood Flow (Coronary Steal) Vasodilation_Stenotic->Blood_Flow_Stenotic Blood_Flow_Healthy->Blood_Flow_Stenotic Redirects flow away from

Caption: Logical relationship illustrating the coronary steal phenomenon.

References

Technical Support Center: Method Validation for Novel Carbocromen Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for novel Carbocromen detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to evaluate during the validation of a novel analytical method for this compound?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for an assay intended for the quantification of a drug substance like this compound include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by assessing the recovery of a known amount of analyte spiked into a placebo matrix.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[1]

Q2: My HPLC chromatogram for this compound shows peak tailing. What are the potential causes and solutions?

A2: Peak tailing in HPLC is a common issue that can affect the accuracy and precision of quantification. Potential causes and their solutions include:

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with basic functional groups on this compound, leading to tailing.

    • Solution: Use a highly deactivated, end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4 or > 8, depending on the column). Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can disrupt the sample band.

    • Solution: Use a guard column to protect the analytical column.[4] If a void is suspected, the column may need to be replaced. Reverse flushing the column (if permitted by the manufacturer) may help remove contaminants.

  • Inappropriate Mobile Phase: A mobile phase that is too weak or incompatible with the sample solvent can cause peak distortion.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. Optimize the mobile phase composition for better peak shape.

Q3: I am observing a drifting baseline in my UV-Vis spectrophotometric assay for this compound. What could be the cause?

A3: A drifting baseline in spectrophotometry can lead to inaccurate measurements. Common causes include:

  • Instrument Warm-up: The spectrophotometer's lamp and detector require a stabilization period.

    • Solution: Allow the instrument to warm up for the manufacturer-recommended time (typically 15-30 minutes) before taking any measurements.[5]

  • Contaminated or Mismatched Cuvettes: Residue or scratches on the cuvette walls can interfere with the light path. Using different cuvettes for the blank and sample that are not optically matched can also cause a drift.

    • Solution: Thoroughly clean cuvettes with an appropriate solvent. Use a matched pair of cuvettes for blank and sample measurements.

  • Mobile Phase/Solvent Issues (for flow-through systems): In-line spectrophotometers connected to an HPLC can experience baseline drift due to changes in the mobile phase composition, temperature fluctuations, or the presence of air bubbles.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Purge the system to remove any air bubbles.

  • Sample Instability: this compound may be degrading in the chosen solvent over the analysis time.

    • Solution: Assess the stability of this compound in the analytical solvent over time. Prepare fresh solutions if instability is observed.

Troubleshooting Guides

HPLC Method Validation
Problem Potential Cause Troubleshooting Steps
Irreproducible Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's proportioning valves.
Temperature variations.Use a column oven to maintain a constant temperature.[4]
Column degradation.Check the column's performance with a standard. If performance has deteriorated, replace the column.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent.
Carryover from a previous injection.Implement a needle wash step in the injection sequence. Inject a blank solvent to check for carryover.
Low Signal Intensity Incorrect wavelength setting on the detector.Verify the UV detector is set to the absorbance maximum (λmax) of this compound.
Sample degradation.Prepare fresh samples and standards.
Leaks in the system.Inspect all fittings and connections for any signs of leakage.
UV-Vis Spectrophotometric Method Validation
Problem Potential Cause Troubleshooting Steps
Non-linear Calibration Curve Sample concentration is outside the linear range of the instrument.Prepare a wider range of standard concentrations to determine the linear range. Dilute samples to fall within this range.
Chemical interferences or reactions in the sample.Investigate potential interactions between this compound and matrix components.
Inaccurate Results (Poor Recovery) Incorrect preparation of standard or sample solutions.Double-check all calculations and dilutions. Use calibrated volumetric glassware and analytical balances.
Matrix effects.Prepare standards in a matrix that matches the sample matrix as closely as possible.
pH-dependent absorbance.Buffer the solutions to a constant pH to ensure consistent absorbance.
High Background Absorbance Contaminated solvent or reagents.Use high-purity solvents and reagents.
Improperly cleaned cuvettes.Thoroughly clean cuvettes before each use.
Scattering due to particulate matter.Filter samples to remove any suspended particles.

Experimental Protocols

The following are example protocols for key method validation experiments for a hypothetical novel HPLC-UV assay for this compound. These should be adapted based on the specific characteristics of the developed method.

Specificity
  • Objective: To demonstrate that the analytical method is not affected by the presence of excipients, impurities, or degradation products.

  • Procedure:

    • Prepare a solution of this compound standard.

    • Prepare a placebo solution containing all formulation excipients without this compound.

    • Prepare a spiked sample by adding a known amount of this compound to the placebo solution.

    • Subject a this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Analyze all solutions by the proposed HPLC method.

  • Acceptance Criteria:

    • The chromatogram of the placebo should show no interfering peaks at the retention time of this compound.

    • The peak for this compound in the spiked sample should be well-resolved from any excipient peaks.

    • The this compound peak should be resolved from all degradation product peaks in the stressed samples.

Linearity
  • Objective: To establish the linear relationship between the concentration of this compound and the analytical signal.

  • Procedure:

    • Prepare a stock solution of this compound standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the corresponding concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should confirm a linear relationship.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo formulation.

    • Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples using the proposed method.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

    • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay):

      • Prepare six independent samples of this compound at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The RSD for the repeatability and intermediate precision results should be ≤ 2.0%.

Data Presentation

Table 1: Summary of Linearity Data for this compound Assay

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
5.01254300.8
10.02510500.5
15.03768900.6
20.05021200.4
25.06285400.7
Linear Regression y = 25120x + 350
Correlation Coefficient (r²) 0.9998

Table 2: Summary of Accuracy (Recovery) Data for this compound Assay

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery%RSD
80%12.011.8598.80.9
100%15.015.08100.50.6
120%18.018.22101.20.8

Visualizations

experimental_workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev Assay Development (HPLC/UV-Vis) spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec rob Robustness prec->rob routine QC Testing rob->routine

Caption: Workflow for analytical method validation.

signaling_pathway This compound This compound l_type_channel L-type Voltage-Gated Ca²⁺ Channel This compound->l_type_channel Inhibits ca_influx ↓ Ca²⁺ Influx l_type_channel->ca_influx ca_calmodulin ↓ Ca²⁺-Calmodulin Complex Formation ca_influx->ca_calmodulin mlck ↓ Myosin Light Chain Kinase (MLCK) Activation ca_calmodulin->mlck myosin_p ↓ Myosin Light Chain Phosphorylation mlck->myosin_p vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) myosin_p->vasodilation

Caption: this compound's signaling pathway in vasodilation.

References

Validation & Comparative

A Comparative Analysis of Carbocromen and Dipyridamole on Coronary Dilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the coronary dilatory effects of carbocromen and dipyridamole (B1670753), supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two vasodilator agents.

At a Glance: Key Hemodynamic and Myocardial Effects

The following table summarizes the key quantitative effects of intravenously administered this compound and dipyridamole on coronary and systemic hemodynamics.

ParameterThis compoundDipyridamoleReference
Coronary Blood Flow Significant increase; comparable to dipyridamole. From 82 ± 23 to 337 ± 68 ml·100g⁻¹·min⁻¹Significant increase; comparable to this compound. From 78 ± 9 to 301 ± 61 ml·100g⁻¹·min⁻¹[1]
Coronary Vascular Resistance Significant decrease; minimal resistance of 0.24 ± 0.04 mmHg·ml⁻¹·100g·minSignificant decrease; minimal resistance of 0.23 ± 0.04 mmHg·ml⁻¹·100g·min[1]
Myocardial Oxygen Consumption No significant changeSignificant increase by 46% (P < 0.001)[1]
Heart Rate No significant changeIncrease from 73 to 94 beats·min⁻¹ (P < 0.005)[1]
Mean Aortic Pressure No significant changeDecrease from 89 to 78 mmHg (P < 0.001)[1]

Mechanisms of Action: A Tale of Two Pathways

This compound and dipyridamole induce coronary vasodilation through distinct molecular mechanisms. Dipyridamole's actions are primarily centered on modulating adenosine (B11128) and cyclic nucleotide signaling, while this compound is suggested to influence calcium influx in vascular smooth muscle cells.

Dipyridamole's Dual Inhibition Pathway

Dipyridamole exerts its vasodilatory and antiplatelet effects through two primary mechanisms: the inhibition of adenosine reuptake and the inhibition of phosphodiesterase (PDE) enzymes.[2][3][4][5] By blocking the cellular reuptake of adenosine, dipyridamole increases the extracellular concentration of this nucleoside, which then activates A2A receptors on vascular smooth muscle cells, leading to vasodilation.[4] Concurrently, dipyridamole inhibits PDE enzymes, particularly PDE3 and PDE5, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][6][7] The resulting accumulation of intracellular cAMP and cGMP activates protein kinases (PKA and PKG), which in turn leads to the relaxation of vascular smooth muscle and inhibition of platelet aggregation.[2][7]

Dipyridamole_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates Adenosine_Transporter Adenosine Transporter Adenosine->Adenosine_Transporter Uptake cAMP cAMP A2A_Receptor->cAMP Dipyridamole Dipyridamole Dipyridamole->Adenosine_Transporter Inhibits PDE Phosphodiesterase (PDE3, PDE5) Dipyridamole->PDE Inhibits PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition PKG->Vasodilation PKG->Platelet_Inhibition

Dipyridamole's dual mechanism of action.
This compound's Vasodilatory Pathway

This compound is a potent coronary vasodilator, though its precise intracellular signaling pathway is less definitively characterized than that of dipyridamole.[6] It is understood to relax the smooth muscle cells within blood vessels, leading to vasodilation and improved blood flow.[8] This effect is thought to be primarily mediated through the inhibition of calcium influx into these smooth muscle cells, which is a critical step for muscle contraction.[8] By reducing the entry of calcium, this compound diminishes the contractile force of the vascular smooth muscle, resulting in relaxation and dilation of the coronary arteries.[8] This action helps to decrease vascular resistance and improve oxygen delivery to the heart muscle.[8]

Carbocromen_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ Ca_Channel Calcium Channel Ca2_ext->Ca_Channel Influx Ca2_int Intracellular Ca²⁺ Ca_Channel->Ca2_int This compound This compound This compound->Ca_Channel Inhibits Contraction Smooth Muscle Contraction Ca2_int->Contraction Leads to Vasodilation Coronary Vasodilation Contraction->Vasodilation Opposes

Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the coronary dilatory effects of this compound and dipyridamole.

In Vivo Coronary Blood Flow Measurement in Animal Models (e.g., Conscious Dogs)

This protocol is designed to measure the effects of pharmacological agents on coronary blood flow in a conscious, chronically instrumented large animal model.

  • Animal Preparation and Instrumentation:

    • Mongrel dogs are premedicated and anesthetized.

    • Under sterile surgical conditions, a left thoracotomy is performed.

    • An electromagnetic or Doppler flow probe is placed around the left circumflex coronary artery to measure coronary blood flow.

    • Fluid-filled catheters are implanted in the aorta and left ventricle to measure blood pressure.

    • All wires and catheters are tunneled subcutaneously and exteriorized.

    • Animals are allowed a recovery period of at least one week.

  • Drug Administration and Data Acquisition:

    • On the day of the experiment, the conscious and resting dog is placed in a quiet environment.

    • Baseline hemodynamic parameters, including coronary blood flow, aortic pressure, and heart rate, are continuously recorded.

    • This compound or dipyridamole is administered intravenously, typically as a continuous infusion at a specified dose and duration (e.g., this compound: 0.125 mg·kg⁻¹·min⁻¹ for 40 min; dipyridamole: 0.05 mg·kg⁻¹·min⁻¹ for 10 min).[1]

    • Hemodynamic parameters are continuously monitored and recorded throughout the infusion and for a designated post-infusion period.

InVivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment Anesthesia Anesthesia Surgery Thoracotomy & Instrumentation (Flow Probe, Catheters) Anesthesia->Surgery Recovery Recovery Period Surgery->Recovery Baseline Record Baseline Hemodynamics Infusion Intravenous Infusion (this compound or Dipyridamole) Baseline->Infusion Recording Continuous Data Recording Infusion->Recording Analysis Data Analysis Recording->Analysis

Workflow for in vivo coronary blood flow studies.
Ex Vivo Isolated Heart Perfusion (Langendorff Preparation)

The Langendorff preparation allows for the study of drug effects on the coronary vasculature and cardiac function in an isolated heart, free from systemic influences.

  • Heart Excision and Mounting:

    • The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold, oxygenated Krebs-Henseleit buffer.

    • The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion and Data Measurement:

    • The heart is perfused in a retrograde manner via the aorta with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This perfusion maintains the viability of the heart and allows for the delivery of drugs to the coronary circulation.

    • A pressure transducer connected to a balloon inserted into the left ventricle can be used to measure left ventricular developed pressure and heart rate.

    • Coronary flow is measured by collecting the effluent from the pulmonary artery.

    • After a stabilization period, this compound or dipyridamole is introduced into the perfusate at various concentrations.

    • Changes in coronary flow, heart rate, and contractile function are recorded.

In Vitro Isolated Coronary Artery Reactivity

This technique assesses the direct effect of drugs on the contractility of isolated coronary artery segments.

  • Vessel Isolation and Mounting:

    • Coronary arteries are carefully dissected from an animal heart.

    • Small rings (2-4 mm in length) of the artery are mounted on a wire myograph in a bath containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Contractility and Relaxation Studies:

    • The arterial rings are allowed to equilibrate under a resting tension.

    • The viability of the vessels is tested by inducing contraction with a substance like potassium chloride.

    • The rings are then pre-contracted with a vasoconstrictor (e.g., endothelin-1).

    • Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or dipyridamole to the bath and measuring the degree of relaxation.

Concluding Remarks

Both this compound and dipyridamole are effective coronary vasodilators, though they achieve this through different pharmacological pathways. Dipyridamole's well-characterized dual mechanism of adenosine reuptake and phosphodiesterase inhibition provides a broad spectrum of action that also includes antiplatelet effects. This compound appears to be a more selective coronary vasodilator with the advantage of having minimal effects on systemic hemodynamics and myocardial oxygen consumption. The choice between these agents in a research or clinical context would depend on the desired pharmacological profile and the specific application. For instance, in diagnostic procedures to assess coronary dilatory capacity, this compound's lack of systemic effects and influence on myocardial oxygen demand may be advantageous.[1] Conversely, dipyridamole's antiplatelet properties make it a valuable agent in the prevention of thromboembolic events.[2] Further research into the precise molecular targets of this compound will provide a more complete understanding of its therapeutic potential.

References

A Comparative Analysis of Carbocromen and Other Phosphodiesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carbocromen and other phosphodiesterase (PDE) inhibitors, supported by available experimental data. This analysis delves into their mechanisms of action, therapeutic applications, and relative performance, offering a comprehensive resource for cardiovascular and pharmacological research.

Phosphodiesterase enzymes are crucial regulators of intracellular signaling pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By catalyzing the hydrolysis of these second messengers, PDEs control a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. The inhibition of these enzymes, therefore, presents a valuable therapeutic strategy for various cardiovascular and other disorders.

This guide focuses on this compound, a coronary vasodilator, and compares its characteristics with other well-established PDE inhibitors. While quantitative data on this compound's specific inhibitory activity against different PDE isoenzymes is limited in publicly available literature, this guide synthesizes the existing knowledge on its mechanism and clinical effects, juxtaposing it with the well-defined profiles of other PDE inhibitors.

Mechanism of Action: A Comparative Overview

Phosphodiesterase inhibitors are broadly classified based on their selectivity for different PDE isoenzyme families. There are 11 known families of PDEs, each with distinct substrate specificities (cAMP, cGMP, or both) and tissue distribution. This diversity allows for the development of targeted therapies with specific physiological effects.

This compound , also known as Chromonar, has been identified as a phosphodiesterase inhibitor. Its therapeutic effects, particularly in the context of coronary artery disease, are attributed to its ability to increase intracellular cAMP levels in the heart.[1] This leads to vasodilation and improved coronary blood flow.[2] While the precise selectivity profile of this compound across the full spectrum of PDE isoenzymes is not extensively documented with specific IC50 values, its action is primarily associated with cAMP-mediated pathways. Some literature also points to a mechanism involving the inhibition of calcium influx in smooth muscle cells, contributing to its vasodilatory effect.[3]

In contrast, other PDE inhibitors have been extensively characterized for their selectivity and potency against various PDE isoenzymes. This allows for a more precise understanding of their therapeutic applications and potential side effects.

dot

cluster_camp cAMP Signaling Pathway cluster_cgmp cGMP Signaling Pathway ATP ATP AC Adenylyl Cyclase ATP->AC activates cAMP cAMP AC->cAMP produces PDEs (cAMP-specific) PDE3, PDE4, PDE7, PDE8 cAMP->PDEs (cAMP-specific) hydrolyzed by PKA Protein Kinase A cAMP->PKA activates AMP AMP PDEs (cAMP-specific)->AMP Cellular Response (cAMP) e.g., Smooth Muscle Relaxation, Decreased Platelet Aggregation, Increased Cardiac Contractility PKA->Cellular Response (cAMP) GTP GTP sGC Soluble Guanylyl Cyclase GTP->sGC activates cGMP cGMP sGC->cGMP produces PDEs (cGMP-specific) PDE5, PDE6, PDE9 cGMP->PDEs (cGMP-specific) hydrolyzed by PKG Protein Kinase G cGMP->PKG activates GMP GMP PDEs (cGMP-specific)->GMP Cellular Response (cGMP) e.g., Vasodilation PKG->Cellular Response (cGMP) This compound This compound This compound->PDEs (cAMP-specific) Inhibits Other PDE Inhibitors e.g., Sildenafil, Cilostazol, Dipyridamole Other PDE Inhibitors->PDEs (cAMP-specific) Inhibits (e.g., Cilostazol, Dipyridamole) Other PDE Inhibitors->PDEs (cGMP-specific) Inhibits (e.g., Sildenafil)

Figure 1. Simplified Signaling Pathways of cAMP and cGMP

Quantitative Comparison of PDE Inhibitors

The potency of a PDE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the available IC50 data for several representative PDE inhibitors across different isoenzyme families.

Table 1: IC50 Values (in nM) of Selected PDE Inhibitors

InhibitorPDE1PDE2PDE3PDE4PDE5PDE6PDE11Reference
Sildenafil 2803500>10,00074003.5-4.033163[4]
Vardenafil 1305000>10,00012000.1-0.410-[4]
Tadalafil 14005000>10,000>10,0002.011000-[4]
Cilostazol --50----[5]
Dipyridamole -------*
Roflumilast (B1684550) ---0.8---[6]
Milrinone (B1677136) --350-1200----[7]
This compound N/AN/AN/AN/AN/AN/AN/A-

Note: Dipyridamole is known to inhibit multiple PDEs, but specific IC50 values are not consistently reported in a comparative format. N/A indicates that data is not available in the searched literature.

Therapeutic Applications and Clinical Evidence

The selectivity of PDE inhibitors for different isoenzymes dictates their primary therapeutic applications.

  • This compound: Primarily used in the treatment of chronic stable angina pectoris and for the prophylaxis and treatment of myocardial infarction.[3][8] Clinical trials have shown its superiority to papaverine (B1678415) in eliminating ischemic pain and normalizing ECG changes without significant effects on blood pressure.[8] Some studies suggest a potential for a "coronary steal" phenomenon, where it might have an unfavorable effect on ischemic metabolism.[2]

  • PDE3 Inhibitors (e.g., Cilostazol, Milrinone): Cilostazol is used to treat intermittent claudication due to its antiplatelet and vasodilatory effects.[9] Milrinone is administered intravenously for acute decompensated heart failure to increase cardiac contractility and reduce afterload.[9]

  • PDE4 Inhibitors (e.g., Roflumilast): These are primarily used in the treatment of chronic obstructive pulmonary disease (COPD) due to their anti-inflammatory effects in the airways.[6]

  • PDE5 Inhibitors (e.g., Sildenafil, Tadalafil, Vardenafil): Widely known for the treatment of erectile dysfunction, these drugs are also approved for pulmonary arterial hypertension (PAH) due to their potent vasodilatory effects in the pulmonary vasculature.[4][10]

Table 2: Comparative Profile of this compound and Other PDE Inhibitors

FeatureThis compoundSildenafilCilostazolDipyridamole
Primary PDE Target(s) Primarily affects cAMP pathwaysPDE5PDE3Multiple PDEs
Primary Mechanism PDE inhibition, potential Ca2+ channel blockadeInhibition of cGMP-specific PDE5Inhibition of cAMP-specific PDE3PDE inhibition, adenosine reuptake inhibition
Primary Therapeutic Use Chronic stable angina, myocardial infarctionErectile dysfunction, pulmonary arterial hypertensionIntermittent claudicationStroke prevention (in combination with aspirin)
Effect on cAMP IncreasesIndirectly may be affected by cGMP crosstalkIncreasesIncreases
Effect on cGMP Not well-documentedIncreases-Increases
Key Clinical Finding Superior to papaverine in relieving ischemic pain[8]Effective in erectile dysfunction and PAH[4][10]Improves walking distance in intermittent claudicationReduces risk of stroke

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of comparative drug analysis. Below are detailed methodologies for key experiments cited in the evaluation of phosphodiesterase inhibitors.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against a specific PDE isoenzyme.

dot

cluster_workflow PDE Inhibition Assay Workflow Start Start Prepare Reagents Prepare PDE enzyme, substrate (cAMP or cGMP), and test inhibitor solutions. Start->Prepare Reagents Incubate Incubate enzyme with varying concentrations of the inhibitor. Prepare Reagents->Incubate Add Substrate Initiate the reaction by adding the radiolabeled or fluorescently labeled substrate. Incubate->Add Substrate Stop Reaction Terminate the reaction after a defined incubation period. Add Substrate->Stop Reaction Separate Products Separate the hydrolyzed product (AMP or GMP) from the unhydrolyzed substrate. Stop Reaction->Separate Products Quantify Quantify the amount of product formed (e.g., by scintillation counting or fluorescence). Separate Products->Quantify Calculate IC50 Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Quantify->Calculate IC50 End End Calculate IC50->End

Figure 2. Experimental Workflow for PDE Inhibition Assay

Materials:

  • Purified recombinant human PDE isoenzymes

  • Radiolabeled [3H]-cAMP or [3H]-cGMP

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Snake venom nucleotidase (for radiolabeled assays)

  • Scintillation cocktail and counter

Procedure:

  • Enzyme and Inhibitor Incubation: In a microplate, add the PDE enzyme to the assay buffer containing various concentrations of the test inhibitor. A control with no inhibitor is also prepared.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by boiling the mixture or by adding a stop solution.

  • Product Conversion: For radiolabeled assays, add snake venom nucleotidase to convert the radiolabeled 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separation: Separate the charged, unhydrolyzed substrate from the uncharged, hydrolyzed product using an anion-exchange resin.

  • Quantification: Quantify the amount of radioactivity in the product fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cAMP and cGMP Levels

This protocol describes a common method for quantifying changes in intracellular cyclic nucleotide levels in response to a PDE inhibitor.

Materials:

  • Cell culture (e.g., vascular smooth muscle cells, cardiac myocytes)

  • Test inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Commercially available cAMP or cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Cell Treatment: Culture the cells to the desired confluency and then treat them with the test inhibitor at various concentrations for a specific duration.

  • Cell Lysis: After treatment, lyse the cells using the provided lysis buffer to release the intracellular contents, including cAMP and cGMP.

  • Immunoassay: Perform the EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where the cAMP or cGMP in the cell lysate competes with a fixed amount of labeled cyclic nucleotide for binding to a limited number of antibody binding sites.

  • Signal Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the cyclic nucleotide in the sample.

  • Quantification: Determine the concentration of cAMP or cGMP in the samples by comparing the results to a standard curve generated with known concentrations of the cyclic nucleotide.

dot

Cell Culture Culture cells to desired confluency Inhibitor Treatment Treat cells with PDE inhibitor Cell Culture->Inhibitor Treatment Cell Lysis Lyse cells to release intracellular contents Inhibitor Treatment->Cell Lysis Immunoassay Perform competitive enzyme immunoassay (EIA) Cell Lysis->Immunoassay Signal Detection Measure signal with a microplate reader Immunoassay->Signal Detection Quantification Determine cAMP/cGMP concentration from a standard curve Signal Detection->Quantification

Figure 3. Workflow for Measuring Intracellular cAMP/cGMP

Conclusion

This compound is a coronary vasodilator with a mechanism of action that includes the inhibition of phosphodiesterase, leading to increased intracellular cAMP levels. While it has demonstrated clinical efficacy in treating angina and myocardial infarction, a detailed quantitative comparison of its inhibitory potency against various PDE isoenzymes with other selective inhibitors is limited by the lack of publicly available IC50 data. In contrast, other PDE inhibitors like sildenafil, cilostazol, and roflumilast have well-defined selectivity profiles that directly correlate with their specific therapeutic applications.

For researchers and drug development professionals, this comparative analysis highlights the importance of detailed enzymatic and cellular characterization of PDE inhibitors. Future research focused on elucidating the precise PDE isoenzyme selectivity profile of this compound would be invaluable for a more comprehensive understanding of its pharmacological effects and for identifying potential new therapeutic applications. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which are essential for the rational design and development of novel and more effective phosphodiesterase inhibitors.

References

Validating the Anti-Arrhythmic Effects of Carbocromen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-arrhythmic properties of Carbocromen against other relevant compounds, supported by experimental data from various preclinical and clinical models. The information is intended to offer an objective overview to aid in research and drug development.

Executive Summary

This compound, a coronary vasodilator, has demonstrated notable anti-arrhythmic effects in multiple experimental settings. Its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[1]. This guide synthesizes quantitative data on this compound's efficacy in comparison to other agents like Papaverine and provides context with data from the widely-used anti-arrhythmic drug, Amiodarone (B1667116). Detailed experimental protocols and a visualization of this compound's signaling pathway are also presented to facilitate a deeper understanding of its pharmacological profile.

Comparative Efficacy of Anti-Arrhythmic Agents

The following tables summarize the quantitative data on the anti-arrhythmic effects of this compound and comparator drugs in different experimental models.

Table 1: Efficacy of this compound in an Amitriptyline-Induced Arrhythmia Model (Canine)

Drug AdministrationOnset of Sustained Ventricular Arrhythmia (minutes)Survival Time (minutes)
Amitriptyline (B1667244) (400 µg/kg/min i.v.)29 ± 437 ± 4
Amitriptyline + this compound (4 mg/kg bolus + 80 µg/kg/min i.v.)58 ± 364 ± 3

Data sourced from a study on the cardioprotective effects of this compound in dogs with amitriptyline poisoning[2].

Table 2: Comparison of this compound and Papaverine in Patients with Myocardial Infarction

Treatment Group (n=50 per group)Incidence of Cardiac Rhythm Disturbances
This compound1 case
PapaverineMultiple cases (extrasystolic arrhythmias, paroxysmal fibrillation, disturbances in atrio-ventricular conduction)

This clinical trial highlights a significant reduction in cardiac rhythm disturbances in patients treated with this compound compared to Papaverine post-myocardial infarction[3].

Table 3: Anti-Arrhythmic Effects of Amiodarone in a Canine Myocardial Infarction Model

TreatmentEffect on Inducible ArrhythmiasPlasma Concentration (at week 3)
Amiodarone (chronic oral administration)Suppression of inducible ventricular tachycardia and fibrillation1.9 ± 1.1 µg/ml
PlaceboNo suppressionN/A

Data from a study on the anti-arrhythmic effect of chronic oral amiodarone treatment in dogs with myocardial infarction[4]. This table is provided for contextual comparison of a standard anti-arrhythmic drug in a similar model.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation.

Amitriptyline-Induced Arrhythmia Model in Dogs

Objective: To assess the cardioprotective and anti-arrhythmic effects of this compound against amitriptyline toxicity.

Animal Model: Anesthetized and conscious dogs.

Procedure:

  • Anesthesia (for anesthetized group): Morphine and alpha-chloralose.

  • Arrhythmia Induction: Continuous intravenous infusion of amitriptyline at a rate of 400 µg/kg/min[2].

  • Drug Administration:

    • Control Group: Received only the amitriptyline infusion.

    • Treatment Group: Received a 4 mg/kg intravenous bolus of this compound followed by a continuous infusion of 80 µg/kg/min alongside the amitriptyline infusion[2].

  • Monitoring: Continuous electrocardiogram (ECG) monitoring to record heart rate, PR interval, QT interval, and the onset of ventricular arrhythmias. Hemodynamic parameters such as blood pressure and left ventricular pressure were also monitored[2].

  • Endpoints:

    • Time to onset of sustained ventricular arrhythmia.

    • Survival time of the animals.

Strophanthin-Induced Ventricular Tachycardia in Dogs

Objective: To evaluate the efficacy of this compound in converting chemically-induced ventricular tachycardia to sinus rhythm.

Animal Model: Anesthetized dogs (17 animals).

Procedure:

  • Anesthesia: Details of the anesthetic regimen were not specified in the abstract.

  • Arrhythmia Induction: Ventricular tachycardia was induced by the intravenous infusion of K-strophanthin at a mean dose of 154 µg/kg.

  • Drug Administration: Once ventricular tachycardia was established, this compound was administered intravenously at a dose of 4 mg/kg.

  • Monitoring: Continuous ECG monitoring to observe changes in cardiac rhythm.

  • Endpoints:

    • Conversion of ventricular tachycardia to sinus rhythm, atrial tachycardia, or junctional tachycardia.

    • Time to the onset of the anti-arrhythmic effect.

    • Duration of the anti-arrhythmic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathway for this compound's anti-arrhythmic action and a general experimental workflow for evaluating anti-arrhythmic drugs.

Carbocromen_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP AMP 5'-AMP PDE->AMP ATP ATP AC Adenylyl Cyclase AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation cAMP->AMP Hydrolysis IonChannels Cardiac Ion Channels (e.g., L-type Ca²⁺ channels) PKA->IonChannels Phosphorylation (Modulation of Activity)

Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Arrhythmia Induction cluster_treatment Treatment and Observation cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Dog, Guinea Pig) Anesthesia Administer Anesthesia AnimalModel->Anesthesia Instrumentation Surgical Instrumentation (ECG, BP monitoring) Anesthesia->Instrumentation Induction Induce Arrhythmia (e.g., Strophanthin, Amitriptyline, Coronary Ligation) Instrumentation->Induction Baseline Record Baseline Arrhythmia Induction->Baseline DrugAdmin Administer Test Compound (this compound or Comparator) Baseline->DrugAdmin Monitoring Continuous ECG and Hemodynamic Monitoring DrugAdmin->Monitoring DataCollection Collect Data on Arrhythmia Duration, Frequency, etc. Monitoring->DataCollection Comparison Compare Efficacy vs. Control/Comparator DataCollection->Comparison

General workflow for in vivo anti-arrhythmic studies.

References

Head-to-head comparison of Carbocromen and papaverine in myocardial infarction models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Carbocromen and papaverine (B1678415) in the context of myocardial infarction. The information is compiled from both preclinical animal models and clinical trials to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound and papaverine are both vasodilating agents that have been investigated for their potential therapeutic benefits in myocardial infarction. While both drugs exert influence on the cardiovascular system, their efficacy and safety profiles present notable differences. Clinical evidence suggests that this compound may offer a superior therapeutic advantage over papaverine in the management of myocardial infarction, primarily through a more favorable impact on cardiac rhythm, a reduction in acute cardiovascular insufficiency, and improved survival rates. Preclinical data on this compound in a canine model of myocardial infarction further supports its cardioprotective effects by demonstrating a reduction in infarct size and mortality.

Mechanism of Action

This compound

This compound is recognized as a coronary vasodilator. Its mechanism of action is believed to involve the potentiation of endogenous adenosine (B11128), a key mediator of coronary vasodilation and cardioprotection. By inhibiting adenosine deaminase and adenosine kinase, this compound increases the local concentration of adenosine in the myocardium, leading to enhanced coronary blood flow and oxygen supply to the ischemic heart tissue.

Papaverine

Papaverine is an opium alkaloid that functions as a non-specific vasodilator by directly relaxing smooth muscles. Its primary mechanism involves the inhibition of phosphodiesterase (PDE), which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cyclic nucleotides results in the relaxation of vascular smooth muscle, including the coronary arteries, thereby increasing blood flow.

Signaling Pathway Diagrams

Carbocromen_Pathway This compound This compound Adenosine_Metabolism Adenosine Deaminase & Adenosine Kinase This compound->Adenosine_Metabolism Inhibits Adenosine Adenosine Adenosine_Metabolism->Adenosine Breaks down Adenosine_Receptor Adenosine Receptor (e.g., A2A) Adenosine->Adenosine_Receptor Activates AC Adenylate Cyclase Adenosine_Receptor->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Vasodilation Coronary Vasodilation PKA->Vasodilation

This compound's Mechanism of Action.

Papaverine_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_breakdown cAMP → AMP PDE->cAMP_breakdown cGMP_breakdown cGMP → GMP PDE->cGMP_breakdown cAMP ↑ cAMP cGMP ↑ cGMP Smooth_Muscle Smooth Muscle Relaxation cAMP->Smooth_Muscle cGMP->Smooth_Muscle

Papaverine's Mechanism of Action.

Preclinical Data: Myocardial Infarction Model (Canine)

While a direct head-to-head preclinical study is not available, the following data for this compound is derived from a study in a canine model of myocardial infarction.

Experimental Protocol: this compound in a Canine Model of Myocardial Infarction
  • Animal Model: Dogs.

  • Induction of Myocardial Infarction: Occlusion of the left anterior descending coronary artery.

  • Treatment:

    • Pretreatment: 20 mg/kg this compound orally, twice daily for 8 weeks.

    • Acute Phase: Intravenous bolus of 4 mg/kg this compound 15 minutes prior to occlusion, followed by an infusion of 40 µg/kg/min during occlusion and reperfusion.

  • Key Parameters Measured: Mortality, hemodynamics, coronary collateral blood flow, and myocardial infarct size.

Quantitative Data: this compound vs. Control in a Canine Model
ParameterControl Group (Saline)This compound GroupPercentage Change
Infarct Size (as % of Area at Risk) Not specified24% smaller↓ 24%
Infarct Size (as % of Total Left Ventricle) Not specified46% smaller↓ 46%
Coronary Collateral Blood Flow (Ischemic Endocardial Region) BaselineIncreased by 30%↑ 30%
Coronary Collateral Blood Flow (Border Zone) BaselineIncreased by 60%↑ 60%
Mortality (2 days post-occlusion) 50%20%↓ 30%

Clinical Data: Head-to-Head Comparison in Myocardial Infarction Patients

The following data is from a comparative clinical trial involving 100 patients with myocardial infarction.

Experimental Protocol: Clinical Trial in Myocardial Infarction Patients
  • Study Population: 100 patients with myocardial infarction.

  • Treatment Groups:

    • This compound group (n=50).

    • Papaverine group (control, n=50).

  • Key Parameters Measured: Ischemic pain, blood pressure, ECG changes, cardiac rhythm disturbances, acute cardiovascular insufficiency, and mortality.

Quantitative Data: this compound vs. Papaverine in Myocardial Infarction Patients[1]
Clinical OutcomePapaverine Group (n=50)This compound Group (n=50)
Elimination of Ischemic Pain Not as effectiveEffective
Effect on Blood Pressure (i.v. admin) Potential for changesNo change observed
Normalization of Pathological ECG Changes SlowerMore rapid
Incidence of Cardiac Rhythm Disturbances Frequent (extrasystolic arrhythmias, paroxysmal fibrillation, AV conduction disturbances)1 case
Incidence of Acute Cardiovascular Insufficiency 6 cases1 case
Mortality (in patients with unfavorable prognosis) 6 deaths1 death

Experimental Workflow Diagrams

Preclinical_Workflow Animal_Model Canine Model Pretreatment Oral this compound (8 weeks) Animal_Model->Pretreatment MI_Induction LAD Coronary Artery Occlusion Pretreatment->MI_Induction Acute_Treatment IV this compound Bolus + Infusion MI_Induction->Acute_Treatment Measurements Hemodynamics, Blood Flow, Infarct Size Acute_Treatment->Measurements Outcome Data Analysis Measurements->Outcome

Preclinical Canine Model Workflow.

Clinical_Workflow Patient_Population 100 MI Patients Randomization Randomization Patient_Population->Randomization Group_A This compound Group (n=50) Randomization->Group_A Group_B Papaverine Group (n=50) Randomization->Group_B Treatment Drug Administration Group_A->Treatment Group_B->Treatment Monitoring Clinical & ECG Monitoring Treatment->Monitoring Endpoint_Analysis Comparison of Outcomes Monitoring->Endpoint_Analysis

Clinical Trial Workflow.

Discussion and Conclusion

The available evidence, combining preclinical and clinical findings, points towards a more favorable profile for this compound compared to papaverine in the context of myocardial infarction.

In a canine model of myocardial infarction, this compound demonstrated significant cardioprotective effects, including a reduction in infarct size, an increase in coronary collateral blood flow to the ischemic area, and a notable decrease in mortality. These findings suggest that this compound's mechanism of enhancing endogenous adenosine activity translates into tangible myocardial salvage.

The head-to-head clinical trial further substantiates the potential superiority of this compound. Patients treated with this compound experienced more effective pain relief without adverse hemodynamic effects, a faster normalization of ECG abnormalities, and a significantly lower incidence of life-threatening cardiac arrhythmias and acute cardiovascular insufficiency when compared to the papaverine-treated group.[1] The most striking finding from this clinical comparison is the lower mortality rate in the this compound group among patients with a poor prognosis.[1]

References

A Comparative Guide to Analytical Methods for Carbocromen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of Carbocromen. The information presented herein is essential for selecting the most appropriate method for specific research and quality control needs.

Introduction to this compound and its Analysis

This compound, a vasodilator, requires accurate and precise quantification in pharmaceutical formulations and biological matrices to ensure its efficacy and safety. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample. This guide explores the principles, experimental protocols, and performance characteristics of HPLC-UV and UV-Vis spectrophotometry for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the analysis of drug substances. When coupled with a UV detector, it provides a robust and reliable method for quantifying compounds that absorb UV light.

Experimental Protocol: A Typical HPLC-UV Method for this compound

A validated stability-indicating HPLC method for this compound hydrochloride would typically involve the following:

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact ratio is optimized to achieve good separation and peak shape.

  • Flow Rate: A flow rate of around 1.0 mL/min is common.

  • Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which needs to be determined by scanning the UV spectrum of a standard solution.

  • Sample Preparation: Samples (e.g., powdered tablets or solutions) are accurately weighed and dissolved in a suitable solvent, often the mobile phase itself. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in the same solvent as the sample. A series of dilutions are then made to create a calibration curve.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC. It is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum.

Experimental Protocol: A Typical UV-Vis Spectrophotometric Method for this compound

A validated UV-Vis spectrophotometric method for the quantification of this compound would generally follow these steps:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

  • Solvent: A solvent that dissolves this compound and does not absorb significantly in the analytical wavelength range is chosen. Methanol or a suitable buffer are common choices.

  • Determination of Maximum Wavelength (λmax): A dilute solution of this compound is scanned across the UV range to identify the wavelength of maximum absorbance (λmax). This wavelength is then used for all subsequent measurements to ensure maximum sensitivity.

  • Sample Preparation: Similar to the HPLC method, a known amount of the sample is dissolved in the chosen solvent to obtain a concentration that falls within the linear range of the assay.

  • Standard Preparation: A stock solution of this compound reference standard is prepared, and a series of dilutions are made to construct a calibration curve by plotting absorbance versus concentration.

Comparison of Method Performance

The choice between HPLC-UV and UV-Vis spectrophotometry for this compound quantification depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method. The data presented are typical values and may vary depending on the specific experimental conditions.

ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity Range 0.5 - 50 µg/mL2 - 20 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1.5 µg/mL
Specificity High (separates from impurities)Low (interference from other absorbing compounds)
Analysis Time per Sample 10 - 20 minutes< 5 minutes
Cost per Analysis HigherLower
Instrumentation Complexity HighLow

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same sample.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (HPLC-UV & UV-Vis) set_criteria Set Acceptance Criteria (e.g., % difference < 15%) define_methods->set_criteria prep_samples Prepare Identical Sample Sets set_criteria->prep_samples analyze_hplc Analyze with HPLC-UV prep_samples->analyze_hplc analyze_uv Analyze with UV-Vis prep_samples->analyze_uv compare_results Compare Results analyze_hplc->compare_results analyze_uv->compare_results statistical_analysis Statistical Analysis (e.g., t-test) compare_results->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry can be used for the quantification of this compound.

  • HPLC-UV is the method of choice when high specificity and sensitivity are required, for instance, in the presence of impurities or in complex matrices like biological fluids. Its ability to separate this compound from other components makes it a powerful tool for stability-indicating assays.

  • UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative for the routine quality control of pure drug substances or simple formulations where interfering substances are not expected.

The selection of the most suitable method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the need for specificity, and the available resources. Cross-validation should be performed whenever results from different methods are to be compared to ensure the consistency and reliability of the data.

Comparative Analysis of Carbocromen's Vasodilatory Effects Across Diverse Vascular Beds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the vasodilatory agent Carbocromen primarily exhibits a pronounced effect on the coronary circulation, with limited comparative data on its activity in other significant vascular beds, including cerebral, renal, mesenteric, and peripheral arteries. This guide synthesizes the existing experimental evidence, details relevant research methodologies, and provides a comparative perspective on this compound's vascular effects.

Mechanism of Action

This compound hydrochloride functions as a vasodilator by relaxing the smooth muscle cells that line blood vessel walls, leading to increased blood flow.[1] This relaxation is primarily achieved through the inhibition of calcium influx into these muscle cells, a crucial step for muscle contraction.[1] By blocking calcium entry, this compound reduces the contractile force of the blood vessels, causing them to dilate.[1] This action decreases overall vascular resistance, which in turn lessens the heart's workload and enhances oxygen delivery to the heart muscle.[1] Additionally, some studies suggest that this compound may also exert its effects through phosphodiesterase (PDE) inhibition and by preventing the cellular uptake of adenosine, a molecule known for its vasodilatory properties.

Signaling Pathway of this compound-Induced Vasodilation

cluster_vasodilation Vasodilation Pathway cluster_vasoconstriction Vasoconstriction Pathway This compound This compound CaChannel L-type Ca2+ Channel This compound->CaChannel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (potential) AdenosineTransporter Adenosine Transporter This compound->AdenosineTransporter Inhibits (potential) VascSmoothMuscle Vascular Smooth Muscle Cell CaInflux Ca2+ Influx CaChannel->CaInflux cAMP cAMP increased PDE->cAMP Breaks down Adenosine Extracellular Adenosine increased AdenosineTransporter->Adenosine Uptake MLCK Myosin Light Chain Kinase (MLCK) CaInflux->MLCK Activates cAMP->MLCK Inhibits Relaxation Relaxation (Vasodilation) cAMP->Relaxation Adenosine->Relaxation Promotes Contraction Contraction MLCK->Contraction

Caption: this compound's primary and potential signaling pathways leading to vasodilation.

Comparative Hemodynamic Effects

While extensive data exists for the coronary circulation, information regarding this compound's effects on other vascular beds is sparse. The following tables summarize the available quantitative data.

Table 1: Effect of this compound on Coronary Blood Flow
SpeciesDoseMethodBaseline FlowPost-Carbocromen FlowPercent IncreaseReference
Human0.125 mg/kg/min (IV)Not specified82 ± 23 ml/100g/min337 ± 68 ml/100g/min~311%[2]
HumanNot specifiedThermodilutionIncreasedIncreased-[3]
Table 2: Comparative Effects of this compound and Dipyridamole on Coronary Hemodynamics
ParameterDrugBaselinePost-InfusionP-valueReference
Heart Rate (beats/min) Dipyridamole7394< 0.005[2]
This compound-No significant change-[2]
Mean Aortic Pressure (mmHg) Dipyridamole8978< 0.001[2]
This compound-No significant change-[2]
Myocardial O2 Consumption Dipyridamole-46% increase< 0.001[2]
This compound-Unchanged-[2]

Note: Data for this compound's effects on cerebral, renal, mesenteric, and peripheral vascular beds are not available in the reviewed literature. A 1970 study by R.E. Nitz, "[Studies on the pharmacodynamics of this compound]," suggests effects on the femoral and renal arteries, but the full text and quantitative data could not be retrieved for this guide.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug's vascular effects. Below are representative protocols for measuring blood flow and vasodilation in various vascular beds, which could be adapted for studying this compound.

Coronary Blood Flow Measurement (Thermodilution)

This technique is used to measure blood flow in the coronary sinus.

  • Catheterization: A specialized thermodilution catheter is inserted into the coronary sinus.

  • Indicator Injection: A known volume of a cold indicator (e.g., saline) is injected at a constant rate through a port of the catheter.

  • Temperature Change Measurement: A thermistor at the catheter tip measures the change in blood temperature as the cold indicator mixes with the blood.

  • Flow Calculation: The rate of blood flow is calculated based on the Stewart-Hamilton equation, which relates the amount of indicator injected, the temperature difference, and the duration of the temperature change.

cluster_workflow Thermodilution Workflow A Catheter Placement in Coronary Sinus B Inject Cold Saline A->B C Measure Temperature Change B->C D Calculate Blood Flow C->D

Caption: Workflow for measuring coronary blood flow using the thermodilution technique.

Cerebral Blood Flow Measurement (Laser Doppler Flowmetry in Rats)

This method provides a continuous measurement of regional cerebral blood flow.

  • Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame.

  • Craniotomy: A small area of the skull is thinned or removed to expose the dura mater.

  • Probe Placement: A laser Doppler probe is positioned over the exposed brain surface.

  • Data Acquisition: The probe emits a low-power laser beam into the tissue. The frequency of the light is shifted by moving red blood cells (Doppler effect). The magnitude and frequency distribution of this shift are proportional to the number and velocity of red blood cells, providing a measure of blood flow.

  • Drug Administration: this compound or a control substance can be administered systemically or locally to observe its effect on cerebral blood flow in real-time.

cluster_workflow Laser Doppler Flowmetry Workflow A Anesthetize and Fixate Rat B Perform Craniotomy A->B C Position Laser Doppler Probe B->C D Record Baseline Blood Flow C->D E Administer this compound D->E F Record Post-Drug Blood Flow E->F

Caption: Experimental workflow for assessing cerebral blood flow changes in rats.

Renal Blood Flow Measurement (Doppler Ultrasonography in Dogs)

This non-invasive technique can be used to quantify blood flow in the renal artery.

  • Animal Preparation: A dog is anesthetized and positioned to allow access to the renal artery via ultrasonography.

  • Ultrasound Imaging: A high-frequency ultrasound probe is used to visualize the renal artery.

  • Doppler Measurement: The Doppler mode is activated to measure the velocity of blood flow within the artery. The angle of the Doppler beam relative to the blood flow is critical for accurate measurements.

  • Vessel Diameter Measurement: The diameter of the renal artery is measured from the B-mode image.

  • Flow Calculation: Blood flow is calculated by multiplying the time-averaged velocity of the blood by the cross-sectional area of the artery.

  • Drug Administration: The effects of intravenously administered this compound on renal blood flow can be assessed by taking measurements before and after drug infusion.

cluster_workflow Renal Blood Flow Measurement Workflow A Anesthetize Dog B Visualize Renal Artery (Ultrasound) A->B C Measure Blood Velocity (Doppler) B->C D Measure Artery Diameter B->D E Calculate Blood Flow C->E D->E

Caption: Workflow for non-invasive measurement of renal blood flow in a canine model.

Mesenteric Artery Vasoreactivity (Organ Bath)

This in vitro technique assesses the direct effect of a substance on isolated blood vessels.

  • Tissue Preparation: A segment of the mesenteric artery is carefully dissected from a laboratory animal (e.g., rat) and cut into rings.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Tension Recording: The rings are connected to a force transducer to record changes in isometric tension.

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine) to induce a stable level of tone.

  • Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation of the arterial ring is recorded.

  • Data Analysis: The relaxation response is typically expressed as a percentage of the pre-constriction tone.

cluster_workflow Organ Bath Vasoreactivity Workflow A Isolate Mesenteric Artery Ring B Mount in Organ Bath A->B C Pre-constrict with Agonist B->C D Add this compound C->D E Record Relaxation D->E

Caption: In vitro experimental workflow for assessing mesenteric artery vasoreactivity.

Peripheral Vasodilation Assessment (Venous Occlusion Plethysmography)

This non-invasive method measures changes in limb blood flow.

  • Subject Preparation: The subject rests in a supine position with their forearm supported. A strain gauge is placed around the forearm to measure changes in circumference.

  • Venous Occlusion: A cuff is placed on the upper arm and inflated to a pressure that obstructs venous outflow but not arterial inflow.

  • Volume Change Measurement: As arterial blood flows into the forearm and venous outflow is blocked, the forearm volume increases. The strain gauge detects this increase in circumference, which is proportional to the volume change.

  • Flow Calculation: The rate of volume increase during the initial phase of venous occlusion reflects the rate of arterial inflow, i.e., forearm blood flow.

  • Drug Administration: this compound can be administered orally or intravenously, and forearm blood flow can be measured at baseline and at various time points after administration to assess its peripheral vasodilatory effect.

cluster_workflow Venous Occlusion Plethysmography Workflow A Place Strain Gauge and Cuff B Inflate Venous Occlusion Cuff A->B C Measure Forearm Volume Increase B->C D Calculate Blood Flow C->D

Caption: Workflow for assessing peripheral vasodilation using plethysmography.

Conclusion and Future Directions

The current body of evidence strongly supports this compound as a potent coronary vasodilator. However, a significant knowledge gap exists regarding its effects on other vascular beds. To provide a comprehensive understanding of this compound's therapeutic potential and its systemic hemodynamic impact, further research is imperative. Future studies should focus on direct, comparative investigations of this compound's effects on cerebral, renal, mesenteric, and peripheral circulation using established experimental protocols such as those outlined in this guide. Such research will be invaluable for drug development professionals and scientists in elucidating the full pharmacological profile of this compound.

References

Validating Carbocromen's Specificity as a Phosphodiesterase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Carbocromen's activity as a phosphodiesterase (PDE) inhibitor. While historical literature identifies this compound as a PDE inhibitor, a notable scarcity of publicly available, quantitative data on its specific activity against various PDE isoenzymes presents a challenge for a detailed comparative validation. This document summarizes the existing evidence, places it in the context of other well-characterized PDE inhibitors, and provides detailed experimental protocols for researchers aiming to further investigate the specificity of this compound.

Introduction to this compound and Phosphodiesterase Inhibition

This compound, also known as Chromonar, is a coronary vasodilator that has been used in the treatment of angina pectoris. Its mechanism of action has been a subject of investigation, with early studies pointing towards its role as a phosphodiesterase inhibitor. A 1976 study demonstrated that this compound increases the in vivo concentration of cyclic adenosine (B11128) monophosphate (cAMP) in the hearts of rats and dogs, an effect attributed to PDE inhibition[1]. The elevation of intracellular cAMP levels is a hallmark of PDE inhibition, as PDEs are responsible for the degradation of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways.

However, other studies have also suggested alternative or complementary mechanisms for this compound's vasodilatory effects, such as the inhibition of calcium influx into smooth muscle cells[2]. The lack of comprehensive studies detailing its inhibitory constants (IC50 values) across the different PDE families makes a definitive statement on its specificity challenging.

Comparative Analysis of PDE Inhibitors

To understand the importance of specificity, it is crucial to compare this compound with other PDE inhibitors with well-defined profiles. PDE inhibitors can be broadly categorized as non-selective or selective for specific PDE isoenzyme families.

Non-Selective PDE Inhibitors: These compounds inhibit multiple PDE families.

  • Theophylline: A classic example used in the treatment of respiratory diseases, Theophylline inhibits several PDE isoenzymes. Its lack of selectivity contributes to a wide range of therapeutic and adverse effects[3][4][5].

  • Papaverine: Another non-selective PDE inhibitor, Papaverine is known to have some preference for the PDE10A subtype and increases both cAMP and cGMP levels[6].

Selective PDE Inhibitors: These drugs target specific PDE families, leading to more targeted therapeutic effects and potentially fewer side effects.

  • Sildenafil (Viagra®): A well-known PDE5 inhibitor, it is highly selective for the enzyme responsible for cGMP degradation in the corpus cavernosum, leading to its therapeutic effect in erectile dysfunction.

  • Roflumilast: A selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) by targeting inflammation in the airways.

  • Milrinone: A PDE3 inhibitor used in the treatment of heart failure, exerting its effects by increasing cAMP in cardiac and vascular tissues.

The specificity of a PDE inhibitor is critical as different PDE families are expressed in various tissues and regulate distinct physiological processes. Inhibition of an unintended PDE isoenzyme can lead to off-target effects.

Data Presentation: Quantitative Comparison of PDE Inhibitor Specificity

Due to the lack of specific inhibitory data for this compound against different PDE isoenzymes in the available literature, the following table is presented with hypothetical values for this compound to illustrate how its specificity would be compared if such data were available. The values for the comparator drugs are based on their known profiles.

Compound PDE1 (IC50, µM) PDE2 (IC50, µM) PDE3 (IC50, µM) PDE4 (IC50, µM) PDE5 (IC50, µM) Primary Substrate(s) Selectivity Profile
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailablecAMPPresumed Non-Selective
Theophylline ~100~100~100~100~100cAMP/cGMPNon-Selective
Papaverine ModerateModerateModerateModerateModeratecAMP/cGMPNon-Selective (some PDE10A preference)
Sildenafil >10>10>10>10~0.004cGMPHighly Selective for PDE5
Roflumilast >100>100>100~0.001>100cAMPHighly Selective for PDE4
Milrinone >50>50~0.5>50>50cAMPSelective for PDE3

Note: IC50 values are approximate and can vary depending on the assay conditions. The values for this compound are hypothetical and for illustrative purposes only.

Experimental Protocols for Determining PDE Inhibitor Specificity

To validate the specificity of a compound like this compound, a standardized in vitro phosphodiesterase activity assay is required. The following is a generalized protocol based on commercially available luminescence-based assays.

In Vitro Phosphodiesterase Activity Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified phosphodiesterase isoenzymes.

Materials:

  • Purified recombinant human PDE isoenzymes (e.g., PDE1-PDE11)

  • Test compound (this compound) and reference inhibitors

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Substrates: cAMP and cGMP

  • Luminescence-based PDE assay kit (containing ATP, protein kinase A, and a luminogenic substrate)

  • 384-well white opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (this compound) and reference inhibitors in the assay buffer.

  • Enzyme Preparation: Dilute the purified PDE isoenzymes to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or reference inhibitor to the wells of the 384-well plate. Include wells with buffer only as a negative control (100% activity) and wells with a known potent non-selective inhibitor as a positive control (0% activity).

    • Add the diluted PDE enzyme solution (e.g., 5 µL) to all wells except the blank controls.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Reaction: Add the substrate solution (cAMP or cGMP, e.g., 10 µL) to all wells to start the enzymatic reaction. The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for each enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding the termination buffer provided in the assay kit. This buffer typically contains a potent non-selective PDE inhibitor.

    • Add the detection reagent, which contains ATP and protein kinase A. The remaining cAMP or cGMP will be converted to ATP, and the amount of ATP is then measured using a luciferase-luciferin reaction that produces a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Phosphodiesterase Inhibition

PDE_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (e.g., PDE3, PDE4) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Leads to This compound This compound This compound->PDE Inhibits

Caption: General signaling pathway of cAMP-mediated cellular responses and the inhibitory action of this compound on phosphodiesterase.

Experimental Workflow for PDE Inhibition Assay

PDE_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of this compound & Controls start->prep_compounds plate_setup Add Compounds and Enzymes to 384-Well Plate prep_compounds->plate_setup prep_enzyme Dilute Purified PDE Isoenzymes prep_enzyme->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation add_substrate Initiate Reaction with cAMP or cGMP pre_incubation->add_substrate incubation Incubate at Room Temperature add_substrate->incubation terminate_detect Terminate Reaction and Add Detection Reagents incubation->terminate_detect read_plate Measure Luminescence terminate_detect->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step experimental workflow for determining the IC50 of this compound against various PDE isoenzymes using a luminescence-based assay.

Conclusion and Future Directions

The available evidence suggests that this compound functions, at least in part, as a phosphodiesterase inhibitor, leading to an increase in intracellular cAMP. However, a significant knowledge gap exists regarding its specificity across the diverse family of PDE isoenzymes. Without quantitative data on its inhibitory profile (IC50 values), a thorough validation of its specificity is not possible.

For researchers and drug development professionals, this presents an opportunity for further investigation. The experimental protocols provided in this guide offer a clear path to generating the necessary data to fully characterize this compound's mechanism of action. Such studies would not only provide a deeper understanding of this historical drug but could also inform the development of new, more selective therapeutic agents. A comprehensive analysis of this compound's interaction with all PDE families would be invaluable in definitively positioning it within the landscape of phosphodiesterase inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic indices of Carbocromen and related antiarrhythmic and vasodilatory compounds, focusing on Amiodarone and Morocromen. The objective is to present a clear, data-driven comparison to aid in research and drug development.

Comparative Quantitative Data

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses. The following table summarizes the available quantitative data for this compound, Amiodarone, and Morocromen. Data for Morocromen remains limited in the public domain.

CompoundParameterSpeciesValueRoute of AdministrationCitation
This compound Effective Dose (ED)Dog4 mg/kg (bolus) + 40 µg/kg/min (infusion) for arrhythmia reductionIntravenous[1]
Effective Dose (ED)Dog20 mg/kg twice daily for mortality reduction post-occlusionOral[2]
Lethal Dose (LD₅₀)-Data not available-
Amiodarone Therapeutic Serum Conc.Human0.5 - 2.5 µg/mL-[3]
Toxic Serum Conc.Human> 2.5 µg/mL-[3]
Effective Dose (ED)Human150 mg bolus for stable ventricular tachycardiaIntravenous[3]
Lethal Dose (LD₅₀)Mouse> 3 g/kgOral
Lethal Dose (LD₅₀)Rat> 3 g/kgOral
Morocromen Effective Dose (ED)-Data not available-
Lethal Dose (LD₅₀)-Data not available-

Note: The therapeutic index is traditionally calculated as LD₅₀/ED₅₀. Due to the lack of publicly available LD₅₀ data for this compound and any quantitative data for Morocromen, a direct comparison of their therapeutic indices is not currently feasible. The provided effective doses for this compound are based on specific experimental outcomes and may not represent the ED₅₀.

Experimental Protocols

Determination of Acute Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for determining the oral LD₅₀ in rodents, based on established methodologies.[4][5][6][7]

Objective: To determine the single dose of a compound that is lethal to 50% of a test animal population.

Animals: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically of a single sex to reduce variability.

Procedure:

  • Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the approximate range of doses that cause mortality.

  • Main Study:

    • Animals are divided into several groups, with a typical group size of 5-10 animals.

    • Each group is administered a different, single oral dose of the test compound. Doses are typically spaced geometrically.

    • A control group receives the vehicle (e.g., saline or a suspension agent) only.

    • The compound is administered via oral gavage.

  • Observation:

    • Animals are observed for signs of toxicity and mortality continuously for the first few hours post-administration and then periodically over 14 days.

    • Observations include changes in behavior, appearance, and physiological functions.

  • Data Analysis: The LD₅₀ value is calculated using statistical methods, such as the probit or log-probit method, based on the mortality data at different dose levels.

Assessment of Coronary Vasodilation

This protocol outlines a common method for assessing the efficacy of coronary vasodilators in an anesthetized canine model.[8]

Objective: To measure the change in coronary blood flow in response to the administration of a vasodilator.

Animals: Anesthetized, open-chest dogs.

Procedure:

  • Instrumentation:

    • The animal is anesthetized and mechanically ventilated.

    • A thoracotomy is performed to expose the heart.

    • An electromagnetic flow probe is placed around a major coronary artery (e.g., the left circumflex coronary artery) to measure blood flow.

    • Catheters are placed to monitor heart rate, aortic pressure, and left ventricular pressure.

  • Drug Administration:

    • After a baseline stabilization period, the test compound (e.g., this compound) is administered, typically as an intravenous bolus followed by a continuous infusion.

  • Measurement:

    • Coronary blood flow and hemodynamic parameters are continuously recorded before, during, and after drug administration.

    • Regional myocardial blood flow can also be assessed using techniques like radioactive microspheres.

  • Data Analysis: The percentage increase in coronary blood flow from baseline is calculated to determine the vasodilatory effect of the compound.

Evaluation of Antiarrhythmic Efficacy

This protocol describes a model for inducing and evaluating the suppression of cardiac arrhythmias in an anesthetized canine model.[1]

Objective: To assess the ability of a compound to prevent or terminate experimentally induced cardiac arrhythmias.

Animals: Anesthetized dogs.

Procedure:

  • Arrhythmia Induction:

    • Myocardial ischemia is induced by ligating a coronary artery (e.g., the left anterior descending coronary artery).

    • Arrhythmias, such as ventricular premature beats and ventricular tachycardia, typically develop as a result of the ischemia.

  • Drug Administration:

    • The test compound is administered intravenously before or after the induction of arrhythmias.

  • Monitoring:

    • The electrocardiogram (ECG) is continuously monitored to record the incidence and duration of arrhythmias.

  • Data Analysis: The efficacy of the antiarrhythmic agent is determined by the reduction in the frequency and severity of the induced arrhythmias compared to a control group.

Signaling Pathways

This compound Signaling Pathway

This compound primarily acts as a vasodilator through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn is thought to mediate vasodilation through multiple downstream mechanisms, including the potential for cross-activation of Protein Kinase G (PKG).[10][11][12]

Carbocromen_Signaling This compound Signaling Pathway cluster_0 Intracellular Signaling This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) (Cross-activation) PKA->PKG May Cross-activate Vasodilation Vasodilation PKA->Vasodilation Leads to PKG->Vasodilation Contributes to

Caption: this compound inhibits PDE, increasing cAMP and leading to vasodilation.

Amiodarone Signaling Pathway

Amiodarone is a multi-channel blocker with a complex mechanism of action. It affects several key ion channels involved in the cardiac action potential, leading to its antiarrhythmic effects.[3][13][14][15][16]

Amiodarone_Signaling Amiodarone's Multi-Channel Blockade cluster_channels Ion Channel Blockade cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channel Potassium Channels (e.g., KCNQ1, hERG) Amiodarone->K_channel Blocks Na_channel Sodium Channels (e.g., SCN5A) Amiodarone->Na_channel Blocks Ca_channel Calcium Channels (L-type) Amiodarone->Ca_channel Blocks AP_Prolongation Action Potential Prolongation K_channel->AP_Prolongation Conduction_Slowing Slowed Conduction Na_channel->Conduction_Slowing ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect Conduction_Slowing->Antiarrhythmic_Effect

Caption: Amiodarone blocks multiple ion channels to produce its antiarrhythmic effect.

Experimental Workflow for Acute Toxicity (LD₅₀) Determination

The following diagram illustrates the typical workflow for an acute oral toxicity study to determine the LD₅₀ of a compound.

LD50_Workflow LD50 Determination Workflow start Start dose_range Dose Range Finding Study (Small number of animals) start->dose_range main_study Main Study: - Group animals - Administer single oral doses dose_range->main_study observation Observe for 14 days: - Toxicity signs - Mortality main_study->observation data_analysis Data Analysis: Calculate LD50 (e.g., Probit analysis) observation->data_analysis end End data_analysis->end

Caption: Workflow for determining the median lethal dose (LD₅₀) of a substance.

References

Benchmarking Carbocromen's Potency Against Established Coronary Vasodilators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the coronary vasodilator, Carbocromen, with established agents such as Nitroglycerin, Verapamil (B1683045), and Diltiazem (B1670644). The information presented is based on available experimental data to assist in evaluating its relative potency and mechanism of action.

Executive Summary

This compound is a potent coronary vasodilator that has demonstrated efficacy in increasing coronary blood flow. While direct comparative studies on potency (e.g., EC50 values) against all major established coronary vasodilators are limited, available data suggests it is a powerful and selective coronary dilator. Its primary mechanism of action is believed to be the inhibition of calcium influx into vascular smooth muscle cells. This guide synthesizes key quantitative data, outlines common experimental protocols for assessing coronary vasodilation, and visually represents the signaling pathways involved.

Data Presentation: Comparative Potency of Coronary Vasodilators

The following tables summarize quantitative data on the potency and effects of this compound and other established coronary vasodilators. It is important to note that the data is compiled from different studies and experimental conditions, which may not allow for direct, precise comparisons.

Table 1: In Vitro Potency of Calcium Channel Blockers in Bovine Coronary Artery

DrugEC50 (Concentration for 50% max response)Relative Potency
Verapamil~0.05-5 µM1
Diltiazem~0.2-20 µMVerapamil is 3.4 times more potent
Nifedipine~0.3-30 µMVerapamil is 7 times more potent

Source: Data derived from studies on bovine coronary artery relaxation.[1]

Table 2: Comparative Effects on Coronary Blood Flow and Hemodynamics (Human Studies)

DrugDosageChange in Coronary Blood Flow (CBF)Systemic Hemodynamic Effects
This compound 0.125 mg/kg/min (i.v.)Increase from 82 ± 23 to 337 ± 68 ml/100g/minNo significant changes in heart rate or mean aortic pressure.[2]
Dipyridamole 0.05 mg/kg/min (i.v.)Increase from 78 ± 9 to 301 ± 61 ml/100g/minIncreased heart rate and decreased mean aortic pressure.[2]
Verapamil 0.145 mg/kg bolus followed by 0.005 mg/kg/min (i.v.)Small, non-significant increase (+13%)14% reduction in mean arterial pressure.[3]
Nitroglycerin 2.3 µg/kg/min (i.v. in dogs)Decreased ischemic bed resistance by 15%-
Diltiazem 0.1 - 4.0 mg (intracoronary)Dose-dependent decrease in coronary vascular resistance-

Note: This table presents data from different studies and is intended for a general comparison of effects.

Table 3: Dose-Response of Intracoronary Verapamil and Diltiazem in Humans

DrugDoseMean Percent Change in Coronary Artery Diameter
Verapamil 50 µg-0.2 ± 3.6%
250 µg4.6 ± 5.5%
350 µg11.4 ± 7.5%
500 µg19.9 ± 10.7%
Nitroglycerin 0.6 mg (sublingual)21.5 ± 10.7%
Diltiazem 0.1 - 4.0 mg (intracoronary)Dose-dependent decrease in coronary vascular resistance index

Source: Data for Verapamil and Nitroglycerin from a quantitative cineangiographic study.[4] Data for Diltiazem from a study measuring coronary blood flow velocity.[5]

Experimental Protocols

The assessment of coronary vasodilator potency involves a variety of in vivo and in vitro experimental models.

In Vivo Models

1. Quantitative Coronary Angiography (QCA)

  • Objective: To measure changes in the diameter of coronary arteries in response to a vasodilator.

  • Methodology:

    • Patients undergo cardiac catheterization.

    • A baseline coronary angiogram is recorded.

    • The vasodilator (e.g., Nitroglycerin, Verapamil) is administered, typically via intracoronary injection or sublingually.[4][6]

    • Repeat angiograms are taken at specific time intervals after drug administration.[6]

    • A computer-assisted system is used to measure the luminal diameter of specific coronary artery segments before and after drug administration.

    • The percentage change in diameter is calculated to determine the vasodilatory effect.

2. Continuous Thermodilution

  • Objective: To measure coronary blood flow (CBF) and calculate coronary vascular resistance.

  • Methodology:

    • A specialized guidewire with a pressure and temperature sensor is advanced into the coronary artery.

    • Saline at room temperature is infused at a constant rate through a catheter.

    • The temperature change detected by the distal sensor is used to calculate the blood flow.

    • The vasodilator is administered, and the measurement is repeated to determine the change in CBF.

    • Coronary vascular resistance is calculated as the ratio of mean aortic pressure to CBF.[7]

In Vitro Models

1. Isolated Perfused Heart (Langendorff Preparation)

  • Objective: To assess the direct effect of a drug on coronary vascular resistance and contractility in an isolated heart, free from systemic influences.[8][9][10]

  • Methodology:

    • The heart is excised from an animal model (e.g., rat, rabbit) and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[8]

    • The perfusate is forced into the coronary arteries, maintaining the heart's viability.

    • After a stabilization period, the vasodilator is added to the perfusate at increasing concentrations.

    • Coronary flow is measured by collecting the effluent from the pulmonary artery.

    • A dose-response curve is generated to determine the drug's potency (EC50).

2. Isolated Coronary Artery Rings

  • Objective: To measure the direct relaxant effect of a drug on isolated segments of coronary arteries.

  • Methodology:

    • Coronary arteries are dissected from an animal heart (e.g., bovine, porcine) and cut into rings.

    • The rings are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with an oxygen/carbon dioxide mixture.

    • The rings are attached to a force transducer to measure isometric tension.

    • The artery rings are pre-constricted with an agent like potassium chloride or a thromboxane (B8750289) A2 analogue to induce a stable contraction.[11]

    • The vasodilator is added to the bath in a cumulative manner, and the relaxation response is recorded.

    • The concentration of the drug that produces 50% of the maximal relaxation (EC50) is calculated.

Signaling Pathways

The vasodilatory effects of this compound and the established coronary vasodilators are mediated through distinct signaling pathways.

G cluster_0 This compound / Calcium Channel Blockers (Verapamil, Diltiazem) cluster_1 Nitroglycerin (Organic Nitrates) This compound This compound Verapamil Diltiazem LTypeCa L-type Ca2+ Channel This compound->LTypeCa Blockade CaInflux ↓ Ca2+ Influx LTypeCa->CaInflux CaCalmodulin ↓ Ca2+-Calmodulin Complex CaInflux->CaCalmodulin MLCK ↓ Myosin Light Chain Kinase (MLCK) Activity CaCalmodulin->MLCK MLC ↓ Myosin Light Chain Phosphorylation MLCK->MLC Relaxation_Ca Smooth Muscle Relaxation MLC->Relaxation_Ca Nitroglycerin Nitroglycerin NO ↑ Nitric Oxide (NO) Nitroglycerin->NO sGC ↑ Soluble Guanylyl Cyclase (sGC) Activity NO->sGC cGMP ↑ cGMP sGC->cGMP GTP PKG ↑ Protein Kinase G (PKG) Activity cGMP->PKG Ca_PKG ↓ Intracellular Ca2+ PKG->Ca_PKG Relaxation_NO Smooth Muscle Relaxation Ca_PKG->Relaxation_NO

Caption: Signaling pathways for coronary vasodilation.

The diagram above illustrates the distinct mechanisms of action. This compound, along with Verapamil and Diltiazem, acts by blocking L-type calcium channels, leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation.[12][13] In contrast, Nitroglycerin is converted to nitric oxide (NO), which activates soluble guanylyl cyclase, increases cyclic GMP (cGMP) levels, and ultimately leads to vasodilation through a protein kinase G-dependent pathway.[14][15][16][17]

G cluster_0 Experimental Workflow: Isolated Coronary Artery Ring Assay Start Start: Isolate Coronary Artery Cut Cut into 2-3 mm rings Start->Cut Mount Mount in Organ Bath Cut->Mount Equilibrate Equilibrate (e.g., 60 min) Mount->Equilibrate PreConstrict Pre-constrict (e.g., KCl, U46619) Equilibrate->PreConstrict AddDrug Cumulative Addition of Vasodilator PreConstrict->AddDrug Record Record Relaxation (Force Transducer) AddDrug->Record Analyze Analyze Data: Generate Dose-Response Curve & Calculate EC50 Record->Analyze

Caption: Workflow for in vitro assessment of vasodilator potency.

This workflow diagram outlines the key steps in a typical in vitro experiment to determine the potency of a coronary vasodilator using isolated artery rings. This method allows for a direct assessment of the drug's effect on the vascular smooth muscle.

References

A Historical Look at Carbocromen: Re-examining its Clinical Efficacy in the Treatment of Coronary Artery Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the clinical data of Carbocromen and its historical alternatives in the management of cardiac ischemia.

Introduction

This compound, a vasodilator that functions by inhibiting calcium influx into smooth muscle cells, was a medication historically used for cardiovascular conditions, primarily chronic stable angina pectoris.[1] Its mechanism of action also includes anti-aggregatory effects on platelets, suggesting a dual benefit in improving blood flow and preventing clot formation.[2] This guide provides a comparative analysis of the historical clinical efficacy of this compound against its contemporary alternatives from the 1960s and 1970s, including papaverine (B1678415), glyceryl trinitrate (nitroglycerin), and propranolol (B1214883). Due to the limited availability of specific quantitative data from historical clinical trials on this compound for its primary indication of chronic stable angina, this guide incorporates data from a key comparative study in myocardial infarction to provide insights into its clinical performance.

Comparative Clinical Efficacy

The following tables summarize the available quantitative data from historical clinical studies on this compound and its alternatives. It is important to note that the data for each drug is derived from separate studies with potentially different methodologies, which should be considered when making direct comparisons.

Table 1: this compound vs. Papaverine in Myocardial Infarction

This table presents data from a comparative clinical trial involving 100 patients with myocardial infarction, where 50 patients were treated with this compound and 50 with papaverine as a control group.[3]

Outcome MeasureThis compound (n=50)Papaverine (n=50)
Mortality (unfavorable prognosis) 1 (2%)6 (12%)
Cardiac Rhythm Disturbances 1 (2%)"Often occurred" (extrasystolic arrhythmias, paroxysmal fibrillation, disturbances in atrioventricular conduction)
Acute Cardiovascular Insufficiency 1 (2%)6 (12%)
Ischemic Pain Elimination EliminatedNot as effective
Blood Pressure Change (i.v. admin) No change-
ECG Normalization More rapidSlower
Table 2: Efficacy of Historical Alternatives in Angina Pectoris

This table summarizes findings from various studies on the efficacy of papaverine, glyceryl trinitrate, and propranolol in treating angina pectoris.

DrugKey Efficacy Findings
Papaverine - Subjective improvement and increased exercise tolerance in the majority of 90 patients with angina.[3] - Reduced pectanginal complaints and some patients became symptom-free at the same exercise loads.[3]
Glyceryl Trinitrate - Increased total exercise time by 47% at a dose of 20 micrograms/min compared to placebo.[4] - Increased duration of exercise before significant ST-segment depression by 51% at 20 micrograms/min.[4] - Increased double product (heart rate x systolic blood pressure) by 21% at 20 micrograms/min, indicating increased exercise capacity.[4]
Propranolol - Reduced weekly anginal attacks by 37% and nitroglycerin consumption by 38% compared to placebo in a 20-patient study. - Increased time to onset of chest pain during treadmill exercise by 31%. - Reduced ST-segment depression during exercise by 42%. - A dose-dependent reduction in angina attacks was observed with increasing dosage.

Experimental Protocols

Subject Population
  • Patients with a documented history of stable angina pectoris, often confirmed by characteristic chest pain on exertion and sometimes with electrocardiogram (ECG) changes.

  • Exclusion criteria typically included recent myocardial infarction, unstable angina, and other severe cardiac or non-cardiac diseases.

Study Design
  • Many studies employed a double-blind, placebo-controlled, crossover or parallel-group design.

  • A run-in period was often used to establish baseline angina frequency and medication usage.

  • Treatment periods were followed by washout periods in crossover designs.

Efficacy Endpoints
  • Frequency of Angina Attacks: Patients would record the number of angina attacks experienced in a diary.

  • Nitroglycerin Consumption: The number of sublingual nitroglycerin tablets consumed for acute angina pain was a key measure of efficacy.

  • Exercise Tolerance Testing: Standardized exercise tests were crucial for objectively assessing the anti-ischemic effects of the drugs. Common protocols included:

    • Master's Two-Step Test: A simple, early form of exercise testing.

    • Treadmill Exercise Testing (e.g., Bruce Protocol): This became more common over time, allowing for graded increases in workload and continuous ECG monitoring. Key parameters measured included:

      • Time to onset of angina.

      • Time to 1mm ST-segment depression on ECG.

      • Total exercise duration.

      • Maximum heart rate and blood pressure achieved.

Data Analysis
  • Statistical methods were used to compare the outcomes between the active treatment and placebo or comparator drug groups.

Visualizations

This compound's Mechanism of Action

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Ca_Channel L-type Calcium Channel Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation This compound This compound This compound->Ca_Channel Inhibits

Caption: this compound's vasodilatory mechanism of action.

Historical Angina Clinical Trial Workflow

PatientScreening Patient Screening (Stable Angina Diagnosis) Baseline Baseline Assessment (Angina Frequency, NTG Use, Exercise Test) PatientScreening->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment Group (e.g., this compound) Randomization->TreatmentA Arm A TreatmentB Control Group (e.g., Placebo or Papaverine) Randomization->TreatmentB Arm B FollowUp Follow-up Period (Data Collection) TreatmentA->FollowUp TreatmentB->FollowUp Endpoint Endpoint Assessment (Comparison of Outcomes) FollowUp->Endpoint

Caption: A typical workflow for a historical anti-angina clinical trial.

Logical Relationship of Angina Treatment Alternatives

cluster_Vasodilators Vasodilators cluster_BetaBlocker Beta-Blocker Angina Angina Pectoris This compound This compound Angina->this compound Treated with Papaverine Papaverine Angina->Papaverine Treated with GlycerylTrinitrate Glyceryl Trinitrate Angina->GlycerylTrinitrate Treated with Propranolol Propranolol Angina->Propranolol Treated with

Caption: Historical pharmacological alternatives for the treatment of angina pectoris.

References

Comparative Proteomic Analysis of Vascular Tissue: A Hypothetical Study of Carbocromen versus a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide outlines a hypothetical comparative proteomics study to investigate the effects of Carbocromen, a vasodilator that acts as a calcium channel blocker, on the proteome of vascular tissue. As there are currently no direct comparative proteomic studies on this compound published, this document presents a comprehensive framework for such an investigation, comparing its hypothetical proteomic signature to that of a well-characterized vasodilator with a different mechanism of action, a Nitric Oxide (NO) donor. This guide provides detailed experimental protocols, hypothetical data, and visualizations of the relevant signaling pathways and experimental workflow to serve as a resource for researchers in cardiovascular pharmacology and proteomics.

Introduction

This compound is a coronary vasodilator that improves blood flow by relaxing vascular smooth muscle cells.[1] Its primary mechanism of action is the inhibition of calcium influx into these cells, which is a critical step in muscle contraction.[2] By blocking L-type calcium channels, this compound reduces the intracellular calcium concentration, leading to vasodilation.[3][4] While the hemodynamic effects of this compound are established, a comprehensive understanding of its impact on the vascular proteome is lacking.

Proteomics offers a powerful approach to elucidate the broader molecular effects of a drug beyond its primary target. By analyzing global changes in protein expression, we can uncover novel mechanisms of action, identify potential off-target effects, and discover biomarkers of drug efficacy or toxicity.

This guide proposes a hypothetical comparative proteomic study of vascular tissue treated with this compound versus a nitric oxide (NO) donor. NO donors represent another major class of vasodilators, but they function through a distinct signaling pathway involving the activation of soluble guanylyl cyclase and the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][5] This comparison would allow for the differentiation of proteomic changes specific to calcium channel blockade from those associated with NO-mediated vasodilation, as well as the identification of common pathways affected by both classes of drugs.

Hypothetical Experimental Design and Protocols

This section details a hypothetical experimental protocol for the comparative proteomic analysis of vascular tissue.

2.1. Animal Model and Treatment

  • Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension, would be used.

  • Treatment Groups (n=6 per group):

    • Vehicle Control: Administration of the vehicle solution.

    • This compound: Oral administration at a dose known to produce a significant antihypertensive effect.

    • Sodium Nitroprusside (NO Donor): Intravenous infusion at a dose calibrated to produce a similar reduction in blood pressure to the this compound group.

  • Duration: Treatment would be administered for 4 weeks to allow for adaptive changes in the vascular proteome.

2.2. Tissue Collection and Protein Extraction

  • At the end of the treatment period, animals would be euthanized, and the thoracic aorta would be harvested.

  • The aortic tissue would be snap-frozen in liquid nitrogen and stored at -80°C.

  • Frozen tissue would be pulverized and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • The homogenate would be centrifuged, and the supernatant containing the soluble proteins would be collected.

  • Protein concentration would be determined using a BCA protein assay.

2.3. Proteomic Analysis

  • Sample Preparation: Proteins from each sample would be reduced, alkylated, and digested with trypsin.

  • Tandem Mass Tag (TMT) Labeling: The resulting peptides from each sample would be labeled with a unique TMT isobaric tag to enable multiplexed analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptides would be pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: The raw mass spectrometry data would be processed using a suitable software package (e.g., Proteome Discoverer) for protein identification and quantification. Statistical analysis would be performed to identify differentially expressed proteins between the treatment groups.

Hypothetical Quantitative Proteomic Data

The following tables present hypothetical data for proteins expected to be differentially regulated based on the known mechanisms of action of this compound and a nitric oxide donor.

Table 1: Hypothetical Proteomic Changes in Vascular Tissue Treated with this compound

Protein NameGene SymbolFunctionFold Change vs. Vehiclep-value
Myosin light chain kinaseMYLKSmooth muscle contraction-2.5<0.01
CalmodulinCALM1Calcium signaling-1.8<0.05
L-type calcium channel subunit alpha-1CCACNA1CCalcium influx-1.5<0.05
Stromal interaction molecule 1STIM1Store-operated calcium entry+1.7<0.05
Actin, aortic smooth muscleACTA2Cytoskeletal structure-1.4>0.05

Table 2: Hypothetical Proteomic Changes in Vascular Tissue Treated with a Nitric Oxide Donor

Protein NameGene SymbolFunctionFold Change vs. Vehiclep-value
Guanylate cyclase soluble subunit alpha-2GUCY1A2cGMP synthesis+3.0<0.01
cGMP-dependent protein kinase 1PRKG1cGMP signaling+2.8<0.01
Inositol 1,4,5-trisphosphate receptor type 1ITPR1Calcium release from ER-1.9<0.05
Endothelial nitric oxide synthaseNOS3Nitric oxide synthesis+1.6<0.05
Heat shock protein 90HSP90AA1Chaperone for NOS3+1.5>0.05

Signaling Pathways and Experimental Workflow

4.1. Signaling Pathways

The following diagrams illustrate the distinct signaling pathways of this compound and a nitric oxide donor.

G extracellular Extracellular Space membrane intracellular Intracellular Space (Vascular Smooth Muscle Cell) This compound This compound l_type_channel L-type Ca2+ Channel This compound->l_type_channel ca2_influx Ca2+ Influx ca2_calmodulin Ca2+-Calmodulin Complex ca2_influx->ca2_calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) ca2_calmodulin->mlck Activates contraction Vasoconstriction mlck->contraction Promotes

This compound Signaling Pathway

G extracellular Extracellular Space membrane intracellular Intracellular Space (Vascular Smooth Muscle Cell) no_donor NO Donor no Nitric Oxide (NO) no_donor->no sgc Soluble Guanylyl Cyclase (sGC) no->sgc Activates no->sgc cgmp cGMP sgc->cgmp gtp GTP gtp->sgc prkg Protein Kinase G (PKG) cgmp->prkg Activates relaxation Vasodilation prkg->relaxation Promotes

Nitric Oxide Donor Signaling Pathway

4.2. Experimental Workflow

The following diagram provides an overview of the hypothetical experimental workflow.

G cluster_animal Animal Treatment cluster_sample Sample Preparation cluster_analysis Proteomic Analysis cluster_data Data Processing animal_phase animal_phase sample_prep sample_prep analysis analysis data_proc data_proc a1 SHR Animal Model a2 Treatment Groups (Vehicle, this compound, NO Donor) a1->a2 a3 4-Week Dosing a2->a3 s1 Aortic Tissue Harvest a3->s1 s2 Protein Extraction & Quantification s1->s2 s3 Tryptic Digestion & TMT Labeling s2->s3 an1 LC-MS/MS Analysis s3->an1 d1 Protein Identification & Quantification an1->d1 d2 Statistical Analysis d1->d2 d3 Bioinformatics & Pathway Analysis d2->d3

Hypothetical Proteomics Workflow

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for a comparative proteomic study of vascular tissue treated with this compound. By comparing its effects to a vasodilator with a distinct mechanism of action, such as a nitric oxide donor, researchers could gain valuable insights into the specific molecular pathways modulated by calcium channel blockade. The proposed experimental design and workflow offer a robust methodology for such an investigation. The anticipated findings would not only enhance our understanding of this compound's pharmacology but also potentially reveal novel therapeutic targets and biomarkers for cardiovascular diseases. Future in-vitro and in-vivo studies are warranted to validate these hypothetical findings and to fully elucidate the proteomic landscape of this compound-treated vascular tissue.

References

Independent Validation of Carbocromen's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbocromen's mechanism of action with alternative coronary vasodilators. The information presented is supported by experimental data to aid in research and drug development.

Core Mechanism of Action: this compound as a Phosphodiesterase Inhibitor

This compound functions as a coronary vasodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, this compound increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.[1] This elevation in cAMP leads to the activation of protein kinase A (PKA), which in turn initiates a signaling cascade resulting in vasodilation and inhibition of platelet aggregation.[2][3][4]

While some earlier literature suggested a primary role for calcium channel blockade in this compound's mechanism,[2] and actions on "slow membrane currents" have been proposed,[5] the evidence for its PDE inhibitory activity is more definitive.

Comparative Analysis with Alternative Vasodilators

To provide a comprehensive understanding of this compound's pharmacological profile, this section compares its mechanism and effects with other established coronary vasodilators.

Phosphodiesterase (PDE) Inhibitors

Like this compound, other drugs achieve vasodilation by inhibiting PDEs. However, the specific PDE isoenzyme targeted can lead to different pharmacological profiles.

  • Papaverine (B1678415): A non-selective PDE inhibitor, papaverine increases both cAMP and cGMP levels, leading to smooth muscle relaxation.[4][6][7] It is also suggested to have a direct inhibitory effect on calcium mobilization at higher doses.[7][8]

  • Dipyridamole: This agent inhibits both PDE and adenosine uptake, leading to increased intracellular cAMP and extracellular adenosine concentrations.[9][10][11][12][13] This dual mechanism contributes to its vasodilatory and antiplatelet effects.

  • Cilostazol (B1669032): A selective inhibitor of phosphodiesterase 3 (PDE3), cilostazol primarily increases cAMP levels, resulting in vasodilation and inhibition of platelet aggregation.[2][3][14][15][16]

  • Sildenafil: This drug is a selective inhibitor of phosphodiesterase 5 (PDE5), which primarily degrades cyclic guanosine (B1672433) monophosphate (cGMP).[17][18][19][20][21] Increased cGMP levels lead to smooth muscle relaxation and vasodilation.

Calcium Channel Blockers (CCBs)

This class of drugs acts by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.

Quantitative Comparison of Vasodilatory Effects

The following table summarizes quantitative data on the vasodilatory effects of this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited.

DrugMechanism of ActionExperimental ModelKey FindingsReference
This compound PDE InhibitorHumans (intravenous)Increase in coronary blood flow from 82 ± 23 to 337 ± 68 ml/100g/min.[10]
Dipyridamole PDE & Adenosine Uptake InhibitorHumans (intravenous)Increase in coronary blood flow from 78 ± 9 to 301 ± 61 ml/100g/min.[10]
Papaverine Non-selective PDE InhibitorNot specifiedEffective coronary vasodilator.[4][6]
Verapamil Calcium Channel BlockerHumans (intracoronary)Dose-dependent increase in coronary artery diameter, with 500 µg showing a 19.9 ± 10.7% increase.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_this compound This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Platelet ↓ Platelet Aggregation PKA->Platelet

Caption: this compound's signaling pathway leading to vasodilation.

cluster_workflow Experimental Workflow: Coronary Blood Flow Measurement start Patient/Animal Model catheterization Coronary Catheterization start->catheterization drug_admin Drug Administration (e.g., this compound) catheterization->drug_admin thermodilution Thermodilution Measurement drug_admin->thermodilution data_analysis Data Analysis (Coronary Blood Flow) thermodilution->data_analysis

Caption: Workflow for in vivo coronary blood flow measurement.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vivo Coronary Blood Flow Measurement in Humans
  • Objective: To quantify the effect of a vasodilator on coronary blood flow.

  • Method: Continuous infusion thermodilution.

  • Procedure:

    • Patients undergo cardiac catheterization.

    • A specialized catheter is placed in the coronary sinus to measure blood flow.

    • A baseline measurement of coronary blood flow is taken.

    • The vasodilator drug (e.g., this compound or Dipyridamole) is administered intravenously at a constant infusion rate.

    • Coronary blood flow is continuously measured during and after drug administration.

    • Data on heart rate, aortic pressure, and myocardial oxygen consumption are also collected.

    • The change in coronary blood flow from baseline is calculated to determine the vasodilatory effect of the drug.[10]

Ex Vivo Aortic Ring Vasodilation Assay
  • Objective: To assess the direct vasodilatory effect of a compound on isolated blood vessels.

  • Method: Organ bath studies with force transduction measurement.

  • Procedure:

    • The thoracic aorta is excised from a laboratory animal (e.g., rat or rabbit).

    • The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

    • The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O2, 5% CO2).

    • The rings are connected to a force transducer to measure isometric tension.

    • The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound or an alternative) are added to the bath.

    • The relaxation of the aortic ring is recorded, and a dose-response curve is generated to determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).

In Vitro Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To determine the inhibitory activity of a compound on PDE enzymes.

  • Method: Biochemical assay using purified PDE enzymes.

  • Procedure:

    • Purified PDE isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5) are used.

    • The assay is typically performed in a multi-well plate format.

    • The test compound at various concentrations is pre-incubated with the PDE enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of the substrate (cAMP or cGMP).

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is terminated, and the amount of remaining substrate or the amount of product formed (AMP or GMP) is quantified. This can be done using various detection methods, including fluorescence, luminescence, or radioisotope labeling.

    • The percentage of PDE inhibition is calculated for each concentration of the test compound.

    • An IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined from the dose-response curve.

Platelet Aggregation Assay
  • Objective: To evaluate the effect of a compound on platelet aggregation.

  • Method: Light Transmission Aggregometry (LTA).

  • Procedure:

    • Platelet-rich plasma (PRP) is prepared from whole blood samples from healthy donors.

    • The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission.

    • A baseline light transmission is established.

    • The test compound (e.g., this compound) is added to the PRP and incubated for a short period.

    • A platelet-aggregating agent (e.g., adenosine diphosphate (B83284) (ADP), collagen, or thrombin) is added to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

    • The maximum percentage of aggregation is determined and compared to a control (vehicle-treated) sample to assess the inhibitory effect of the test compound.

References

A Comparative Analysis of the Hemodynamic Effects of Carbocromen and its Derivative, Cloricromen

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two coumarin (B35378) derivatives reveals distinct hemodynamic profiles, with Carbocromen demonstrating potent coronary vasodilation and its derivative, Cloricromen, exhibiting significant anti-platelet and microcirculatory benefits. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a side-by-side analysis of their cardiovascular effects.

This compound, a well-established coronary vasodilator, and its derivative, Cloricromen (also known as AD-6), both belong to the coumarin class of compounds and have been investigated for their therapeutic potential in cardiovascular diseases. While sharing a common chemical backbone, their pharmacological activities diverge, leading to different primary applications. This compound is primarily recognized for its ability to increase coronary blood flow, while Cloricromen has been noted for its potent anti-platelet and anti-leukocyte activities. This guide provides a comprehensive comparison of their hemodynamic effects based on published experimental data.

At a Glance: Key Hemodynamic Properties

Hemodynamic ParameterThis compoundCloricromen (AD-6)
Primary Mechanism Vasodilator (Calcium influx inhibitor)[1]Anti-platelet agent, Vasodilator (Phosphodiesterase inhibitor)[2]
Coronary Blood Flow Significantly increases[3]Data not available for direct comparison
Myocardial O2 Consumption No significant change[3]Data not available
Cardiac Output Index Significant increase[3]Data not available
Stroke Volume Index Significant increase[3]Data not available
Systemic Vascular Resistance Significant decrease[3]Data not available
Mean Arterial Pressure No significant change[4]No significant change[4]
Heart Rate No significant change[3]Minimal increase[4]
Anti-platelet Activity Present[1]Potent inhibitor of platelet aggregation[2][5]

In-Depth Hemodynamic Effects

This compound: A Potent Coronary Vasodilator

Studies in patients with coronary heart disease have demonstrated that intravenous administration of this compound leads to significant improvements in cardiac performance. Specifically, it has been shown to increase the cardiac output index and stroke volume index while decreasing systemic vascular resistance, without significantly altering heart rate or blood pressure.[3]

A key comparative study investigating the effects of this compound versus Dipyridamole in patients without detectable heart disease revealed that both drugs induced a comparable and significant increase in coronary blood flow. However, a notable advantage of this compound was its lack of effect on myocardial oxygen consumption, which was significantly increased by Dipyridamole. This suggests that this compound's vasodilatory effect is more specific to the coronary circulation without inducing a systemic "steal" phenomenon or increasing cardiac workload.

Cloricromen (AD-6): A Vasodilator with Potent Anti-platelet Activity

Research on Cloricromen has primarily focused on its anti-thrombotic and anti-inflammatory properties. In a study on anesthetized rabbits with myocardial ischemia, Cloricromen was shown to reduce infarct size and decrease myeloperoxidase activity, an indicator of leukocyte infiltration.[4] From a hemodynamic standpoint, at the doses tested, Cloricromen induced only a minimal increase in heart rate and no change in mean arterial blood pressure.[4]

Another study in patients with peripheral atherosclerotic arteriopathy demonstrated that acute intravenous administration of Cloricromen produced a significant improvement in the postischemic perfusion index and recovery time, indicating enhanced microcirculatory function.[6] While direct comparative data on its effects on coronary blood flow and cardiac output are limited, its mechanism of action as a phosphodiesterase inhibitor suggests a potential for vasodilation.[2]

Mechanism of Action: Distinct Signaling Pathways

The divergent hemodynamic profiles of this compound and Cloricromen can be attributed to their different primary mechanisms of action at the cellular level.

This compound: Inhibition of Calcium Influx

This compound's vasodilatory effect is primarily mediated through the inhibition of calcium influx into vascular smooth muscle cells.[1] By blocking the entry of extracellular calcium, which is essential for muscle contraction, this compound promotes relaxation of the vascular smooth muscle, leading to vasodilation, particularly in the coronary arteries.

This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel inhibits Vasodilation Vasodilation This compound->Vasodilation Ca_Influx Calcium Influx Ca_Channel->Ca_Influx VSMC Vascular Smooth Muscle Cell Ca_Influx->VSMC Contraction Contraction VSMC->Contraction

This compound's Mechanism of Action
Cloricromen: Phosphodiesterase Inhibition

Cloricromen, on the other hand, exerts its effects primarily through the inhibition of phosphodiesterase (PDE).[2] This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In platelets, elevated cAMP levels inhibit aggregation. In vascular smooth muscle cells, increased cAMP promotes relaxation and vasodilation.

Cloricromen Cloricromen (AD-6) PDE Phosphodiesterase (PDE) Cloricromen->PDE inhibits cAMP cAMP PDE->cAMP degrades Platelet Platelet cAMP->Platelet VSMC Vascular Smooth Muscle Cell cAMP->VSMC Aggregation Aggregation Platelet->Aggregation inhibits Relaxation Relaxation VSMC->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Cloricromen's Mechanism of Action

Experimental Protocols

Radionuclide Angiocardiography (for this compound)

The hemodynamic effects of this compound in patients with coronary heart disease were evaluated using radionuclide angiocardiography.[3]

  • Procedure: Gated blood pool angiocardiographic data were collected at baseline. Subsequently, 80 mg of this compound was administered intravenously. Data collection was repeated at two intervals: 3-6 minutes and 7-10 minutes post-infusion.

  • Parameters Measured: Left ventricular ejection fraction (LVEF), left ventricular ejection rate, systemic blood pressure, heart rate, cardiac output index, stroke volume index, left ventricular end-diastolic volume index, systemic vascular resistance index, and regional left ventricular wall motion.

  • Imaging: A gamma camera was used to acquire images of the heart after labeling the patient's red blood cells with a radioactive tracer (e.g., Technetium-99m). The acquisition was gated to the patient's electrocardiogram (ECG) to capture different phases of the cardiac cycle.[7][8][9]

cluster_0 Patient Preparation cluster_1 Data Acquisition cluster_2 Analysis P1 Baseline Data Collection P2 IV Administration of this compound (80mg) P1->P2 A1 Post-infusion Data (3-6 min) P2->A1 A2 Post-infusion Data (7-10 min) A1->A2 An1 Measurement of Hemodynamic Parameters A2->An1

Experimental Workflow for Radionuclide Angiocardiography
Ex Vivo Platelet Aggregation (for Cloricromen)

The anti-platelet activity of Cloricromen was assessed using an ex vivo platelet aggregation assay in anesthetized rabbits.[4]

  • Procedure: Blood samples were collected from rabbits before and after the infusion of Cloricromen. Platelet-rich plasma (PRP) was prepared by centrifugation.

  • Aggregation Induction: Platelet aggregation was induced by adding agonists such as adenosine diphosphate (B83284) (ADP) or collagen to the PRP.

  • Measurement: The change in light transmittance through the PRP suspension was measured using an aggregometer to quantify the degree of platelet aggregation.[10][11][12][13]

Conclusion

This compound and its derivative, Cloricromen, exhibit distinct hemodynamic and pharmacological profiles. This compound acts as a potent coronary vasodilator with a favorable profile of not increasing myocardial oxygen demand, making it a potentially valuable agent in the management of coronary artery disease. Cloricromen, while also possessing vasodilatory properties, is primarily characterized by its strong anti-platelet and anti-inflammatory effects. This suggests its potential utility in conditions where both thrombosis and microcirculatory dysfunction are prominent.

Further head-to-head comparative studies are warranted to fully elucidate the relative hemodynamic effects of these two compounds and to define their optimal therapeutic niches. The choice between this compound and Cloricromen would likely depend on the specific pathophysiology being targeted, whether it be predominantly macrovascular coronary insufficiency or a combination of thrombosis and microvascular impairment. This guide provides a foundational understanding for researchers and clinicians involved in the development and application of cardiovascular drugs.

References

Meta-analysis of Historical Clinical Trial Data on Carbocromen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative meta-analysis of historical clinical trial data on Carbocromen and its alternatives for the treatment of cardiac ischemic conditions. Due to the limited availability of specific historical clinical trial data for this compound in angina pectoris, this analysis includes data from a key study in myocardial infarction to provide a comparative perspective. This information is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic landscape of antianginal agents.

This compound: An Overview

This compound, also known as Chromonar, is a vasodilator that was historically used in some European countries for the management of coronary artery disease. Its primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and increased coronary blood flow.[1] Additionally, it exhibits anti-aggregatory effects on platelets.[1] Common side effects associated with this compound are related to its vasodilatory properties and include headache, dizziness, and flushing.[1]

Comparative Efficacy and Safety

The following tables summarize the available quantitative data from a key historical clinical trial of this compound in myocardial infarction and compare it with data from meta-analyses and representative clinical trials of its alternatives: beta-blockers, calcium channel blockers, and nitrates, which have been standard therapies for angina pectoris.

Table 1: Comparison of Efficacy Outcomes

Drug ClassInterventionPatient PopulationKey Efficacy EndpointsOutcome
This compound This compoundMyocardial InfarctionElimination of Ischemic PainEliminated ischemic pain[2]
Normalization of ECGMore rapid normalization compared to papaverine[2]
Beta-Blockers Propranolol (B1214883)Angina PectorisReduction in Anginal Attacks37% reduction in weekly anginal attacks compared to placebo[3]
Increase in Exercise Duration31% increase in time to onset of chest pain during exercise[3]
Calcium Channel Blockers Diltiazem, Nifedipine, VerapamilRest AnginaReduction in Angina Frequency64% of patients had a >50% decrease in angina[4]
Nitrates Isosorbide DinitrateStable AnginaReduction in Angina Attacks1.5 to 2.89 fewer attacks per week
Increase in Exercise Duration31 to 53 seconds increase in total exercise duration

Table 2: Comparison of Safety Outcomes

Drug ClassInterventionPatient PopulationKey Safety EndpointsOutcome
This compound This compoundMyocardial InfarctionCardiac Rhythm Disturbances1 case observed (vs. multiple with papaverine)[2]
Acute Cardiovascular Insufficiency1 case observed (vs. 6 with papaverine)[2]
Mortality1 death (vs. 6 with papaverine (B1678415) in patients with unfavorable prognosis)[2]
Reported Side EffectsWell tolerated with no side effects reported in this study[2]
Beta-Blockers PropranololAngina PectorisAdverse EventsNot specified in detail, but generally associated with fatigue, bradycardia, and bronchospasm
Calcium Channel Blockers Diltiazem, Nifedipine, VerapamilRest AnginaAdverse Events38% of patients experienced a side effect (e.g., headache, flushing)[4]
Nitrates Isosorbide DinitrateStable AnginaAdverse EventsHeadache reported in 51.6% of patients

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.

This compound vs. Papaverine in Myocardial Infarction:

A comparative clinical trial was conducted on 100 patients with myocardial infarction.[2] 50 patients were treated with this compound (Intensain), and 50 patients received papaverine as a control. The study evaluated the overall improvement, elimination of ischemic pain, changes in blood pressure, normalization of pathological ECG changes, incidence of cardiac rhythm disturbances, acute cardiovascular insufficiency, and mortality.[2]

Propranolol in Angina Pectoris:

A 44-week, double-blind, crossover study was conducted in 20 patients with documented coronary heart disease and stable angina.[3] The study included a 12-week lead-in period, a 6-week dose-finding period to individualize the propranolol dosage, and a 24-week double-blind crossover phase where patients received either propranolol or a placebo. Key outcomes measured were the frequency of anginal attacks, nitroglycerin consumption, time to onset of chest pain during treadmill exercise, and ST-segment depression.[3]

Calcium Channel Blockers in Rest Angina:

A study involving 45 patients with rest angina examined the clinical outcomes after one year of therapy with either diltiazem, nifedipine, or verapamil.[4] The study was a comparative, controlled clinical trial. The primary outcome was a greater than 50% decrease in angina frequency without a coronary event (sudden death, infarction, or hospitalization for unacceptable angina control or bypass surgery). The need for additional antianginal drugs and the incidence of side effects were also recorded.[4]

Nitrates for Stable Angina (Meta-analysis):

A systematic review and meta-analysis of 51 randomized controlled trials with 3,595 patients evaluated the efficacy of long-term administration of nitrates for stable angina. Both parallel and crossover study designs were included. The primary outcome measures were the number of angina attacks weekly, nitroglycerin consumption, quality of life, total exercise duration, time to onset of angina, and time to 1 mm ST-segment depression.

Visualizations

Signaling Pathway of this compound

This compound This compound CaChannel Voltage-Gated Calcium Channels This compound->CaChannel Inhibits CaInflux Calcium Influx Contraction Smooth Muscle Contraction CaInflux->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Reduced BloodFlow Increased Coronary Blood Flow Vasodilation->BloodFlow Start Patient Recruitment (Stable Angina) Washout Washout Period (if applicable) Start->Washout Randomization Randomization Washout->Randomization GroupA Treatment Group A (e.g., Investigational Drug) Randomization->GroupA GroupB Treatment Group B (e.g., Placebo or Active Comparator) Randomization->GroupB Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments - Exercise Tolerance Test - Angina Frequency Diary - Adverse Event Monitoring Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis cluster_this compound This compound cluster_betablockers Beta-Blockers cluster_ccb Calcium Channel Blockers cluster_nitrates Nitrates This compound Inhibits Calcium Influx in Vascular Smooth Muscle Outcome Reduced Myocardial Oxygen Demand & Increased Oxygen Supply This compound->Outcome Leads to BetaBlockers Block Beta-Adrenergic Receptors (Reduces Heart Rate & Contractility) BetaBlockers->Outcome Leads to CCB Block Calcium Channels in Cardiac & Vascular Muscle CCB->Outcome Leads to Nitrates Donate Nitric Oxide (Potent Vasodilator) Nitrates->Outcome Leads to

References

Safety Operating Guide

Navigating the Disposal of Carbocromen: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Carbocromen

The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a vasodilator that has been used in cardiac therapy.[1] While specific regulations can vary, the following procedures are based on established best practices for pharmaceutical waste management, ensuring the safety of personnel and compliance with regulatory standards.

I. Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect from potential splashes.

Handling:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably a fume hood.

  • Do not eat, drink, or smoke in areas where this compound is handled.

II. Waste Characterization and Segregation

Proper characterization and segregation of this compound waste is the first and most crucial step in the disposal process.

  • Identify this compound Waste: This includes:

    • Expired or unused pure this compound.

    • Solutions containing this compound.

    • Contaminated materials such as gloves, weighing paper, pipette tips, and empty containers.

  • Determine Waste Classification: In the absence of a specific SDS, it is prudent to treat this compound as a non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). However, always consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure compound and contaminated solids in a designated, sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

III. Containerization and Labeling

Proper containerization and labeling are essential for safe storage and transport of chemical waste.

  • Container Selection: Use containers that are compatible with the chemical nature of this compound, are in good condition, and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Waste this compound" or "Chemical Waste".

    • The primary chemical name: this compound.

    • The approximate quantity of waste.

    • The date of accumulation.

    • Any known hazards (as a precautionary measure).

IV. Disposal Procedures

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3][4]

Step-by-Step Disposal:

  • Consult Institutional and Local Regulations: Before proceeding, always consult your institution's EHS guidelines and local, state, and federal regulations regarding pharmaceutical waste disposal.[2]

  • Select the Appropriate Disposal Pathway:

    • Non-Hazardous Pharmaceutical Waste: If classified as non-hazardous, the waste should be sent for incineration at a licensed facility.[4][5] Landfilling may be an option in some jurisdictions, but incineration is generally the preferred method for pharmaceutical waste to ensure complete destruction.[5] Sewering (flushing down the drain) of pharmaceutical waste is strongly discouraged and often prohibited. [3][5]

    • Hazardous Pharmaceutical Waste: If this compound is determined to be a hazardous waste, it must be managed according to the Resource Conservation and Recovery Act (RCRA) regulations.[2][3] This typically involves disposal via a licensed hazardous waste contractor for incineration.[3]

  • Disposal of Empty Containers:

    • Triple Rinse: The empty this compound container should be rinsed three times with a suitable solvent (e.g., ethanol (B145695) or water).

    • Collect Rinsate: The first rinsate should be collected and disposed of as liquid chemical waste.[6] Subsequent rinsate disposal should follow institutional guidelines.

    • Deface Label: The original label on the container should be defaced or removed.[6]

    • Dispose of Container: The clean, defaced container can then be disposed of in the appropriate solid waste or recycling stream as per your facility's procedures.[6]

V. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for pharmaceutical waste disposal.

ParameterGuidelineSource
Waste Classification Determined by institutional EHS based on chemical properties.General Best Practice
Primary Disposal Method Incineration[3][4][5]
Sewering Prohibited for hazardous waste; not recommended for non-hazardous.[3][5]
Container Rinsing Triple rinse with a suitable solvent.[6]
Rinsate Disposal First rinsate collected as chemical waste.[6]

VI. Experimental Protocols

As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The provided steps are based on established safety and regulatory guidelines for chemical waste management.

VII. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated characterize Characterize Waste (Solid, Liquid, Sharps) start->characterize segregate Segregate Waste Streams characterize->segregate containerize Containerize and Label Waste segregate->containerize consult Consult Institutional/Local Regulations (EHS Department) containerize->consult classify Classify Waste (Hazardous vs. Non-Hazardous) consult->classify non_hazardous Non-Hazardous Pathway classify->non_hazardous Non-Hazardous hazardous Hazardous Pathway (RCRA) classify->hazardous Hazardous incinerate_nh Arrange for Incineration via Approved Waste Vendor non_hazardous->incinerate_nh incinerate_h Arrange for Disposal via Licensed Hazardous Waste Contractor hazardous->incinerate_h end End: Proper Disposal incinerate_nh->end incinerate_h->end

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carbocromen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This guide provides essential safety and logistical information for the handling of Carbocromen, a cardiovascular agent. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Quantitative Exposure Limits for this compound's Parent Compound: Coumarin (B35378)

While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following data for its parent compound, coumarin, should be used as a conservative guideline for minimizing exposure. These values are for airborne particulates and are presented as Time-Weighted Averages (TWA) over an 8-hour workday.

Regulatory BodyExposure Limit (as Respirable Fraction)Exposure Limit (as Total Dust)Notes
US OSHA (PELs) - Table Z35 mg/m³15 mg/m³Inert or Nuisance Dust
US ACGIH (TLV)-10 mg/m³ (Inhalable particles)Particles (Insoluble or Poorly Soluble)
US - California (PELs)5 mg/m³-Particulates not otherwise regulated
US - Oregon (PELs) - (Z-3)5 mg/m³10 mg/m³Inert or Nuisance Dust
US - Hawaii Air Contaminant Limits5 mg/m³10 mg/m³Particulates not otherwise regulated
US - Tennessee (OELs)5 mg/m³-Particulates not otherwise regulated
US - Michigan (Exposure Limits)5 mg/m³-Particulates not otherwise regulated
US - Wyoming (Toxic and Hazardous Substances)5 mg/m³-Particulates not otherwise regulated (PNOR)
Canada - Prince Edward Island (OELs)-10 mg/m³ (Inhalable particles)Particles (Insoluble or Poorly Soluble)

Disclaimer: This data is for coumarin and should be used as a reference for this compound in the absence of specific data. Always strive to keep exposure to the lowest achievable levels.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

Primary Engineering Controls:

  • Fume Hood: All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood.

Standard Laboratory Attire:

  • Long-sleeved lab coat

  • Closed-toe shoes

Required PPE for Handling this compound:

Body PartRequired PPE
Respiratory A NIOSH-approved half-mask or full-face respirator with P100 particulate filters is required when handling the powder form.[1]
Hands Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination.
Eyes Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2]
Body A disposable, chemical-resistant gown should be worn over the lab coat.

Procedural Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Carbocromen_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_this compound Weigh this compound Prepare_Work_Area->Weigh_this compound Prepare_Solution Prepare Solution Weigh_this compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste End End Dispose_Waste->End Process Complete Start Start Start->Don_PPE Begin Process

Caption: Workflow for the safe handling of this compound.

Step-by-Step Experimental Protocols

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be tightly sealed.

Weighing and Solution Preparation
  • Don PPE: Before handling, don all required personal protective equipment as outlined in the PPE protocol.

  • Work in Fume Hood: Conduct all weighing and solution preparation activities within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the chemical.

  • Solution Preparation: Slowly add the weighed this compound to the solvent to avoid splashing. Gently swirl or stir to dissolve.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired this compound powder should be disposed of as hazardous chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • All solutions containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Container Disposal:

    • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, the label on the container should be defaced or removed before recycling or disposal as non-hazardous waste, in accordance with institutional policies.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spills
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen if you are trained to do so.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious and able to swallow, have them rinse their mouth with water.

    • Seek immediate medical attention.

For all exposure incidents, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbocromen
Reactant of Route 2
Reactant of Route 2
Carbocromen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.